Product packaging for Chlorsulfuron(Cat. No.:CAS No. 112143-77-8)

Chlorsulfuron

Cat. No.: B1673628
CAS No.: 112143-77-8
M. Wt: 357.77 g/mol
InChI Key: VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Description

Chlorsulfuron (CAS 64902-72-3) is a systemic sulfonylurea herbicide with the molecular formula C 12 H 12 ClN 5 O 4 S and a molecular weight of 357.77 g/mol . Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . ALS is a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By binding to the ALS active site, this compound blocks substrate access and catalytic activity, leading to a cessation of cell division and plant growth . This mechanism makes it a highly effective and selective herbicide for broadleaf weed control in cereal crops. Research applications for this compound are extensive. It is a critical tool in plant physiology studies for investigating the branched-chain amino acid pathway and the physiological consequences of its disruption, which includes the rapid inhibition of root and shoot growth . In weed science, it is used to study resistance mechanisms, as mutations in the ALS gene are a common cause of herbicide resistance in weed populations . Furthermore, it serves as a selective agent in laboratory experiments for the screening and development of herbicide-resistant crop germplasm. This product is strictly for research use in laboratory settings. It is classified as a developmental and reproductive toxicant and must be handled with appropriate care . This compound is not intended for diagnostic, therapeutic, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN5O4S B1673628 Chlorsulfuron CAS No. 112143-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
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InChI

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19)
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InChI Key

VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl
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Molecular Formula

C12H12ClN5O4S
Record name CHLORSULFURON
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Related CAS

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent)
Record name Chlorsulfuron [ANSI:BSI:ISO]
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Record name Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate
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DSSTOX Substance ID

DTXSID7023980
Record name Chlorsulfuron
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Molecular Weight

357.77 g/mol
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Physical Description

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB]
Record name CHLORSULFURON
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Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane
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Vapor Pressure

2.25X10-11 mm Hg at 25 °C
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Color/Form

White crystalline solid, Crystals from ether

CAS No.

64902-72-3, 79793-04-7, 112143-77-8
Record name CHLORSULFURON
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Melting Point

176 °C, MP: 174-178 °C
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Foundational & Exploratory

Chlorsulfuron's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorsulfuron, the first commercialized sulfonylurea herbicide, exhibits potent and selective herbicidal activity at remarkably low application rates.[1] Its efficacy stems from the highly specific inhibition of a key enzyme in plant metabolism, acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular and physiological cascade of events following this compound application in susceptible plants, details on experimental methodologies for its study, and quantitative data on its inhibitory effects.

Core Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[2][3] ALS is a critical enzyme that catalyzes the initial step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] This pathway is present in plants and microorganisms but absent in animals, which is a key factor in the low mammalian toxicity of this compound.[1]

The inhibition of ALS by this compound is a slow, tight-binding process, leading to the formation of a slowly reversible enzyme-inhibitor complex. This potent inhibition results in a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. The consequence of this BCAA starvation is a swift cessation of cell division and overall plant growth, as these amino acids are essential for protein synthesis and other vital cellular functions. Symptoms in susceptible plants, such as yellowing or reddening of leaves, typically appear within a week of application, with plant death occurring within a few weeks.

dot

This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Catalyzes Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Required for Cell_division Cell Division & Growth Protein_synthesis->Cell_division Essential for Plant_death Plant Death Cell_division->Plant_death Cessation leads to

Caption: Core mechanism of this compound action.

Quantitative Data: Inhibition Constants and Dose-Response

The inhibitory potency of this compound against ALS is exceptionally high, with inhibition constants (Ki) and 50% inhibitory concentrations (IC50) in the nanomolar range. This high affinity underscores the herbicide's effectiveness at low field application rates.

Plant SpeciesBiotypeTarget EnzymeIC50 / Ki Value (nM)Reference
Barley (Hordeum vulgare)SusceptibleAcetolactate SynthaseKi (initial apparent) = 68 nM
Barley (Hordeum vulgare)SusceptibleAcetolactate SynthaseKi (final steady-state) = 3 nM
Pea (Pisum sativum)SusceptibleAcetolactate SynthaseIC50 = 18 - 36 nM
Arabidopsis thalianaSusceptibleAcetohydroxyacid SynthaseKi (app) for Chlorimuron ethyl* = 10.8 nM
Lolium rigidum (Ryegrass)Resistant (WLR1)Acetolactate Synthase>30-fold higher IC50 than susceptible

Note: Chlorimuron ethyl is a sulfonylurea herbicide with a similar mechanism of action to this compound.

Whole-plant dose-response assays are used to determine the herbicide rate required for a 50% reduction in plant growth (GR50). These values vary depending on the weed species and environmental conditions.

| Weed Species | Recommended Field Rate (g a.i./ha) | GR50 (g a.i./ha) | Reference | |---|---|---|---|---| | Wild Buckwheat (Polygonum convolvulus) - Susceptible | 4 | ~1-2 | | | Wild Buckwheat (Polygonum convolvulus) - Resistant | 4 | >20 | | | Winter Triticale | 15 | Not specified (effective at 10.5) | | | Sorghum (for Striga control) | 40 | Not specified (effective) | |

Downstream Signaling Pathways: TOR and SnRK1

The depletion of branched-chain amino acids induced by this compound triggers a complex signaling response in plants, primarily mediated by the Target of Rapamycin (TOR) and Sucrose non-Fermenting-1-Related protein Kinase 1 (SnRK1) pathways. These two kinases act as central regulators of the interplay between nutrient availability and plant growth.

  • TOR Kinase: Under normal conditions, with sufficient nutrient and energy levels, TOR is active and promotes anabolic processes such as protein synthesis and cell proliferation. Amino acids are known to activate TOR signaling in plants. This compound-induced BCAA starvation leads to the inhibition of the TOR pathway. This inhibition contributes to the shutdown of growth-related processes.

  • SnRK1 Kinase: Conversely, SnRK1 is activated under conditions of energy and nutrient deprivation. The depletion of BCAAs can be perceived as a nutrient stress signal, leading to the activation of SnRK1. Activated SnRK1 promotes catabolic processes and represses energy-consuming anabolic pathways to conserve resources and manage the stress condition. There is evidence that SnRK1 can repress TOR activity, creating a "yin-yang" regulatory model where SnRK1 becomes dominant under stress conditions.

dot

cluster_normal Normal Conditions cluster_this compound This compound Treatment This compound This compound ALS ALS Inhibition This compound->ALS ALS->BCAA_depletion TOR_inactive TOR Kinase (Inactive) BCAA_depletion->TOR_inactive Inhibits SnRK1_active SnRK1 Kinase (Active) BCAA_depletion->SnRK1_active Activates TOR TOR Kinase (Active) SnRK1 SnRK1 Kinase (Inactive) TOR->SnRK1 Inhibits Anabolism Anabolic Processes (Protein Synthesis, Growth) TOR->Anabolism Promotes Catabolism Catabolic Processes (Stress Response, Autophagy) SnRK1->Catabolism Represses TOR_inactive->Anabolism Represses SnRK1_active->Catabolism Promotes SnRK1_active->TOR_inactive Inhibits

Caption: Downstream signaling in response to this compound.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS reaction.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, 1 mM PMSF, and 10 mM β-mercaptoethanol)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD)

  • Stop Solution (e.g., 6 N H2SO4)

  • Color Reagent A (0.5% w/v creatine)

  • Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH)

  • This compound stock solution (in a suitable solvent like acetone or DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

  • Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, the enzyme extract, and various concentrations of this compound (or solvent control).

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction and Decarboxylation: Terminate the reaction by adding the stop solution (H2SO4). This also catalyzes the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

  • Color Development: Add Color Reagent A (creatine) followed by Color Reagent B (α-naphthol). Incubate at 37°C or 60°C for 15-30 minutes, allowing the color to develop.

  • Measurement: Measure the absorbance at 525 nm. The intensity of the color is proportional to the amount of acetoin formed and thus to the ALS activity.

  • Data Analysis: Calculate the percent inhibition of ALS activity at each this compound concentration relative to the control and determine the IC50 value.

dot

start Start extract Enzyme Extraction (Plant Tissue Homogenization, Centrifugation) start->extract setup Reaction Setup (Assay Buffer, Enzyme, This compound) extract->setup incubate1 Enzymatic Reaction (Incubate at 37°C) setup->incubate1 stop Stop & Decarboxylate (Add H2SO4, Incubate at 60°C) incubate1->stop colorcolor colorcolor stop->colorcolor color Color Development (Add Creatine & α-naphthol, Incubate) measure Measure Absorbance (525 nm) end End measure->end colorcolor->measure

Caption: Workflow for in vitro ALS activity assay.

Whole-Plant Bioassay for this compound Sensitivity

This protocol assesses the herbicidal effect of this compound by measuring the inhibition of root growth in a model plant species.

Materials:

  • Seeds of a susceptible plant species (e.g., corn, Zea mays)

  • Petri dishes or small pots

  • Filter paper or soil/sand matrix

  • This compound stock solution

  • Growth chamber or controlled environment

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of this compound dilutions in water or a suitable nutrient solution, covering a range of concentrations (e.g., 0 to 100 µg/kg).

  • Assay Setup:

    • Petri Dish Method: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the respective this compound solution. Place a set number of pre-germinated seeds on the filter paper.

    • Soil/Pot Method: Fill pots with a defined amount of soil or sand. Apply the this compound solutions evenly to the soil surface. Plant seeds at a consistent depth.

  • Incubation: Place the petri dishes or pots in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-14 days).

  • Measurement: Carefully remove the seedlings and measure the length of the primary root.

  • Data Analysis: Calculate the average root length for each this compound concentration. Express the results as a percentage of the control (untreated) root length. Plot the percent inhibition against the logarithm of the this compound concentration to determine the GR50 value.

Quantification of Branched-Chain Amino Acids by HPLC

This protocol outlines the general steps for measuring the levels of valine, leucine, and isoleucine in plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., 80% ethanol or a solution of hydrochloric acid)

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Amino acid standards (valine, leucine, isoleucine)

Procedure:

  • Sample Extraction: Homogenize frozen, ground plant tissue in the extraction solvent. Centrifuge to pellet the debris and collect the supernatant.

  • Derivatization: Mix a known volume of the plant extract with the derivatization agent according to the specific derivatization protocol. This step attaches a chromophore or fluorophore to the amino acids, enabling their detection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the amino acids using a gradient elution with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer like sodium acetate).

    • Detect the derivatized amino acids using a fluorescence detector (for OPA) or a UV detector (for PITC) at the appropriate wavelengths.

  • Quantification: Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of the known amino acid standards.

dot

start Start extract Amino Acid Extraction (Plant Tissue in Solvent) start->extract derivatize Pre-column Derivatization (e.g., with OPA) extract->derivatize inject HPLC Injection derivatize->inject separate Chromatographic Separation (Reversed-phase C18 column) inject->separate detect Detection (Fluorescence or UV) separate->detect quantify Quantification (Comparison to Standards) detect->quantify end End quantify->end

Caption: Workflow for BCAA analysis by HPLC.

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted herbicide design. Its high specificity for acetolactate synthase, a crucial enzyme in plant-specific metabolic pathways, results in efficient weed control with low direct toxicity to non-plant organisms. The downstream effects of BCAA starvation, mediated through the TOR and SnRK1 signaling pathways, provide a deeper understanding of the plant's response to this metabolic disruption. The experimental protocols detailed herein offer robust methods for further investigation into the efficacy and physiological impacts of this compound and other ALS-inhibiting herbicides. This comprehensive understanding is vital for the development of new herbicidal compounds, the management of herbicide resistance, and the advancement of plant metabolic research.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: November 2025

The following table provides a comprehensive list of long-tail keywords tailored for researchers, scientists, and drug development professionals. These keywords are designed to target niche and specific search queries, attracting a highly relevant audience for in-depth technical guides and whitepapers on various aspects of drug discovery and development.

CategoryLong-tail Keyword
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Small Molecule Drug Development lead optimization strategies for small molecule inhibitors
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regulatory guidelines for small molecule drug manufacturing[1]
Biologics & Large Molecule Development monoclonal antibody humanization and engineering techniques
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analytical characterization of biosimilars
challenges in the development of cell and gene therapies
regulatory pathways for novel biologic therapies[2]
manufacturing considerations for antibody-drug conjugates
long-term stability studies for monoclonal antibodies
Regulatory & Quality FDA guidelines for combination product development
quality by design (QbD) principles in pharmaceutical manufacturing
preparing a Common Technical Document (CTD) for regulatory submission
good manufacturing practice (GMP) for clinical trial materials
navigating the accelerated approval pathway for oncology drugs
post-marketing surveillance and pharmacovigilance requirements
intellectual property strategy in early-stage drug discovery
data integrity and compliance in a regulated laboratory environment
risk management planning in drug development
international harmonization of regulatory standards

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorsulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for chlorsulfuron, a sulfonylurea herbicide. The information is compiled from various scientific literature and patents to assist researchers and professionals in the development and production of this compound. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows.

Overview of this compound Synthesis

This compound is synthesized through a multi-step process that primarily involves the reaction of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1] The commercial production of this compound centers on the preparation of o-chlorobenzenesulfonamide, which is a precursor to the isocyanate intermediate.[2] The subsequent reaction with the triazine derivative forms the sulfonylurea linkage, resulting in the final this compound molecule.[2]

Synthesis of Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key intermediates. The following sections detail the synthesis protocols for these precursors.

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate. Two detailed experimental protocols with high yields have been reported.

Experimental Protocol 1:

  • A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.

  • After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.

  • The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.

  • After cooling to 20°C, the mixture is poured into 200 mL of ice water.

  • The resulting crystals are filtered and washed with water, methanol, and ether.

  • The product is dried overnight in an oven at 70°C.

Experimental Protocol 2:

  • Acetamidine hydrochloride (9.5 g) is added to a pre-dissolved solution of methanol (50 mL) and KOH pellets (6.8 g) at 10°C.

  • This mixture is then added dropwise to a solution of 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol at 10°C.

  • The reaction mixture is stirred at 25°C for 2 hours.

  • The mixture is then poured into 40 mL of ice water.

  • The solid crystals are collected by filtration and washed with water and methanol.

  • The product is dried at 70°C overnight.[3][4]

Quantitative Data for 2-amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis:

ParameterProtocol 1Protocol 2
Yield 92.8%84%
Starting Materials Acetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Sodium methoxideAcetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Potassium hydroxide
Solvent MethanolMethanol
Reaction Temperature 10°C, 25°C, Reflux10°C, 25°C
Reaction Time 1 hour 15 minutes2 hours
Synthesis of 2-Chlorobenzenesulfonyl Isocyanate

This isocyanate intermediate is typically prepared via the phosgenation of o-chlorobenzenesulfonamide.

Experimental Protocol:

  • A suspension of 191.6 g of o-chlorobenzenesulfonamide in 500 ml of xylene is dried by azeotropically removing any moisture.

  • 2.0 g of triethylamine and 20 g of butyl isocyanate are added, and the mixture is refluxed for 15 minutes.

  • Phosgene (105 g) is introduced over 2.5 hours, maintaining the temperature at 133°-135°C.

  • The reaction mass is then refluxed to a temperature of 142°C.

  • After cooling to room temperature and filtration, the solvent and butyl isocyanate are removed under vacuum.

  • The residue is distilled to yield the final product.

Quantitative Data for 2-Chlorobenzenesulfonyl Isocyanate Synthesis:

ParameterValue
Yield 90.0%
Starting Materials o-Chlorobenzenesulfonamide, Phosgene, Butyl isocyanate, Triethylamine
Solvent Xylene
Reaction Temperature 133°-135°C, 142°C
Reaction Time 2.5 hours + reflux time
Purification Method Distillation
Boiling Point 96°C at 0.5 mm Hg

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol:

  • In a suitable reaction vessel, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is dissolved in an inert solvent such as toluene.

  • 2-Chlorobenzenesulfonyl isocyanate is added to the solution.

  • The reaction mixture is heated to approximately 50°C and maintained at this temperature for about 3 hours.

  • After the reaction is complete, the mixture is cooled.

  • The crude product is collected by filtration and then subjected to purification.

Quantitative Data for this compound Synthesis (from patent literature):

ParameterValue
Reported Yield 64.33%
Reported Purity 93 ± 2%
Reactants 2-amino-4-methoxy-6-methyl-1,3,5-triazine, 2-Chlorobenzenesulfonyl isocyanate
Solvent Toluene
Reaction Temperature ~50°C
Reaction Time 3 hours

Purification of this compound

Purification of the final this compound product is crucial to achieve the desired purity for its intended application. Recrystallization is a common method for purifying solid organic compounds.

Recrystallization Protocol:

A specific recrystallization protocol for this compound is not explicitly detailed in the searched literature. The following is a general procedure for recrystallization that can be adapted.

  • Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on solubility data, solvents such as acetone, dichloromethane, or methanol could be potential candidates for recrystallization. A solvent system (a mixture of two or more solvents) may also be employed.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection of Crystals: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity of this compound.

HPLC Method Protocol:

The following is a representative HPLC method compiled from various sources for the analysis of sulfonylurea herbicides.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the specific separation requirements.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, such as 230 nm or 240 nm.

  • Sample Preparation: A known concentration of the purified this compound is dissolved in a suitable solvent (e.g., acetonitrile) and filtered before injection.

  • Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis and purification of this compound.

Chlorsulfuron_Synthesis_Pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis Acetamidine HCl Acetamidine HCl Reaction1 Reaction Acetamidine HCl->Reaction1 Dimethyl N-cyanoimidocarbonate Dimethyl N-cyanoimidocarbonate Dimethyl N-cyanoimidocarbonate->Reaction1 Base (NaOMe or KOH) Base (NaOMe or KOH) Base (NaOMe or KOH)->Reaction1 2-amino-4-methoxy-6-methyl-1,3,5-triazine 2-amino-4-methoxy-6-methyl-1,3,5-triazine Reaction1->2-amino-4-methoxy-6-methyl-1,3,5-triazine Final_Reaction Coupling Reaction 2-amino-4-methoxy-6-methyl-1,3,5-triazine->Final_Reaction o-Chlorobenzenesulfonamide o-Chlorobenzenesulfonamide Reaction2 Phosgenation o-Chlorobenzenesulfonamide->Reaction2 Phosgene Phosgene Phosgene->Reaction2 Catalyst (Butyl isocyanate, Triethylamine) Catalyst (Butyl isocyanate, Triethylamine) Catalyst (Butyl isocyanate, Triethylamine)->Reaction2 2-Chlorobenzenesulfonyl isocyanate 2-Chlorobenzenesulfonyl isocyanate Reaction2->2-Chlorobenzenesulfonyl isocyanate 2-Chlorobenzenesulfonyl isocyanate->Final_Reaction Crude this compound Crude this compound Final_Reaction->Crude this compound

Caption: Chemical synthesis pathway of this compound.

Chlorsulfuron_Purification_Workflow Crude this compound Crude this compound Dissolution Dissolve in minimal hot solvent Crude this compound->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling_Crystallization Cool to crystallize Hot_Filtration->Cooling_Crystallization Filtrate Impurities_Removed1 Insoluble Impurities Hot_Filtration->Impurities_Removed1 Solid Vacuum_Filtration Vacuum Filtration Cooling_Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Impurities_Removed2 Soluble Impurities in Filtrate Vacuum_Filtration->Impurities_Removed2 Drying Dry the crystals Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: General workflow for the purification of this compound by recrystallization.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the specific intentions of researchers, scientists, and drug development professionals is critical for creating high-impact technical content. This guide categorizes these intents into five key areas, providing a framework for developing in-depth technical guides and whitepapers that resonate with this expert audience. By aligning content with these specific needs, from understanding fundamental mechanisms to replicating and troubleshooting complex experiments, we can more effectively bridge the gap between information and innovation.

To illustrate this framework, we will focus on a critical signaling pathway in drug discovery, the PI3K/Akt pathway, and a cornerstone experimental technique used to study it: Western blotting for protein phosphorylation.

Intent: Fundamental Pathway Comprehension

Researchers with this intent are seeking a foundational understanding of a biological pathway's components, interactions, and overall function. The content should provide a clear and comprehensive overview that serves as a knowledge base.

Keywords: PI3K/Akt pathway mechanism, Akt signaling explained, PI3K pathway components, mTOR signaling overview, PTEN function in Akt pathway

Data Presentation: Key Proteins in the PI3K/Akt Signaling Pathway

Protein FamilyKey ProteinsPrimary Function
Receptor Tyrosine Kinases (RTKs)EGFR, PDGFR, VEGFRBind to extracellular ligands (e.g., growth factors) to initiate the signaling cascade.
Phosphoinositide 3-kinases (PI3Ks)p110α, p110β, p110δCatalyze the phosphorylation of PIP2 to PIP3, a key second messenger.[1][2]
Lipid PhosphatasesPTENDephosphorylates PIP3 to PIP2, acting as a negative regulator of the pathway.[1][3]
Serine/Threonine KinasesAkt (PKB), PDK1, mTORMediate downstream signaling, promoting cell survival, growth, and proliferation.[4]
Downstream EffectorsGSK3β, FOXO1, BadRegulated by Akt phosphorylation to control various cellular processes.

Mandatory Visualization: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylation & Regulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 GF Growth Factor GF->RTK Activation

A simplified diagram of the PI3K/Akt signaling pathway.

Intent: Experimental Protocol Replication

Here, the researcher's goal is to find a detailed, step-by-step protocol for a key experiment that they can replicate in their own lab to investigate the pathway.

Keywords: Western blot protocol for phospho-Akt, p-Akt western blot method, protein phosphorylation detection protocol, cell lysis for kinase assay, antibody incubation conditions

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

  • Sample Preparation and Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the PI3K/Akt pathway.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or casein in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk can sometimes interfere with phospho-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Mandatory Visualization: Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_immuno Immunodetection cell_culture Cell Culture & Treatment lysis Cell Lysis (with inhibitors) cell_culture->lysis quantification Protein Quantification lysis->quantification denaturation Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL Substrate & Imaging) secondary_ab->detection

A flowchart illustrating the key steps in a Western blot experiment.

Intent: Quantitative Data Analysis and Comparison

This intent is driven by the need for specific, quantifiable data to validate experimental results, compare the efficacy of different treatments, or understand the magnitude of a biological effect.

Keywords: Akt phosphorylation quantification, kinase assay data, IC50 values for PI3K inhibitors, western blot band densitometry, dose-response curve analysis

Data Presentation: Quantifying PI3K Inhibitor Efficacy

CompoundTargetAssay TypeCell LineIC50 (nM)
Inhibitor API3KαIn Vitro Kinase AssayN/A1.5
Inhibitor API3KαCell-Based AssayMCF-712.8
Inhibitor BPan-PI3KIn Vitro Kinase AssayN/A5.2
Inhibitor BPan-PI3KCell-Based AssayPC-325.6
Inhibitor CmTORIn Vitro Kinase AssayN/A0.8
Inhibitor CmTORCell-Based AssayU87-MG7.3

Experimental Protocol: In Vitro Kinase Activity Assay

  • Assay Setup:

    • Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest (e.g., a peptide substrate for Akt).

    • Add the purified recombinant kinase enzyme to the buffer.

    • Dispense the kinase-substrate mixture into a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test inhibitor compounds.

    • Add the diluted compounds to the wells of the assay plate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Reaction and Detection:

    • Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

    • Stop the reaction after a defined time point.

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response model.

Mandatory Visualization: Dose-Response Curve Logic

Dose_Response_Logic input_data Input: Inhibitor Concentrations & Kinase Activity Data calc_inhibition Calculate % Inhibition vs. Control input_data->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data curve_fit Fit to Sigmoidal Dose-Response Model plot_data->curve_fit output_ic50 Output: IC50 Value curve_fit->output_ic50

The logical flow for determining the IC50 value from kinase assay data.

Intent: Tool and Reagent Selection

Researchers with this intent are looking for specific information about the materials and methods used in an experiment so they can source the same or equivalent products for their own work.

Keywords: phospho-Akt antibody clone, best antibody for p-Akt western, RIPA buffer composition, commercial kinase assay kits, PVDF membrane supplier

Data Presentation: Reagents and Materials for Western Blot Analysis

Reagent/MaterialSupplierCatalog NumberKey Specification
Anti-phospho-Akt (Ser473) AntibodyCell Signaling Technology#4060Rabbit monoclonal
Anti-Akt (pan) AntibodyCell Signaling Technology#4691Rabbit monoclonal
HRP-linked Anti-rabbit IgGCell Signaling Technology#7074Goat polyclonal
Protease/Phosphatase Inhibitor CocktailThermo Fisher Scientific78440Halt™ Cocktail (100X)
PVDF MembraneMilliporeIPVH00010Immobilon-P, 0.45 µm
ECL Western Blotting SubstrateThermo Fisher Scientific32106SuperSignal™ West Pico PLUS

Experimental Protocol: Antibody Validation by Phosphatase Treatment

  • Sample Preparation:

    • Prepare two identical protein lysates from cells known to have high levels of Akt phosphorylation (e.g., growth factor-stimulated cells).

  • Phosphatase Treatment:

    • Treat one of the lysates with a broad-spectrum phosphatase, such as Lambda Protein Phosphatase (λ-PPase), according to the manufacturer's instructions.

    • Incubate the other lysate with the phosphatase buffer alone as a negative control.

  • Western Blot Analysis:

    • Perform Western blotting on both the treated and untreated lysates as described in the "Experimental Protocol Replication" section.

    • Probe the membrane with the phospho-specific Akt antibody.

  • Result Interpretation:

    • A valid phospho-specific antibody should show a strong band in the untreated sample and a significantly reduced or absent band in the phosphatase-treated sample.

    • As a loading control, the membrane can be stripped and re-probed with an antibody against total Akt, which should show a similar band intensity in both lanes.

Mandatory Visualization: Antibody Specificity Validation Workflow

Antibody_Validation_Workflow cluster_treatment Treatment start Start: Protein Lysate with Phosphorylated Akt split Split into two identical samples start->split phosphatase Treat with Lambda Phosphatase split->phosphatase control Incubate with Buffer only (Control) split->control western_blot Run Western Blot on both samples phosphatase->western_blot control->western_blot probe Probe with anti-phospho-Akt Antibody western_blot->probe result Result: Signal only in Control Lane probe->result

A workflow for validating the specificity of a phospho-antibody.

Intent: Troubleshooting and Optimization

This intent is characteristic of a researcher who has encountered a problem with an experiment or is seeking to improve the quality of their results. The content should anticipate common issues and provide clear solutions.

Keywords: high background western blot, no signal phospho-Akt western, western blot troubleshooting, optimizing antibody concentration, weak kinase assay signal

Data Presentation: Common Western Blot Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High Background Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk); Titrate the primary antibody to determine the optimal concentration; Increase the number and duration of wash steps.
No Signal or Weak Signal Low abundance of target protein; Inactive secondary antibody; Insufficient phosphorylation; Phosphatase activity in lysate.Load more protein per lane; Use a fresh aliquot of secondary antibody; Confirm stimulation of the pathway; Always use fresh phosphatase inhibitors in the lysis buffer.
Non-specific Bands Primary antibody is not specific; Antibody concentration is too high; Cross-reactivity of the secondary antibody.Validate the primary antibody with positive and negative controls; Decrease the primary antibody concentration; Use a pre-adsorbed secondary antibody.
Splotchy or Uneven Bands Air bubbles during protein transfer; Uneven drying of the membrane; Aggregated antibody.Ensure no air bubbles are trapped between the gel and membrane during transfer; Keep the membrane moist at all times; Centrifuge the antibody solution before use.

Experimental Protocol: Optimizing Primary Antibody Concentration (Dot Blot)

  • Membrane Preparation:

    • Cut a small strip of PVDF or nitrocellulose membrane.

    • Prepare serial dilutions of your protein lysate (e.g., from 10 µg to 0.1 µg).

    • Spot 1-2 µL of each dilution onto the membrane strip, creating a series of dots. Let the spots dry completely.

  • Blocking and Antibody Incubation:

    • Block the membrane strip as you would for a standard Western blot.

    • Prepare several different dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

    • Cut the membrane strip into smaller pieces, ensuring each piece has the full range of protein dilutions.

    • Incubate each small strip in a different primary antibody dilution.

  • Washing and Detection:

    • Wash all membrane pieces and incubate them with the same concentration of secondary antibody.

    • Perform the ECL detection step on all pieces simultaneously.

  • Analysis:

    • Compare the signal intensity and background across the different antibody dilutions. The optimal dilution is the one that provides a strong signal on the highest protein dilutions with the lowest background.

Mandatory Visualization: Troubleshooting Logic for High Background

Troubleshooting_High_Background start Problem: High Background on Western Blot check_blocking Is blocking sufficient? start->check_blocking check_ab_conc Is primary antibody concentration too high? check_blocking->check_ab_conc Yes increase_blocking Action: Increase blocking time or change blocking agent (e.g., to 5% BSA) check_blocking->increase_blocking No check_washing Are wash steps adequate? check_ab_conc->check_washing No titrate_ab Action: Titrate primary antibody to find optimal concentration check_ab_conc->titrate_ab Yes increase_washing Action: Increase number and duration of TBST washes check_washing->increase_washing No resolved Problem Resolved check_washing->resolved Yes increase_blocking->check_ab_conc titrate_ab->check_washing increase_washing->resolved

A decision tree for troubleshooting high background in Western blots.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly ADP-ribose polymerase) inhibitor in cancer research and therapy. This document details the compound's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical efficacy and toxicity, with a focus on its application in cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1 and BRCA2 mutations.

Core Mechanism of Action: Synthetic Lethality

Olaparib is a potent inhibitor of the PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The primary mechanism of action of Olaparib is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination repair (HRR) pathways, often due to mutations in genes like BRCA1 and BRCA2[1][2].

In normal cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. If these SSBs persist and are encountered by the replication fork during DNA replication, they can lead to the formation of more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity HRR pathway, which involves proteins such as BRCA1 and BRCA2.

In cancer cells with a defective HRR pathway (e.g., those with BRCA1/2 mutations), the repair of DSBs is compromised. When Olaparib inhibits PARP, SSBs accumulate and are converted to DSBs during replication. The inability of these HRR-deficient cells to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells with functional HRR, is the essence of synthetic lethality.

Beyond catalytic inhibition, a critical aspect of Olaparib's mechanism is "PARP trapping"[1]. Olaparib not only blocks the enzymatic activity of PARP but also traps the PARP enzyme on the DNA at the site of the SSB. This trapped PARP-DNA complex is a physical obstruction to DNA replication and transcription, further enhancing the cytotoxic effect.

Quantitative Data from Key Clinical Trials

The clinical development of Olaparib has been marked by several landmark trials that have established its efficacy and safety profile in various cancer types. Below are summary tables of quantitative data from the SOLO-1, PAOLA-1, and PROfound trials.

Efficacy Data
Trial Indication Treatment Arm Control Arm Primary Endpoint (Median) Hazard Ratio (95% CI) Key Secondary Endpoint (Overall Survival - Median) Hazard Ratio (95% CI)
SOLO-1 [3][4]First-line maintenance for BRCA-mutated advanced ovarian cancerOlaparibPlaceboProgression-Free Survival (PFS): Not Reached0.30 (0.23–0.41)Not Reached0.55 (0.40–0.76) at 7-year follow-up
PAOLA-1 First-line maintenance for advanced ovarian cancer (in combination with bevacizumab)Olaparib + BevacizumabPlacebo + BevacizumabPFS (HRD-positive): 37.2 months0.33 (0.25–0.45)75.2 months (HRD-positive, BRCA-mutated)0.62 (0.45–0.85) in HRD-positive population
PROfound Metastatic castration-resistant prostate cancer with HRR gene alterations (BRCA1/2, ATM)OlaparibEnzalutamide or AbirateroneRadiographic PFS (Cohort A): 7.4 months0.34 (0.25–0.47)19.1 months (Cohort A)0.69 (0.50–0.97) in Cohort A
Common Adverse Events (Grade ≥3)
Adverse Event SOLO-1 (Olaparib) PAOLA-1 (Olaparib + Bevacizumab) PROfound (Olaparib)
Anemia22%17%22%
Nausea2%2.4%2%
Fatigue/Asthenia4%5%3%
Neutropenia8%Not Reported in detail4%
Vomiting2%1.7%2%
Diarrhea2%Not Reported in detail1%
Thrombocytopenia1%Not Reported in detail1%
HypertensionNot a common Grade ≥3 event19%Not a common Grade ≥3 event
Venous ThromboembolismNot a common Grade ≥3 event5%7%

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effect of Olaparib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Olaparib (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • The following day, treat the cells with increasing concentrations of Olaparib (e.g., 1.5, 5, 10 µM) for the desired duration (e.g., 72 or 144 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 550-590 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

PARP Trapping Assay

This assay quantifies the ability of Olaparib to trap PARP enzymes on DNA.

Materials:

  • Cancer cell lines

  • Olaparib

  • Methyl methanesulfonate (MMS) (optional, as a DNA damaging agent)

  • Cell lysis buffer

  • Chromatin fractionation buffers

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against PARP1 and Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to 70-80% confluency and treat with the desired concentrations of Olaparib for a specified time (e.g., 4 hours). An untreated control should be included. Co-treatment with a low dose of MMS can enhance the trapping signal.

  • Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.

  • Quantify the protein concentration of the chromatin fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody against Histone H3 as a loading control for the chromatin fraction.

  • Quantify the band intensities to determine the amount of trapped PARP1 relative to the loading control.

Signaling Pathways and Experimental Workflows

Synthetic Lethality in BRCA-Deficient Cells

SyntheticLethality Synthetic Lethality of Olaparib in BRCA-Deficient Cells cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_hrr_pathway Homologous Recombination Repair (HRR) cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates DSB Double-Strand Break (DSB) DNA_SSB->DSB leads to (if unrepaired) BER Base Excision Repair PARP->BER initiates PARP->DSB unrepaired SSBs lead to Genome_Integrity Genome Integrity BER->Genome_Integrity maintains Olaparib Olaparib Olaparib->PARP inhibits & traps Apoptosis Apoptosis Olaparib->Apoptosis induces in BRCAmut BRCA1_2 BRCA1/2 DSB->BRCA1_2 activates HRR Homologous Recombination BRCA1_2->HRR mediates HRR->Genome_Integrity maintains HRR->Apoptosis failure leads to BRCA_mut BRCA1/2 Mutation BRCA_mut->BRCA1_2 inactivates

Caption: Synthetic lethality mechanism of Olaparib.

Experimental Workflow for Olaparib Evaluation

OlaparibWorkflow Experimental Workflow for Olaparib Evaluation Start Start Cell_Line_Selection Cell Line Selection (e.g., BRCAwt vs. BRCAmut) Start->Cell_Line_Selection Dose_Response Dose-Response Assay (e.g., MTT) Cell_Line_Selection->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Assay Mechanism of Action Assays IC50->Mechanism_Assay Combination_Studies Combination Studies (with other agents) IC50->Combination_Studies PARP_Trapping PARP Trapping Assay Mechanism_Assay->PARP_Trapping DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Mechanism_Assay->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Assay->Apoptosis_Assay In_Vivo_Studies In Vivo Xenograft Studies Mechanism_Assay->In_Vivo_Studies Combination_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating Olaparib.

Conclusion

Olaparib has revolutionized the treatment landscape for patients with cancers harboring HRR deficiencies, particularly BRCA mutations. Its mechanism of action, centered on the principle of synthetic lethality and PARP trapping, provides a targeted therapeutic approach. The extensive clinical data from trials such as SOLO-1, PAOLA-1, and PROfound have solidified its role in the management of ovarian and prostate cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation of Olaparib and the development of novel combination therapies to further enhance its anti-cancer activity and overcome resistance. As our understanding of the molecular intricacies of DNA repair pathways deepens, the applications for PARP inhibitors like Olaparib are likely to expand, offering hope to a broader range of patients.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: November 2025

Please specify the compound of interest for your technical guide. The current request uses the placeholder "This Compound," which is too general to provide a specific and useful response.

Once you provide the name of the compound, I can proceed with:

  • Targeted Google Searches: I will conduct in-depth searches for troubleshooting techniques, optimization strategies, and refined experimental methods specifically related to the compound you name.

  • Content Generation: I will then create a comprehensive technical guide that includes:

    • Troubleshooting & Optimization Keywords: Addressing challenges and process improvements.

    • Data Presentation: Summarizing quantitative data in structured tables.

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    • Mandatory Visualizations: Creating diagrams for signaling pathways, workflows, or logical relationships using Graphviz (DOT language) with the specified formatting and color palette.

I am ready to assist you as soon as you provide the necessary information.

Chlorsulfuron in Weeds: A Technical Guide to Uptake, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of chlorsulfuron in various weed species. This compound is a sulfonylurea herbicide that selectively controls broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy is intrinsically linked to its absorption by the plant, movement to its site of action, and the plant's ability to metabolize it into non-toxic compounds. Understanding these processes is critical for optimizing herbicide performance, managing herbicide resistance, and developing new weed control strategies.

Mode of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking ALS, this compound disrupts protein synthesis and cell division, ultimately leading to plant death. This targeted action on an enzyme pathway present in plants but not in animals contributes to its low mammalian toxicity.

The inhibition of ALS triggers a cascade of physiological responses within the plant. The depletion of essential amino acids is a primary driver of the herbicidal effect. Supplementation with valine and isoleucine has been shown to alleviate the growth-inhibiting effects of this compound in sensitive plants, confirming the critical role of this pathway.

Uptake and Translocation: The Journey to the Target Site

For this compound to be effective, it must first be absorbed by the weed and then translocated to the meristematic tissues where ALS is most active. This compound can be absorbed through both the foliage and the roots.

Foliar Uptake: Following foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular system. The efficiency of foliar absorption can vary significantly between weed species, influenced by factors such as leaf wax composition, stomatal density, and environmental conditions.

Root Uptake: When applied to the soil, this compound is absorbed by the roots and then transported upwards to the shoots via the xylem. The uptake from the soil is influenced by soil pH and organic matter content.

Once inside the plant, this compound is primarily translocated via the phloem, moving from the source (leaves) to the sinks (growing points). However, the extent of translocation can be limited in some species.

Quantitative Data on Uptake and Translocation

The following table summarizes quantitative data on the uptake and translocation of this compound in various weed species from published studies. These studies typically utilize radiolabeled this compound (¹⁴C-chlorsulfuron) to trace its movement within the plant.

Weed SpeciesApplication MethodTime After Treatment (h)Uptake (% of Applied)Translocation (% of Absorbed)Reference
Canada thistle (Cirsium arvense)Foliar483910 (out of treated leaf)
Perennial sowthistle (Sonchus arvensis)Foliar144-5 (to roots and root buds)
Bladder campion (Silene vulgaris)Foliar726910 (out of treated leaf)

Note: Data are compiled from different studies and experimental conditions may vary.

Metabolism: The Basis of Selectivity and Resistance

The ability of a plant to metabolize this compound is a key determinant of its susceptibility. Tolerant crops like wheat can rapidly detoxify this compound, while sensitive weeds metabolize it much more slowly, allowing the herbicide to reach its target site at lethal concentrations.

The primary metabolic pathway for this compound in tolerant plants involves hydroxylation of the phenyl ring, followed by conjugation with glucose to form a non-toxic glycoside. This process is primarily mediated by cytochrome P450 monooxygenases (P450s).

Herbicide resistance in weeds can evolve through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, preventing this compound from binding effectively.

  • Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide. Resistant weed biotypes may exhibit increased expression or activity of P450 enzymes, leading to rapid detoxification of this compound before it can exert its effect.

Comparative Metabolism in Susceptible vs. Resistant Biotypes
Weed Species BiotypeTime After Treatment (h)Parent this compound Remaining (% of Absorbed)Metabolic MechanismReference
Eastern black nightshade (Solanum ptychanthum) - Susceptible7292.9Slow metabolism
Eastern black nightshade (Solanum ptychanthum) - Tolerant2430.1Rapid hydroxylation and conjugation
Velvetleaf (Abutilon theophrasti) - Susceptible7292.9Slow metabolism

Experimental Protocols

The study of this compound uptake, translocation, and metabolism in weeds relies on precise experimental methodologies. The use of radiolabeled herbicides, typically ¹⁴C-chlorsulfuron, is a cornerstone of this research.

Protocol for ¹⁴C-Chlorsulfuron Foliar Uptake and Translocation Study

This protocol outlines a general procedure for assessing the foliar absorption and movement of this compound in a weed species.

1. Plant Material and Growth Conditions:

  • Grow the selected weed species from seed in pots containing a suitable growth medium.
  • Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure uniformity.
  • Treat plants at a consistent growth stage (e.g., 4-6 leaf stage).

2. Preparation of Treatment Solution:

  • Prepare a stock solution of ¹⁴C-chlorsulfuron of known specific activity.
  • Dilute the stock solution with a formulated (commercial) this compound solution to the desired application rate and specific activity. The final solution should mimic a field application spray mixture.

3. Herbicide Application:

  • Apply a precise volume (e.g., 10 µL) of the ¹⁴C-chlorsulfuron solution to the adaxial surface of a fully expanded leaf using a microsyringe.
  • Apply the solution as small, discrete droplets to a defined area of the leaf.
  • Include a non-ionic surfactant in the treatment solution if it is part of the commercial formulation or recommended for use.

4. Harvesting and Sample Processing:

  • Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
  • At each harvest, carefully excise the treated leaf.
  • Wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed ¹⁴C-chlorsulfuron from the leaf surface.
  • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

5. Quantification of Radioactivity:

  • Dry the plant sections to a constant weight.
  • Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.
  • Trap the ¹⁴CO₂ in a scintillation cocktail.
  • Quantify the radioactivity in the leaf wash and each plant section using a liquid scintillation counter (LSC).

6. Data Analysis:

  • Calculate the amount of this compound absorbed as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.
  • Calculate translocation as the radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

Protocol for Analysis of this compound and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying this compound and its metabolites.

1. Sample Extraction:

  • Homogenize plant tissue samples in a suitable extraction solvent (e.g., acetonitrile:water).
  • Centrifuge the homogenate to pellet solid debris.
  • Collect the supernatant containing this compound and its metabolites.

2. Solid-Phase Extraction (SPE) Cleanup (if necessary):

  • Pass the crude extract through an SPE cartridge to remove interfering compounds.
  • Elute the analytes of interest from the cartridge with an appropriate solvent.

3. HPLC Analysis:

  • Inject the purified extract onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
  • Use a mobile phase gradient (e.g., acetonitrile and water with a pH modifier like formic acid) to separate this compound from its metabolites.
  • Detect the compounds using a UV detector or a mass spectrometer (LC-MS) for greater sensitivity and specificity.

4. Quantification:

  • Prepare calibration standards of this compound and any available metabolite standards.
  • Generate a calibration curve by plotting peak area against concentration.
  • Determine the concentration of this compound and its metabolites in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships related to this compound's action in weeds.

chlorsulfuron_moa This compound This compound als Acetolactate Synthase (ALS) This compound->als Inhibits bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes protein_synthesis Protein Synthesis bcaa->protein_synthesis Required for cell_division Cell Division & Growth protein_synthesis->cell_division Drives plant_death Plant Death cell_division->plant_death Cessation leads to

This compound's Mode of Action Pathway

experimental_workflow start Start: Weed Seedling treatment Apply 14C-Chlorsulfuron to Leaf start->treatment incubation Incubate for Defined Time Periods treatment->incubation harvest Harvest Plant incubation->harvest separation Separate into: - Treated Leaf - Other Shoots - Roots harvest->separation leaf_wash Wash Treated Leaf (Unabsorbed) harvest->leaf_wash oxidation Combust Plant Parts (Oxidizer) separation->oxidation lsc Quantify Radioactivity (Liquid Scintillation Counter) leaf_wash->lsc Analyze Wash oxidation->lsc Analyze Samples analysis Calculate Uptake & Translocation lsc->analysis end End: Data analysis->end

Workflow for ¹⁴C-Chlorsulfuron Uptake and Translocation Study

metabolic_resistance cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed chlorsulfuron_s This compound als_s ALS Inhibition chlorsulfuron_s->als_s death_s Plant Death als_s->death_s chlorsulfuron_r This compound p450 Enhanced Cytochrome P450 chlorsulfuron_r->p450 metabolite Non-toxic Metabolite p450->metabolite Detoxification survival_r Plant Survival metabolite->survival_r

Metabolic Resistance to this compound

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the validation and comparative analysis of novel chemical compounds within the drug discovery pipeline. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, guidelines for data presentation, and a focus on the visualization of complex biological processes.

Introduction

The successful development of a novel therapeutic agent hinges on rigorous validation of its biological activity and a thorough comparison against existing standards or alternative compounds. This process involves a multi-faceted approach, encompassing in vitro and in vivo testing to establish efficacy, toxicity, and mechanism of action.[1][2] This guide outlines the critical steps and methodologies required to build a robust data package for a promising lead compound.

Compound Validation Workflow

The validation of a novel compound follows a structured progression from initial screening to in-depth mechanistic studies. The following workflow provides a logical sequence for these activities.

Compound Validation Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Primary_Screening Primary Screening (e.g., HTS) Dose_Response Dose-Response & Potency (IC50/EC50) Primary_Screening->Dose_Response Hit Confirmation Selectivity_Profiling Selectivity Profiling (Panel of Targets) Dose_Response->Selectivity_Profiling Potency Established Mechanism_of_Action Mechanism of Action (e.g., Target Engagement) Selectivity_Profiling->Mechanism_of_Action Target Specificity Cellular_Assays Cellular Assays (Phenotypic Effects) Mechanism_of_Action->Cellular_Assays Cellular Activity Toxicity_Screening In Vitro Toxicity (e.g., Cytotoxicity) Cellular_Assays->Toxicity_Screening Efficacy Confirmed Pharmacokinetics Pharmacokinetics (PK) (ADME) Toxicity_Screening->Pharmacokinetics Favorable In Vitro Profile Efficacy_Models Animal Efficacy Models Pharmacokinetics->Efficacy_Models Suitable PK Profile Toxicology_Studies In Vivo Toxicology Efficacy_Models->Toxicology_Studies In Vivo Efficacy

A typical workflow for validating a novel compound.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of compound validation. The following sections provide methodologies for essential in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the cytotoxic potential of a compound.

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).[3]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

WST-1 Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability relative to the control.

Target Engagement Assays

Confirming that the compound interacts with its intended target is crucial.

Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble and aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Analysis

A key aspect of validation is to compare the novel compound against a reference compound or other relevant molecules. This comparison should encompass efficacy, potency, selectivity, and toxicity.

Data Presentation for Comparison

Quantitative data should be summarized in clear and well-structured tables to facilitate easy comparison.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)
Novel Compound X 15>10,0001,500>667
Reference Compound Y 505002,00010

Table 2: Comparative Cytotoxicity in Different Cell Lines

CompoundCell Line 1 CC50 (µM)Cell Line 2 CC50 (µM)Therapeutic Index (CC50 / IC50)
Novel Compound X >10075>6667
Reference Compound Y 2530500

Signaling Pathway Analysis

Understanding the impact of the compound on cellular signaling pathways is essential for elucidating its mechanism of action.

Visualizing Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed mechanism of action.

Example: Inhibition of a Kinase Signaling Pathway

The following diagram illustrates how a novel inhibitor blocks a specific kinase cascade.

Kinase Signaling Pathway Inhibition cluster_pathway Signaling Cascade Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to Novel_Inhibitor Novel Inhibitor Novel_Inhibitor->Kinase_A Inhibits

Inhibition of the Kinase A signaling cascade by a novel inhibitor.

Conclusion

The validation and comparative analysis of a novel compound is a data-driven process that requires meticulous experimental execution and clear data presentation. By following the protocols and guidelines outlined in this technical guide, researchers can build a compelling case for the therapeutic potential of their lead compounds, paving the way for further development. The use of structured data tables and clear visual diagrams is paramount for communicating complex findings effectively to a scientific audience.

References

Microbial Degradation of Chlorsulfuron in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the microbial pathways, experimental methodologies, and quantitative data related to the biodegradation of the sulfonylurea herbicide Chlorsulfuron in the soil environment.

For Researchers, Scientists, and Drug Development Professionals

The sulfonylurea herbicide this compound, while effective for weed control, can persist in the soil, potentially impacting subsequent crops and the broader ecosystem. Understanding its degradation, particularly through microbial action, is crucial for environmental risk assessment and the development of sustainable agricultural practices. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound in soil, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways: A Microbial Perspective

The microbial degradation of this compound in soil is a multifaceted process primarily driven by bacteria and fungi. The principal transformation involves the cleavage of the sulfonylurea bridge, a key structural component of the herbicide. Additionally, hydroxylation and demethylation have been identified as secondary microbial degradation pathways.

The primary microbial degradation of this compound proceeds via the cleavage of the sulfonylurea bridge, yielding two main metabolites: 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1] This breakdown is a critical step in the detoxification of the herbicide in the soil environment.

Several microbial species have been identified as capable of degrading this compound. Notably, the soil actinomycete Streptomyces griseolus, and the fungi Aspergillus niger and Penicillium sp. have demonstrated the ability to metabolize 14C-labeled this compound in pure cultures.[1] Furthermore, strains of Pseudomonas fluorescens have been shown to degrade this compound, particularly under co-metabolic conditions.

Beyond the primary cleavage, other microbial transformations contribute to the breakdown of this compound. Aspergillus niger has been observed to hydroxylate the aromatic ring of this compound.[2] In a different pathway, Pseudomonas fluorescens is capable of demethylating the methoxy group on the triazine ring.

It is important to note that chemical hydrolysis also plays a significant role in this compound degradation, especially in acidic soils.[1] The interplay between microbial and chemical degradation is a key factor in the overall persistence of the herbicide.

dot

Caption: Microbial degradation pathways of this compound in soil.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation in soil, often expressed as its half-life (DT50), is influenced by a variety of factors including soil type, pH, temperature, and microbial activity. The following tables summarize quantitative data from various studies to provide a comparative overview.

Soil TypepHTemperature (°C)Half-life (DT50) (days)SterilizationReference
Silt Loam5.9305Non-sterile[2]
Silt Loam5.93021Sterile
Sandy Loam6.53015Non-sterile
Sandy Loam6.53028Sterile
Silt Loam8.0305Non-sterile
Silt Loam8.03028Sterile
Silty Clay Loam5.6Not Specified13.3Not Specified
Silty Clay Loam7.5Not Specified70Not Specified
Sandy Loam5.71038Field Conditions
Sandy Loam5.72022-38Field Conditions
Sandy Loam5.73022Field Conditions
Rago Silty Clay Loam7.710231.7Not Specified
Rago Silty Clay Loam7.720136.6Not Specified
Rago Silty Clay Loam7.74063.0Not Specified
Acidic Soil5.462517.64Not Specified
Alkaline Soil8.3925157.53Not Specified

Experimental Protocols

Soil Incubation Study for this compound Degradation

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil under controlled conditions.

a. Soil Preparation and Sterilization:

  • Soil Collection: Collect fresh soil from the desired field location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Characterization: Analyze the soil for key properties such as pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • Sterilization (for abiotic control):

    • Autoclaving: Place soil in autoclave-safe bags or containers. Autoclave at 121°C and 15 psi for 30-60 minutes. Repeat the process for 2-3 consecutive days to ensure sterility. Note that autoclaving can alter soil properties.

    • Gamma Irradiation: An alternative that may cause fewer changes to soil chemistry is gamma irradiation at a dose of 25-50 kGy.

b. Inoculum Preparation (for bioaugmentation studies):

  • Isolation of Degrading Microorganisms: Isolate this compound-degrading bacteria or fungi from contaminated soil using enrichment culture techniques. This involves incubating soil samples in a minimal salt medium with this compound as the sole carbon source.

  • Inoculum Culture: Grow the isolated microbial strains in a suitable liquid medium (e.g., nutrient broth for bacteria, potato dextrose broth for fungi) to a desired cell density (e.g., 10^8 CFU/mL).

  • Application: Inoculate the non-sterile soil with the microbial culture. A common approach is to add a specific volume of the liquid culture to the soil to achieve a target moisture content and microbial population.

c. Incubation:

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil samples to achieve the desired concentration. Allow the solvent to evaporate before adjusting the moisture content.

  • Moisture Adjustment: Adjust the soil moisture content to a percentage of its water-holding capacity (e.g., 60-75%).

  • Incubation Conditions: Place the soil samples in incubation chambers (e.g., glass jars with loose caps to allow for air exchange) in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days). Store the samples frozen (e.g., -20°C) until analysis.

dot

Experimental_Workflow_Soil_Incubation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection & Sieving B Soil Characterization (pH, OM, etc.) A->B C Soil Sterilization (Autoclave/Irradiation) (for Abiotic Control) B->C D Inoculum Preparation (Isolation & Culturing of Microbes) B->D E This compound Application to Soil C->E D->E F Moisture Adjustment E->F G Incubation (Controlled Temperature & Dark) F->G H Time-course Sampling G->H I Sample Extraction H->I J HPLC/LC-MS Analysis I->J K Data Analysis (Degradation Kinetics) J->K

Caption: Workflow for a soil incubation study of this compound degradation.

Extraction and HPLC Analysis of this compound and its Metabolites

This protocol provides a general procedure for the extraction and quantification of this compound and its primary metabolites from soil samples.

a. Extraction:

  • Solvent System: A common extraction solvent is a mixture of acetonitrile and an aqueous buffer, such as 0.1 M ammonium carbonate (e.g., in a 1:1 or 9:1 v/v ratio).

  • Procedure:

    • Weigh a subsample of the soil (e.g., 7.5 g) into a centrifuge tube.

    • Add the extraction solvent (e.g., 15 mL).

    • Shake vigorously or use a mechanical shaker for a defined period (e.g., 30 minutes).

    • Centrifuge the samples (e.g., at 3000 rpm for 10 minutes) to separate the soil particles.

    • Collect the supernatant for analysis.

  • Clean-up (optional): For complex soil matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

b. HPLC-UV Analysis:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or formic acid).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Monitor the absorbance at a wavelength where this compound and its metabolites have significant absorption (e.g., 230-245 nm).

  • Quantification: Prepare a standard curve using analytical standards of this compound and its metabolites.

c. LC-MS/MS for Confirmation and Identification:

  • For unambiguous identification and sensitive quantification of metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

  • The mobile phase is often similar to that used for HPLC-UV.

  • The mass spectrometer is operated in a mode that allows for the selection of the parent ion and the detection of specific fragment ions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.

Further Research and Considerations

While significant progress has been made in understanding the microbial degradation of this compound, several areas warrant further investigation. The specific enzymes responsible for the cleavage of the sulfonylurea bridge and other transformations need to be isolated and characterized. A more detailed understanding of the complete degradation pathway, including the fate of the primary metabolites, 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is also required. Furthermore, the influence of complex microbial communities and their interactions on the degradation of this compound in different soil ecosystems remains an important area of research.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Chlorsulfuron for Scientific Researchers

This guide provides an in-depth overview of the sulfonylurea herbicide this compound, tailored for researchers, scientists, and professionals in drug and herbicide development. It covers a range of topics from its molecular mechanism to its environmental impact, supported by quantitative data, detailed experimental protocols, and a curated list of long-tail keywords for further research.

SEO-Driven, Long-Tail Keywords for this compound Research

To facilitate targeted literature searches and improve the discoverability of related research, the following list of specific, long-tail keywords is provided:

  • This compound mechanism of action on acetolactate synthase

  • Inhibition kinetics of this compound on plant ALS enzyme

  • Environmental fate and degradation of this compound in alkaline soils

  • This compound soil persistence and carryover injury to rotational crops

  • Analytical methods for this compound residue detection in water

  • HPLC-MS/MS protocol for quantitative analysis of this compound

  • This compound resistance mechanisms in broadleaf weeds

  • Ecotoxicological effects of this compound on non-target aquatic plants

  • Bioassay development for detecting this compound phytotoxicity

  • Branched-chain amino acid biosynthesis pathway as a herbicide target

  • Impact of soil pH on the hydrolysis and half-life of this compound

  • Microbial degradation pathways of sulfonylurea herbicides

  • Developing this compound analogs with improved degradation profiles

  • Protocol for in vivo acetolactate synthase (ALS) activity assay

  • This compound's effect on submerged aquatic macrophytes like Potamogeton pectinatus

Introduction and Chemical Properties

This compound, with the chemical formula C₁₂H₁₂ClN₅O₄S, is a selective, systemic sulfonylurea herbicide.[1] It is primarily used for the control of broadleaf weeds and some grasses in cereal crops like wheat and barley.[2] this compound is absorbed through both the roots and foliage and translocates throughout the plant, accumulating in the growing points.[3] Its efficacy at low application rates (typically 15-30 grams of active ingredient per hectare) makes it a potent tool in agriculture.[2]

Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. This pathway is essential for protein synthesis and overall plant growth and is present in plants and microorganisms but absent in animals, which accounts for the herbicide's low mammalian toxicity.

By inhibiting ALS, this compound blocks the production of these essential amino acids, leading to a cessation of cell division and plant growth. Symptoms of exposure in susceptible plants include stunted growth, chlorosis, and eventual death. This compound has been shown to be a noncompetitive inhibitor of ALS with respect to its substrate, pyruvate, with a final steady-state dissociation constant (Ki) estimated at 3 nanomolar, indicating a very high affinity for the enzyme.

Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis

The following diagram illustrates the BCAA biosynthesis pathway in plants and pinpoints the inhibitory action of this compound. The pathway starts with pyruvate and 2-oxobutanoate and involves a series of enzymatic steps to produce isoleucine, valine, and leucine.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound in the BCAA pathway.

Environmental Fate and Ecotoxicology

The persistence and mobility of this compound in the environment are of significant concern for non-target organisms and rotational crops. Its degradation is primarily influenced by soil pH and microbial activity.

Degradation in Soil

This compound degradation is highly dependent on soil pH. Chemical hydrolysis is the dominant degradation pathway in acidic soils, while microbial degradation is the main pathway in neutral to alkaline soils. The herbicide is significantly more persistent in alkaline soils. This pH-dependent persistence has implications for crop rotation, as residues can harm sensitive subsequent crops.

Soil pHTemperature (°C)Half-Life (DT₅₀)Reference
5.6251.9 weeks (13.3 days)
6.22038.1 - 88.5 days
7.12056.0 - 105.0 days
7.4Not Specified124 days
8.120143.3 - 144 days
8.39Not Specified158 days

Table 1: Reported half-life (DT₅₀) of this compound in soil under various pH and temperature conditions.

Ecotoxicity

This compound exhibits low acute toxicity to mammals, birds, and fish. However, it is very highly toxic to certain non-target terrestrial and aquatic plants, even at extremely low concentrations. This poses a risk to biodiversity, particularly for aquatic ecosystems.

Organism GroupSpeciesEndpointValueReference
Aquatic PlantDuckweed (Lemna gibba)14-day EC₅₀0.35 µg/L (0.00035 mg/L)
Aquatic PlantGreen AlgaeEC₅₀0.05 mg/L
Aquatic PlantSago Pondweed (Potamogeton pectinatus)Growth Reduction0.25 µg/L
FishRainbow Trout96-hour LC₅₀>100 mg/L
BirdBobwhite QuailAcute Oral LD₅₀>5000 mg/kg
MammalRatAcute Oral LD₅₀5545-6293 mg/kg

Table 2: Ecotoxicity of this compound for various non-target organisms.

Analytical Methodologies

Accurate quantification of this compound residues in environmental samples is crucial for risk assessment and regulatory compliance. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) being a common and sensitive approach.

MethodMatrixLimit of Quantitation (LOQ)Key FeaturesReference
LC-MS/MSSoil1.0 µg/kg (ppb)High specificity and sensitivity; suitable for complex matrices.
GC-LCSoil, WaterNot SpecifiedRequires derivatization but offers good separation.
Enzyme ImmunoassaySoil ExtractsNot SpecifiedRapid screening method, but may have cross-reactivity.
Bioassay (Corn root)Soil, Water0.0 - 64.0 µg/kgMeasures phytotoxicity; useful for assessing biological availability.

Table 3: Comparison of analytical methods for this compound determination.

Key Experimental Protocols

Protocol: Analysis of this compound in Soil by LC-MS/MS

This protocol is a summary of the principles outlined by the EPA for determining this compound residues in soil.

1. Extraction:

  • Weigh a representative sample of soil (e.g., 10 g).

  • Extract the soil with a solution of ammonium carbonate and acetonitrile. This is typically done by shaking or sonication.

  • Centrifuge the sample and collect the supernatant.

2. Sample Cleanup (Purification):

  • Take an aliquot of the extract.

  • Perform a dispersive solid-phase extraction (dSPE) step to remove interfering co-extractants.

  • Further purify the extract by passing it through a graphitized carbon SPE cartridge.

3. Concentration and Analysis:

  • Evaporate the purified extract to a small volume (e.g., <4 mL) under a gentle stream of nitrogen.

  • Reconstitute the sample in an appropriate mobile phase, such as aqueous ammonium carbonate.

  • Analyze the final extract using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

4. Quantification:

  • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared with certified analytical standards.

The following diagram illustrates the general workflow for this analytical protocol.

LCMS_Workflow start Soil Sample Collection extraction 1. Extraction (Ammonium Carbonate / Acetonitrile) start->extraction centrifuge Centrifugation extraction->centrifuge cleanup 2. Cleanup (dSPE & Carbon Cartridge) centrifuge->cleanup Supernatant evaporation 3. Concentration (Evaporation & Reconstitution) cleanup->evaporation analysis 4. LC-MS/MS Analysis evaporation->analysis quantification 5. Data Processing & Quantification analysis->quantification end Final Report quantification->end

Caption: General workflow for this compound residue analysis in soil using LC-MS/MS.

Protocol: In Vitro Acetolactate Synthase (ALS) Activity Assay

This colorimetric assay measures the activity of the ALS enzyme and its inhibition by compounds like this compound. The protocol is based on the principle of converting the enzymatic product, acetolactate, to acetoin, which can be quantified spectrophotometrically.

1. Enzyme Extraction:

  • Homogenize fresh plant tissue (e.g., young leaves) on ice in an extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 8000g) at 4°C.

  • Collect the supernatant containing the crude enzyme extract. Keep on ice.

2. Assay Reaction:

  • Prepare reaction mixtures in microplate wells or tubes. Include a sample well, a control well (without substrate or enzyme), and a standard well.

  • To the sample well, add the enzyme extract, assay buffer, and substrate (pyruvate). For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

3. Color Development:

  • Stop the reaction by adding a stop solution (e.g., H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes.

  • Add a color development reagent (e.g., creatine and α-naphthol).

  • Incubate again at 60°C for 15 minutes to allow the color to develop (a red-colored complex).

4. Measurement:

  • Measure the absorbance of the solution at 525 nm using a microplate reader or spectrophotometer.

  • Calculate the ALS activity based on the change in absorbance compared to a standard curve of known acetoin concentrations. Enzyme activity is typically expressed in units per milligram of protein (U/mg).

References

A Technical Guide to the Synthesis of Novel Chlorsulfuron Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of novel analogues and derivatives of chlorsulfuron, a cornerstone sulfonylurea herbicide. This document details synthetic methodologies, presents key quantitative data in a comparative format, and illustrates critical biological pathways and experimental workflows. The aim is to equip researchers and professionals in drug development and agrochemical science with the foundational knowledge to design and synthesize next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

Introduction: The Enduring Significance of this compound and the Quest for Novel Analogues

This compound, a member of the sulfonylurea class of herbicides, has been a vital tool in weed management since its introduction.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2][3] This specific targeting of a plant- and microbe-specific enzyme contributes to its low mammalian toxicity.[3]

Despite its efficacy, the extensive use of this compound has led to the emergence of herbicide-resistant weeds and concerns about its persistence in certain soil types, which can affect subsequent crops.[2] These challenges have spurred significant research into the synthesis of novel this compound analogues and derivatives with enhanced properties, such as:

  • Broader weed control spectrum: Targeting a wider range of weed species.

  • Improved crop selectivity: Ensuring safety for important agricultural crops.

  • Faster soil degradation: Reducing the risk of carryover injury to rotational crops.

  • Overcoming herbicide resistance: Developing compounds effective against weeds that have developed resistance to traditional sulfonylurea herbicides.

This guide explores the synthetic strategies employed to create these novel analogues, focusing on modifications to the heterocyclic and phenyl moieties of the this compound scaffold.

The Biological Target: Acetolactate Synthase (ALS) Inhibition Pathway

The herbicidal activity of this compound and its analogues stems from their potent inhibition of the ALS enzyme. This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids. By blocking this pathway, the herbicide deprives the plant of these vital building blocks for protein synthesis, leading to growth arrest and eventual death.

ALS_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pathway_Val_Leu Further Enzymatic Steps Acetolactate->Pathway_Val_Leu Pathway_Ile Further Enzymatic Steps alpha_Aceto_alpha_hydroxybutyrate->Pathway_Ile Val_Leu Valine & Leucine Pathway_Val_Leu->Val_Leu Ile Isoleucine Pathway_Ile->Ile This compound This compound & Analogues This compound->Inhibition

Figure 1: Simplified signaling pathway of ALS inhibition by this compound.

General Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues typically involves the coupling of a substituted benzenesulfonamide with a heterocyclic amine via a sulfonylurea bridge. The two primary retrosynthetic approaches involve the reaction of a benzenesulfonyl isocyanate with a heterocyclic amine or the reaction of a benzenesulfonamide with a heterocyclic isocyanate or carbamate.

General Synthetic Workflow

The most common synthetic route involves the preparation of a substituted benzenesulfonyl isocyanate, which is then reacted with a heterocyclic amine. This workflow can be generalized as follows:

a cluster_0 Synthesis of Substituted Benzenesulfonamide cluster_1 Formation of Sulfonyl Isocyanate cluster_2 Synthesis of Heterocyclic Amine cluster_3 Coupling Reaction A Substituted Aniline B Chlorosulfonation A->B ClSO3H C Amination B->C NH4OH D Substituted Benzenesulfonamide C->D E Substituted Benzenesulfonamide F Reaction with Phosgene or Diphosgene E->F G Substituted Benzenesulfonyl Isocyanate F->G K Substituted Benzenesulfonyl Isocyanate H Starting Materials (e.g., Guanidine, Acetylacetone) I Cyclization Reaction H->I J Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) I->J L Heterocyclic Amine M Coupling K->M L->M N This compound Analogue M->N

Figure 2: General experimental workflow for the synthesis of this compound analogues.

Synthesis of Key Intermediates

The successful synthesis of this compound analogues hinges on the efficient preparation of two key intermediates: the substituted benzenesulfonamide and the heterocyclic amine.

Synthesis of Substituted Benzenesulfonamides

Substituted benzenesulfonamides are typically prepared from the corresponding anilines. The general procedure involves chlorosulfonation of the aniline derivative followed by amination.

Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonamide

  • Chlorosulfonation: 2-Chloroaniline is added dropwise to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 2-chlorobenzenesulfonyl chloride, is filtered, washed with cold water, and dried.

  • Amination: The crude 2-chlorobenzenesulfonyl chloride is then added portion-wise to a cooled, concentrated aqueous ammonia solution. The mixture is stirred vigorously, and the resulting precipitate, 2-chlorobenzenesulfonamide, is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Synthesis of Heterocyclic Amines

A wide variety of heterocyclic amines can be incorporated into the this compound structure. The synthesis of these amines depends on the target heterocycle.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

  • Condensation: Guanidine hydrochloride is reacted with acetylacetone in the presence of a base such as sodium methoxide in methanol. The reaction mixture is refluxed for several hours.

  • Methylation: The resulting 2-amino-4,6-dimethylpyrimidine is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to yield 2-amino-4,6-dimethoxypyrimidine.

  • Purification: The product is isolated by filtration and purified by recrystallization.

Synthesis of Novel this compound Analogues

The final step in the synthesis is the coupling of the substituted benzenesulfonamide (or its corresponding isocyanate) with the heterocyclic amine.

Pyrimidine and Triazine Derivatives

Modifications to the pyrimidine and triazine rings of this compound have been extensively explored to improve herbicidal activity and soil degradation rates.

Experimental Protocol: Synthesis of a Pyrimidine-Substituted this compound Analogue

  • Isocyanate Formation: 2-Chlorobenzenesulfonamide is dissolved in a suitable aprotic solvent (e.g., dry toluene) and reacted with diphosgene in the presence of a catalyst (e.g., n-butyl isocyanate) under reflux conditions. The solvent and excess reagents are removed under reduced pressure to yield the crude 2-chlorobenzenesulfonyl isocyanate.

  • Coupling: The crude isocyanate is dissolved in a dry aprotic solvent (e.g., acetonitrile) and a solution of 2-amino-4,6-dimethoxypyrimidine in the same solvent is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC).

  • Isolation and Purification: The resulting precipitate is filtered, washed with the solvent, and dried to afford the desired this compound analogue. Further purification can be achieved by recrystallization.

Herbicidal Ionic Liquids (HILs)

A novel approach to modifying the properties of this compound involves its formulation as an ionic liquid. This is achieved by pairing the this compound anion with a variety of organic cations.

Experimental Protocol: Synthesis of a this compound-Based Ionic Liquid

  • Acid-Base Reaction: this compound is dissolved in a suitable solvent (e.g., acetone) and treated with an equimolar amount of a quaternary ammonium hydroxide (e.g., tetramethylammonium hydroxide) in an aqueous solution.

  • Solvent Removal: The mixture is stirred at room temperature, and the solvent is subsequently removed under reduced pressure.

  • Drying: The resulting herbicidal ionic liquid is dried under vacuum to remove any residual water.

Analogues with Other Heterocyclic Moieties

To broaden the spectrum of activity and explore new structure-activity relationships, researchers have synthesized this compound analogues incorporating other heterocyclic systems such as pyridines, thiazoles, and oxazoles. The general synthetic principles remain the same, involving the coupling of the appropriate heterocyclic amine with the benzenesulfonyl isocyanate.

Data Presentation: A Comparative Analysis of Novel Analogues

The following tables summarize key quantitative data for a selection of synthesized this compound analogues.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Analogues

Compound IDHeterocyclic MoietyAryl MoietyYield (%)Melting Point (°C)Reference
This compound 4-methoxy-6-methyl-1,3,5-triazin-2-yl2-chlorophenyl-174-178
Analogue 1 4,6-dimethoxypyrimidin-2-yl2-chloro-5-diethylaminophenyl81.8144-146
Analogue 2 4,6-dimethoxy-1,3,5-triazin-2-yl2-chloro-5-diethylaminophenyl84.1197-200
HIL-1 4-methoxy-6-methyl-1,3,5-triazin-2-yl (anion)2-chlorophenyl (anion)>90-
with Tetramethylammonium (cation)

Table 2: Herbicidal Activity of Selected this compound Analogues

Compound IDTarget WeedApplication RateInhibition (%)Reference
This compound Brassica campestris150 g/ha-
Analogue 1 Brassica campestris150 g/ha70.8
Analogue 2 Brassica campestris150 g/ha-
HIL-1 Barnyard Grass-Lower than this compound
Common Lambsquarters-Similar to this compound

(Note: "-" indicates data not available in the cited reference)

Conclusion and Future Directions

The synthesis of novel this compound analogues and derivatives remains a vibrant and critical area of research in agrochemical science. By modifying the core structure of this compound, scientists can fine-tune the herbicidal properties of these compounds to address the evolving challenges of modern agriculture, including weed resistance and environmental sustainability. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of the next generation of sulfonylurea herbicides. Future research will likely focus on the exploration of novel heterocyclic and aryl substitutions, the development of more efficient and environmentally friendly synthetic routes, and a deeper understanding of the structure-activity relationships that govern the efficacy and selectivity of these important herbicides.

References

Physicochemical Properties of Chlorsulfuron and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Chlorsulfuron and its principal metabolites. The information is intended to support research, environmental fate analysis, and further development in related chemical fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are described. Visualizations for metabolic pathways and analytical workflows are provided using the DOT language for Graphviz.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its major degradation products. These properties are critical for understanding the environmental behavior, bioavailability, and analytical chemistry of these compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea[1]
CAS Number 64902-72-3[1]
Molecular Formula C₁₂H₁₂ClN₅O₄S[1]
Molecular Weight 357.77 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 173 - 178 °C
Vapor Pressure 2.25 x 10⁻¹¹ mm Hg at 25 °C
pKa 3.4
logP (Octanol/Water Partition Coefficient) -0.99
Water Solubility 12,500 mg/L (20 °C)
Table 2: Physicochemical Properties of Major this compound Metabolites
Property2-amino-4-methoxy-6-methyl-1,3,5-triazine2-chlorobenzenesulfonamideReference
CAS Number 1668-54-86961-82-6
Molecular Formula C₅H₈N₄OC₆H₆ClNO₂S
Molecular Weight 140.14 g/mol 191.64 g/mol
Appearance Off-white to light yellow powderWhite to light yellow powder
Melting Point 258-261 °C189-193 °C
Water Solubility Data not readily availableData not readily available
pKa Data not readily availableData not readily available
logP Data not readily availableData not readily available

Metabolic Pathway of this compound

The primary degradation pathway for this compound in soil and plants involves the cleavage of the sulfonylurea bridge, a reaction that is highly dependent on soil pH and moisture. This hydrolysis results in the formation of two main metabolites: 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. Microbial degradation also contributes to the breakdown of this compound, particularly in neutral to alkaline soils. In some instances, hydroxylation of the phenyl ring can occur as a minor metabolic route.

Chlorsulfuron_Metabolism This compound This compound C₁₂H₁₂ClN₅O₄S Metabolite1 2-chlorobenzenesulfonamide C₆H₆ClNO₂S This compound->Metabolite1 Hydrolysis of Sulfonylurea Bridge Metabolite2 2-amino-4-methoxy-6-methyl- 1,3,5-triazine C₅H₈N₄O This compound->Metabolite2 Hydrolysis of Sulfonylurea Bridge

Figure 1: Primary metabolic pathway of this compound.

Experimental Protocols

The determination of the physicochemical properties of this compound and its metabolites follows standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined using the flask method for substances with solubilities above 10 mg/L.

  • Principle: A supersaturated solution of the test substance in water is prepared at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period with continuous stirring. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

  • Apparatus: Constant temperature bath, flasks with stirrers, analytical balance, and an appropriate analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath set slightly above the test temperature to achieve rapid saturation.

    • The temperature is then lowered to the test temperature (e.g., 20 °C or 25 °C), and the solution is stirred until equilibrium is reached (typically 24-48 hours).

    • The solution is allowed to stand to permit phase separation. An aliquot of the aqueous phase is taken, filtered or centrifuged to remove any undissolved particles.

    • The concentration of the test substance in the clear aqueous phase is quantified using a validated analytical method.

n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107)

The shake flask method is commonly used to determine the octanol-water partition coefficient for compounds with logP values in the range of -2 to 4.

  • Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with a known volume of the other solvent. The mixture is shaken until equilibrium is achieved. The concentration of the substance in each phase is then measured.

  • Apparatus: Centrifuge, mechanical shaker, flasks, and an appropriate analytical instrument.

  • Procedure:

    • n-Octanol and water are mutually saturated before use.

    • A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.

    • A measured volume of this solution is placed in a flask with a measured volume of the other phase.

    • The flask is shaken at a constant temperature until equilibrium is established.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the test substance in both the n-octanol and aqueous phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a common approach for determining the pKa of ionizable compounds.

  • Principle: A known concentration of the test substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

  • Apparatus: pH meter, burette, titration vessel, and magnetic stirrer.

  • Procedure:

    • A solution of the test substance of known concentration is prepared in water or a suitable co-solvent if the substance has low water solubility.

    • The solution is titrated with a standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to assess the abiotic hydrolysis of chemicals.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

  • Procedure:

    • A preliminary test is conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess the stability of the substance at different pH values.

    • If significant hydrolysis is observed, a more detailed study is performed at environmentally relevant temperatures.

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at appropriate time intervals, and the concentration of the parent compound is determined by a suitable analytical method.

    • The rate of hydrolysis is determined by plotting the concentration of the test substance versus time, and the half-life is calculated.

Analytical Workflow for this compound and Metabolites

The analysis of this compound and its metabolites in environmental samples, such as soil, typically involves sample extraction, cleanup, and instrumental analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil Sample Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Injection Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

Figure 2: A typical analytical workflow for this compound residue analysis.

This workflow begins with the extraction of the analytes from the soil matrix using a suitable solvent system, followed by a cleanup step to remove interfering co-extractives using techniques like solid-phase extraction (SPE). The purified extract is then injected into an LC-MS/MS system for separation and detection. This highly sensitive and selective technique allows for the accurate quantification of this compound and its metabolites at low concentrations.

References

Chlorsulfuron's Mode of Action on Acetolactate Synthase (ALS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory mechanism of chlorsulfuron, a sulfonylurea herbicide, on acetolactate synthase (ALS). It details the biochemical pathway, quantitative inhibition data, and the experimental protocols used to characterize this interaction.

Introduction: Acetolactate Synthase and Branched-Chain Amino Acid Synthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme (EC 2.2.1.6) found in plants and microorganisms but absent in animals.[1][2] It catalyzes the initial, rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] This pathway begins with the condensation of two pyruvate molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and 2-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[4] The enzyme's unique presence in plants and microbes makes it a prime target for the development of selective herbicides. This compound is a highly potent sulfonylurea herbicide that acts by specifically inhibiting ALS, leading to a deficiency in BCAAs and subsequent plant death.

Molecular Mechanism of this compound Inhibition

This compound acts as a potent, slow, and tight-binding inhibitor of the ALS enzyme. The mechanism of inhibition is noncompetitive with respect to the substrate pyruvate. Structural studies have revealed that this compound binds to a site at the entrance of the substrate channel, effectively blocking substrate access to the active site. This binding site is partially overlapping with those of other classes of ALS-inhibiting herbicides, such as imidazolinones. The interaction is characterized by a time-dependent, biphasic inhibition, starting with an initial binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This leads to a slowly reversible complex that, upon dissociation, may result in permanent inactivation of the enzyme.

Quantitative Data: this compound Inhibition Kinetics

The potency of this compound's inhibition of ALS has been quantified through various kinetic studies. The data below is derived from studies on purified acetolactate synthase from barley (Hordeum vulgare L.).

InhibitorEnzyme SourceParameterValueReference
This compoundBarley (Hordeum vulgare L.)Initial Apparent Inhibition Constant (Ki)68 nM
This compoundBarley (Hordeum vulgare L.)Final Steady-State Dissociation Constant3 nM

Branched-Chain Amino Acid Biosynthesis Pathway and ALS Inhibition

The following diagram illustrates the initial steps of the BCAA synthesis pathway, highlighting the central role of ALS and the inhibitory action of this compound.

BCAA_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Reaction cluster_products Products cluster_pathways Further Synthesis Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) (EC 2.2.1.6) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile This compound This compound This compound->ALS Inhibition

Caption: Branched-chain amino acid synthesis pathway showing inhibition of ALS by this compound.

Experimental Protocols

Characterizing the interaction between this compound and ALS involves specific biochemical assays. Below are detailed methodologies for key experiments.

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of the ALS product, α-acetolactate.

A. Enzyme Extraction

  • Harvest fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen.

  • Grind 0.1 g of tissue to a fine powder in a pre-chilled mortar and pestle.

  • Homogenize the powder on ice in 1 ml of extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM pyruvate, 10% glycerol, and 1 mM dithiothreitol).

  • Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract and keep it on ice for immediate use.

  • Determine the protein concentration of the extract using a standard method, such as the Bradford assay.

B. ALS Enzyme Reaction

  • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. For a single 100 µL reaction, combine:

    • 40 µL Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10 mM MgCl2).

    • 10 µL of this compound solution (at various concentrations for inhibition studies) or distilled water (for control).

    • 40 µL of enzyme extract.

  • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of substrate solution (e.g., 200 mM pyruvate).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of Stop Solution (e.g., 6 N H2SO4).

C. Colorimetric Detection of Acetoin

  • Incubate the stopped reaction mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Add 100 µL of Dye Reagent, which consists of:

    • 0.5% (w/v) Creatine solution.

    • 5% (w/v) α-Naphthol solution (freshly prepared in 2.5 N NaOH).

  • Incubate at 60°C for another 15 minutes to allow for color development.

  • Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer or microplate reader.

D. Data Analysis

  • Prepare a standard curve using known concentrations of acetoin to quantify the amount produced in the enzymatic reaction.

  • Calculate the specific activity of ALS (e.g., in µmol acetoin/min/mg protein).

  • For inhibition studies, plot the percentage of ALS activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Direct binding of this compound to ALS can be demonstrated using radiolabeled inhibitors.

  • Radio-ligand: Use [14C]this compound.

  • Incubation: Incubate purified or partially purified ALS enzyme with a known concentration of [14C]this compound.

  • Separation: Separate the enzyme-bound radioligand from the free radioligand using methods like:

    • Gel Filtration: Pass the incubation mixture through a gel filtration column (e.g., Sephadex G-50). The larger enzyme-inhibitor complex will elute first, while the smaller, free inhibitor elutes later.

    • Equilibrium Dialysis: Place the enzyme solution in a dialysis bag with a specific molecular weight cutoff and dialyze against a buffer containing [14C]this compound. At equilibrium, the concentration of radioactivity inside the bag will be higher than outside if binding has occurred.

  • Quantification: Measure the radioactivity in the collected fractions (for gel filtration) or inside and outside the dialysis bag using a scintillation counter to determine the amount of bound inhibitor.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro experiment to determine the IC50 of this compound on ALS.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis A Plant Tissue Homogenization & Centrifugation B Supernatant Collection (Crude Enzyme Extract) A->B C Protein Quantification (e.g., Bradford Assay) B->C D Prepare Reaction Wells: - Enzyme Extract - Assay Buffer - this compound (serial dilutions) C->D E Pre-incubate (37°C) D->E F Initiate Reaction with Substrate (Pyruvate) E->F G Incubate (37°C, 60 min) F->G H Stop Reaction (Acid) & Decarboxylate (60°C) G->H I Add Color Reagents (Creatine, α-Naphthol) H->I J Incubate for Color Development (60°C) I->J K Measure Absorbance at 525 nm J->K L Calculate % Inhibition & Determine IC50 K->L

Caption: Experimental workflow for determining the IC50 of this compound against ALS.

Conclusion

This compound is a highly effective inhibitor of acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Its mode of action involves slow, tight binding to the enzyme, which blocks substrate access to the active site. The low nanomolar inhibition constants underscore its potency. The detailed experimental protocols provided herein serve as a foundation for researchers studying ALS inhibition, screening new herbicidal compounds, or investigating mechanisms of herbicide resistance. The absence of the BCAA pathway in animals ensures the high selectivity and low mammalian toxicity of this compound, making it a cornerstone of modern weed management strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Foundational & Exploratory-Phase Drug Discovery

Abstract: The foundational and exploratory phase of drug discovery is a critical period of investigation that forms the basis for developing new medicines.[1][2] This phase encompasses the initial identification and validation of therapeutic targets, followed by the discovery of molecules that can modulate these targets in a desirable way.[1][3] Success in this early stage is paramount, as it dictates the trajectory and ultimate viability of a drug development program, which can span 12-15 years and cost over a billion dollars.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core concepts, keywords, experimental workflows, and data interpretation methodologies that underpin this discovery process.

Foundational & Exploratory Keywords

The initial stages of drug discovery are defined by a specific set of concepts and terminology. A clear understanding of these keywords is essential for navigating this complex field.

  • Target Identification : The process of identifying molecular entities, such as proteins, genes, or RNA, that are believed to play a crucial role in a disease. A good target must be efficacious, safe, and "druggable," meaning it can be accessed and modulated by a therapeutic agent.

  • Target Validation : The collection of evidence to confirm that modulating the identified target will likely have the desired therapeutic effect. This often involves a range of techniques, including genetic manipulation (e.g., CRISPR, RNAi), pharmacological studies, and analysis of biomarkers.

  • Assay Development : The design and optimization of experimental methods (assays) to measure the activity of the target and the effect of potential drug compounds. These assays are the foundation for screening campaigns.

  • High-Throughput Screening (HTS) : An automated process that enables the rapid testing of hundreds of thousands to millions of chemical compounds to identify those that interact with the target. HTS leverages robotics and miniaturized assays to accelerate the discovery of "hits."

  • Hit Identification : The process of analyzing screening data to select compounds, known as "hits," that demonstrate a desired activity against the target. These hits are the starting point for further chemical optimization.

  • Hit-to-Lead (H2L) : A crucial stage where promising "hits" from an HTS campaign are further evaluated and chemically modified to improve their properties, such as potency and selectivity. The goal is to generate a "lead" compound with a more drug-like profile.

  • Lead Optimization : The iterative process of refining the chemical structure of a "lead" compound to enhance its efficacy, safety, and pharmacokinetic properties before it can be considered a candidate for clinical development.

The Target Identification and Validation Workflow

The journey from a biological hypothesis to a validated therapeutic target is a systematic process. It begins with broad, exploratory research to pinpoint potential targets and progressively narrows the focus through rigorous validation experiments. This workflow ensures that resources are concentrated on targets with the highest probability of leading to a successful therapeutic.

Target_Validation_Workflow cluster_Discovery Discovery Phase cluster_Identification Target Identification cluster_Validation Target Validation cluster_Decision Decision Genomics Genomics & Proteomics Data Hypothesis Hypothesis Generation Genomics->Hypothesis LitReview Literature Review LitReview->Hypothesis PhenoScreen Phenotypic Screening PhenoScreen->Hypothesis TargetList Putative Target List Hypothesis->TargetList GeneticVal Genetic Validation (e.g., CRISPR) TargetList->GeneticVal PharmVal Pharmacological Validation (Tool Compounds) TargetList->PharmVal Biomarker Biomarker Analysis TargetList->Biomarker GoNoGo Go/No-Go Decision GeneticVal->GoNoGo PharmVal->GoNoGo Biomarker->GoNoGo ValidatedTarget Validated Target for HTS GoNoGo->ValidatedTarget Proceed

Caption: A workflow diagram illustrating the progression from the discovery phase to a validated drug target.

Experimental Protocol: High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. The following provides a detailed methodology for a typical cell-based HTS assay designed to identify inhibitors of a target protein that affects cell viability.

Objective: To identify compounds that inhibit the target protein, leading to a measurable change in cell viability.

Materials:

  • Cell line expressing the target of interest.

  • Cell culture medium and supplements.

  • Compound library (e.g., 100,000 small molecules) stored in 384-well plates.

  • Assay reagents for measuring cell viability (e.g., luminescence-based ATP quantification kit).

  • Positive control (known inhibitor) and negative control (DMSO vehicle).

  • Automated liquid handlers, plate readers, and incubators.

Methodology:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the corresponding wells of 384-well assay plates.

    • Dispense the positive and negative controls into designated wells on each plate.

  • Cell Seeding:

    • Harvest and count the cells, then dilute to the optimal seeding density in the cell culture medium.

    • Utilizing a multi-channel dispenser, add a specific volume (e.g., 50 µL) of the cell suspension to each well of the assay plates containing the compounds.

  • Incubation:

    • Incubate the assay plates at 37°C in a humidified incubator with 5% CO2 for a predetermined period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent (e.g., a reagent that measures ATP levels via a luciferase reaction) to all wells using an automated dispenser.

    • Incubate for the time specified by the reagent manufacturer to allow the signal to stabilize.

    • Measure the luminescence signal from each well using a compatible plate reader.

  • Data Analysis:

    • Normalize the raw data from each plate relative to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Data Presentation in Early Discovery

Quantitative data from screening and subsequent validation experiments must be presented clearly to facilitate comparison and decision-making. Tables are an effective way to summarize key parameters for "hit" compounds.

Table 1: Summary of Primary HTS Hits

Compound ID% Inhibition (at 10 µM)Z'-factor
Cmpd-00185.20.78
Cmpd-00262.50.78
Cmpd-00391.80.81
Cmpd-00455.10.81

The Z'-factor is a statistical measure of assay quality, with values > 0.5 considered excellent for HTS.

Table 2: Dose-Response Characteristics of Confirmed Hits

Compound IDIC50 (µM)
Cmpd-0011.2
Cmpd-0030.8

IC50 represents the concentration of a compound that results in 50% inhibition of the target's activity.

Understanding Target Biology: The MAPK/ERK Signaling Pathway

Many drug targets are components of complex intracellular signaling pathways. Visualizing these pathways is essential for understanding the biological context of the target and the potential downstream effects of its modulation. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its components are frequently targeted in cancer drug discovery.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK (MAP2K) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade from cell surface receptor to nuclear response.

References

Methodological & Application

Application Note: Ultrasensitive Quantification of Chlorsulfuron and its Metabolites in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous determination of the sulfonylurea herbicide Chlorsulfuron and its primary degradation products in various water matrices. The method utilizes Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This protocol provides the sensitivity and selectivity required for monitoring these compounds at trace levels, making it suitable for environmental analysis and regulatory compliance. The detailed methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided to enable researchers and scientists to reproduce this workflow.

Introduction

This compound is a widely used sulfonylurea herbicide for the control of broadleaf weeds in cereal crops[1]. Due to its mobility and persistence in certain environmental conditions, there is a growing concern about its potential contamination of surface and groundwater sources. This compound can degrade in the environment, primarily through the cleavage of the sulfonylurea bridge, to form key metabolites such as 2-chlorobenzenesulfonamide and 2-amino-4-methoxy-6-methyl-1,3,5-triazine[2]. Monitoring both the parent compound and its metabolites is crucial for a comprehensive assessment of water quality and environmental impact[3]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity for detecting these compounds at ng/L levels[4][5]. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound and its metabolites in water samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A preconcentration and cleanup step is essential to remove matrix interferences and achieve the required detection limits. Solid-Phase Extraction is a widely adopted technique for this purpose.

Materials and Reagents:

  • Water sample (e.g., groundwater, surface water)

  • SPE Cartridges: Oasis HLB (N-vinyl-pyrrolidone polymer) or Graphitized Carbon cartridges are recommended.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Ultrapure water

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

Protocol:

  • Sample Filtration: Filter the water sample (typically 500-1000 mL) through a 0.7-µm glass fiber filter to remove suspended particles.

  • pH Adjustment: Adjust the pH of the filtered water sample to approximately 3.0 using formic acid or HCl. Acidic conditions are favorable for the adsorption of sulfonylurea herbicides onto the SPE sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (adjusted to pH 3.0). Ensure the cartridge does not go dry.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any unretained interfering compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent. Methanol or acetonitrile are effective elution solvents. A typical elution would involve two steps of 4 mL of the chosen solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions for each analyte. The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and its metabolites.

Table 1: Molecular Information of this compound and its Metabolites.

Compound Molecular Formula Molecular Weight ( g/mol )
This compound C₁₂H₁₂ClN₅O₄S 357.77
2-chlorobenzenesulfonamide C₆H₆ClNO₂S 191.64

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | C₅H₈N₄O | 140.14 |

Table 2: Optimized MRM Transitions for this compound and Metabolites.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 358.0 167.1 (Quantifier) 15
358.0 141.1 (Qualifier) 25
2-chlorobenzenesulfonamide 192.0 109.9 20

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | 141.1 | 85.1 | 18 |

Table 3: Method Performance Data (Typical Values).

Compound Linearity (R²) LOQ (ng/L) Recovery (%) RSD (%)
This compound >0.99 0.5 - 5.0 79-115 <10

| Metabolites | >0.99 | 1.0 - 10.0 | 75-110 | <15 |

Visualizations

G Workflow for this compound Analysis cluster_sample_prep Sample Preparation Sample Water Sample Collection (500-1000 mL) Filtration Filtration (0.7 µm filter) Sample->Filtration pH_Adjust pH Adjustment to ~3.0 Filtration->pH_Adjust SPE Solid-Phase Extraction (SPE) Condition Condition Cartridge SPE->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow from sample collection to data analysis.

G This compound Degradation Pathway This compound This compound C₁₂H₁₂ClN₅O₄S Metabolite1 2-chlorobenzenesulfonamide C₆H₆ClNO₂S This compound->Metabolite1 Bridge Cleavage Metabolite2 2-amino-4-methoxy-6-methyl-1,3,5-triazine C₅H₈N₄O This compound->Metabolite2 Bridge Cleavage

Caption: Primary degradation pathway of this compound in water.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound and its key metabolites in water samples. The Solid-Phase Extraction protocol ensures effective sample cleanup and preconcentration, enabling low limits of quantification. This application note serves as a comprehensive guide for environmental laboratories, research institutions, and regulatory bodies involved in monitoring pesticide residues in aqueous environments. The method's performance characteristics demonstrate its suitability for routine analysis and for generating high-quality data for environmental risk assessment.

References

Application Notes and Protocols for Chlorsulfuron as a Selectable Marker in Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of plants is a cornerstone of modern biotechnology, enabling the introduction of novel traits for crop improvement, functional genomics, and the production of therapeutic proteins. A critical component of any successful transformation protocol is an effective selectable marker system, which allows for the identification and isolation of successfully transformed cells from a vast population of non-transformed cells. Chlorsulfuron, a sulfonylurea herbicide, coupled with a mutated acetolactate synthase (ALS) gene, offers a highly efficient and selective system for generating transgenic plants.

This document provides detailed application notes and protocols for utilizing this compound as a selectable marker in plant transformation. It covers the underlying biological mechanism, experimental protocols for vector construction and plant transformation, and quantitative data to guide experimental design.

Mechanism of Action and Selection

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3][4][5] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately causing cell cycle arrest and death of the plant.

The basis for selection lies in the use of a mutated version of the ALS gene that confers resistance to this compound. Specific point mutations in the ALS gene can alter the enzyme's structure, reducing its affinity for this compound while maintaining its catalytic activity. When a plant cell is transformed with a vector carrying a this compound-resistant ALS gene, it can synthesize the essential branched-chain amino acids even in the presence of the herbicide. Consequently, only the transformed cells will survive and proliferate on a selection medium containing this compound, while non-transformed cells will be eliminated.

G cluster_0 Wild-Type Plant Cell cluster_1 Transgenic Plant Cell Pyruvate Pyruvate ALS_WT Acetolactate Synthase (ALS) (Wild-Type) Pyruvate->ALS_WT Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_WT->BCAA Protein_Synthesis Protein Synthesis & Growth BCAA->Protein_Synthesis This compound This compound This compound->ALS_WT Inhibition Pyruvate_T Pyruvate ALS_Mut Mutated ALS (this compound-Resistant) Pyruvate_T->ALS_Mut Substrate BCAA_T Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Mut->BCAA_T Protein_Synthesis_T Protein Synthesis & Growth BCAA_T->Protein_Synthesis_T Chlorsulfuron_T This compound Chlorsulfuron_T->ALS_Mut No Inhibition

Mechanism of this compound Selection.

Data Presentation

Table 1: Recommended this compound Concentrations for Selection

The optimal concentration of this compound for selection is species- and explant-dependent. It is crucial to perform a kill curve experiment to determine the minimum concentration that completely inhibits the growth of non-transformed tissues.

Plant SpeciesExplant TypeSelection ConcentrationReference(s)
Nicotiana tabacum (Tobacco)Leaf Discs80 µg/L (225 nM)
Solanum tuberosum (Potato)Cell Suspension/Callus20 µg/L
Oryza sativa (Rice)Protoplasts10 - 50 nM
Arabidopsis thalianaSeeds0.05 ng/mL
Marchantia polymorphaThallus100 nM
Glycine max (Soybean)Field Application (Post-emergence)10 g/da
Table 2: Comparison of Transformation Efficiencies with Different Selectable Markers

Transformation efficiency can be influenced by the choice of selectable marker. While direct comparative data is often protocol- and species-specific, some studies provide insights into the relative effectiveness of this compound-based selection.

Plant SpeciesSelectable Marker SystemTransformation EfficiencyReference(s)
Marchantia polymorphaHygromycin BComparable to Sulfadiazine
Marchantia polymorphaThis compoundGenerally more efficient than Gentamycin/G418
Triticum aestivum (Wheat)Hygromycin (hpt gene)5.5%
Triticum aestivum (Wheat)Glufosinate (bar gene)2.6%
Oryza sativa (Rice)Hygromycin (hpt gene)30-50%
Hordeum vulgare (Barley)Hygromycin (hpt gene)~25%
Solanum lycopersicum (Tomato)Kanamycin (nptII gene)12.5%

Note: The efficiencies listed above are highly dependent on the specific protocol, explant type, and genotype used. These values should be considered as a general guide.

Experimental Protocols

Protocol 1: Construction of a Binary Vector with a Mutated ALS Gene

This protocol outlines the general steps for cloning a mutated ALS gene into a binary vector suitable for Agrobacterium-mediated plant transformation.

1. Obtain or Create a Mutated ALS Gene:

  • Source: The mutated ALS gene can be synthesized commercially based on published sequences or obtained from existing plasmids. Several amino acid substitutions are known to confer this compound resistance, including Pro197 to Ser, Ala, or Leu, and Trp574 to Leu.

  • Site-Directed Mutagenesis: Alternatively, introduce a specific point mutation into a wild-type ALS cDNA using a site-directed mutagenesis kit. Design primers that incorporate the desired nucleotide change.

2. PCR Amplification of the Mutated ALS Gene:

  • Design primers to amplify the full-length coding sequence of the mutated ALS gene.

  • Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen binary vector (e.g., pCAMBIA series). Ensure these restriction sites are unique and do not cut within the ALS gene.

  • Perform PCR using a high-fidelity DNA polymerase to minimize errors.

3. Vector and Insert Preparation:

  • Vector Digestion: Digest the binary vector with the selected restriction enzymes.

  • Insert Digestion: Digest the purified PCR product with the same restriction enzymes.

  • Purification: Purify the digested vector and insert fragments using a gel extraction kit.

4. Ligation:

  • Set up a ligation reaction with the purified, digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

  • Use T4 DNA ligase and incubate according to the manufacturer's instructions.

5. Transformation into E. coli:

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection of the binary vector (e.g., kanamycin or spectinomycin).

  • Incubate at 37°C overnight.

6. Verification of Clones:

  • Colony PCR: Screen individual colonies by PCR using primers specific for the ALS insert.

  • Restriction Digest: Isolate plasmid DNA from positive colonies (miniprep) and perform a diagnostic restriction digest to confirm the presence and orientation of the insert.

  • Sequencing: Sequence the insert to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.

7. Transformation into Agrobacterium tumefaciens:

  • Transform the verified binary vector into a suitable Agrobacterium strain (e.g., LBA4404, EHA105, or GV3101) using electroporation or the freeze-thaw method.

  • Plate the transformed Agrobacterium on LB agar plates containing the appropriate antibiotics for both the binary vector and the Agrobacterium strain's helper plasmid (e.g., rifampicin).

  • Incubate at 28°C for 2-3 days.

  • Confirm the presence of the binary vector in Agrobacterium colonies by PCR.

Protocol 2: Agrobacterium-mediated Transformation of Tobacco (Leaf Disc Method)

This protocol is a widely used method for the transformation of Nicotiana tabacum.

1. Preparation of Agrobacterium Culture:

  • Inoculate a single colony of the Agrobacterium strain carrying the binary vector with the mutated ALS gene into 5 mL of YEP medium containing the appropriate antibiotics.

  • Grow overnight at 28°C with shaking (200-250 rpm).

  • The next day, use this starter culture to inoculate 50 mL of YEP medium with antibiotics and grow until the culture reaches an OD600 of 0.6-0.8.

  • Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

  • Resuspend the pellet in liquid MS medium to an OD600 of 0.2-0.4. Add acetosyringone to a final concentration of 100-200 µM to induce the vir genes. Incubate at room temperature for 1-2 hours.

2. Explant Preparation:

  • Use young, fully expanded leaves from sterile, in vitro-grown tobacco plants (4-6 weeks old).

  • Use a sterile cork borer or scalpel to cut leaf discs of approximately 0.5-1.0 cm in diameter, avoiding the midrib.

3. Infection and Co-cultivation:

  • Place the leaf discs in the Agrobacterium suspension for 10-20 minutes, ensuring all surfaces are coated.

  • Blot the excess bacterial suspension from the leaf discs on sterile filter paper.

  • Place the leaf discs abaxial side down on a co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA) overlaid with a sterile filter paper.

  • Incubate in the dark at 22-25°C for 2-3 days.

4. Selection and Regeneration:

  • After co-cultivation, transfer the leaf discs to a selection medium. This medium should be MS-based with the same hormones as the co-cultivation medium, but supplemented with an antibiotic to kill the Agrobacterium (e.g., 250-500 mg/L cefotaxime or timentin) and the selective agent, this compound (e.g., 80 µg/L).

  • Subculture the explants to fresh selection medium every 2-3 weeks.

  • After 4-6 weeks, shoots should begin to regenerate from the callus tissue forming at the cut edges of the leaf discs.

5. Rooting and Acclimatization:

  • When the regenerated shoots are 2-3 cm tall, carefully excise them and transfer them to a rooting medium (hormone-free MS medium) containing a reduced concentration of the Agrobacterium-killing antibiotic and this compound to select against non-transgenic shoots that may have escaped the initial selection.

  • Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to soil.

  • Cover the plants with a plastic dome or bag for the first 7-10 days to maintain high humidity and gradually acclimate them to greenhouse conditions.

G A Vector Construction (mutated ALS gene in binary vector) B Transformation of Agrobacterium A->B C Agrobacterium Culture B->C E Infection & Co-cultivation (2-3 days) C->E D Explant Preparation (e.g., leaf discs) D->E F Selection & Regeneration on this compound Medium (4-6 weeks) E->F G Rooting of Shoots on Selective Medium F->G H Acclimatization & Growth of Transgenic Plant G->H

Experimental Workflow for Plant Transformation.

Conclusion

The use of this compound as a selectable marker provides a robust and efficient system for the generation of transgenic plants. The high degree of selectivity often results in a low frequency of "escapes" (non-transgenic plants surviving the selection process). As with any selectable marker system, optimization of the selection conditions, particularly the concentration of the selective agent, is critical for success. The protocols and data presented in this document serve as a comprehensive guide for researchers looking to implement this powerful tool in their plant transformation experiments.

References

Protocol for Chlorsulfuron Resistance Screening in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Chlorsulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds in cereal crops.[1] It acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.[1] The widespread and repeated use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management.[1]

Resistance to this compound in weeds can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves a mutation in the ALS gene, which alters the herbicide's binding site on the enzyme. This alteration reduces the enzyme's sensitivity to this compound, allowing it to function even in the presence of the herbicide.

  • Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide. Resistant plants can metabolize this compound into non-toxic compounds more rapidly than susceptible plants, preventing the herbicide from reaching its target site at a lethal concentration.

This document provides detailed protocols for screening weed populations for this compound resistance using whole-plant dose-response assays and petri dish bioassays. These methods are essential for researchers, scientists, and agricultural professionals to identify, characterize, and manage herbicide-resistant weeds effectively.

Data Presentation

The following tables summarize quantitative data on this compound resistance from various studies. The GR50 value represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass), while the LD50 value indicates the dose required to cause 50% mortality of the plant population. The Resistance Index (RI) is calculated as the ratio of the GR50 or LD50 of the resistant population to that of the susceptible population.

Table 1: GR50 Values for this compound in Resistant (R) and Susceptible (S) Weed Biotypes

Weed SpeciesBiotypeGR50 (g ai/ha)Resistance Index (RI)Reference
Polygonum convolvulus (Wild Buckwheat)S2.5-
R>128>51.2
Apera spica-venti (Silky Windgrass)S1.8-
R15083.3
Kochia scoparia (Kochia)S4-
R>256>64
Lolium rigidum (Rigid Ryegrass)S5-
R10020

Table 2: LD50 Values for this compound in Resistant (R) and Susceptible (S) Weed Biotypes

Weed SpeciesBiotypeLD50 (g ai/ha)Resistance Index (RI)Reference
Conyza sumatrensis (Sumatran Fleabane)S10-
R255.125.51
Descurainia sophia (Flixweed)S3.5-
R17550
Stellaria media (Common Chickweed)S2.2-
R>150>68

Experimental Protocols

Seed Collection and Preparation

Objective: To obtain viable and representative seed samples from potentially resistant and known susceptible weed populations.

Materials:

  • Paper bags

  • Permanent markers

  • GPS device (optional)

  • Sieves

  • Seed storage containers (e.g., cloth bags, paper envelopes)

  • Controlled environment for seed storage (cool, dry conditions)

Protocol:

  • Sampling:

    • Collect mature seeds from 30-50 randomly selected plants within the suspected resistant population. If the infestation is patchy, collect from multiple patches.

    • For comparison, collect seeds from a known susceptible population of the same weed species, preferably from a nearby area with no history of this compound application.

    • Record the collection date, location (with GPS coordinates if possible), and cropping history of the field.

  • Drying and Cleaning:

    • Air-dry the collected seed heads in paper bags at room temperature for 1-2 weeks.

    • Thresh the seed heads and clean the seeds using appropriate sieves to remove chaff and other debris.

  • Storage:

    • Store the cleaned seeds in labeled paper bags or envelopes in a cool, dry place (e.g., 4°C with low humidity) to maintain viability.

Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance in a weed population by assessing the response of whole plants to a range of this compound doses.

Materials:

  • Pots or trays (e.g., 10 cm diameter pots)

  • Potting mix (e.g., a mixture of soil, sand, and peat)

  • This compound commercial formulation

  • Surfactant (non-ionic, as recommended on the herbicide label)

  • Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Greenhouse or growth chamber with controlled temperature and light conditions

  • Balance

  • Graduated cylinders and beakers

Protocol:

  • Plant Growth:

    • Fill pots with potting mix and sow a sufficient number of seeds (e.g., 5-10) of both the suspected resistant and known susceptible populations in separate, clearly labeled pots.

    • Water the pots as needed and grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide Application:

    • When the plants reach the 2-4 leaf stage, prepare a series of this compound solutions. A typical dose range for screening might include 0, 0.25, 0.5, 1, 2, 4, 8, and 16 times the recommended field rate. The recommended field rate for this compound is typically around 15 g ai/ha.

    • Add a non-ionic surfactant to the spray solutions as per the herbicide label's instructions.

    • Spray the plants with the different this compound doses using a calibrated cabinet sprayer. Ensure uniform coverage.

    • Include an untreated control for each population.

  • Data Collection and Analysis:

    • Return the treated plants to the greenhouse or growth chamber.

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent reduction in dry weight relative to the untreated control for each dose.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 or LD50 values for both the resistant and susceptible populations. The Resistance Index (RI) is then calculated as GR50(R) / GR50(S) or LD50(R) / LD50(S).

Petri Dish Bioassay

Objective: To rapidly screen for this compound resistance in weed populations by observing the inhibition of seed germination and seedling growth on a this compound-treated medium.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Agar

  • This compound

  • Sterile water

  • Growth chamber with controlled temperature and light

  • Forceps

Protocol:

  • Preparation of this compound-Agar Medium:

    • Prepare a 1% (w/v) agar solution in water and autoclave it.

    • Allow the agar to cool to approximately 45-50°C.

    • Prepare a stock solution of this compound and add it to the molten agar to achieve a range of final concentrations. A discriminating dose that inhibits the growth of the susceptible population but allows the resistant population to grow should be determined in preliminary experiments. Typical concentrations might range from 0.01 to 10 µM.

    • Pour approximately 20 mL of the this compound-agar medium into each sterile petri dish and allow it to solidify.

  • Seed Plating:

    • Surface sterilize the weed seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.

    • Place a uniform number of seeds (e.g., 10-20) on the surface of the agar in each petri dish.

    • Seal the petri dishes with parafilm.

  • Incubation and Assessment:

    • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

    • After 7-14 days, measure the root and/or shoot length of the seedlings.

    • Calculate the percent inhibition of root/shoot growth for each this compound concentration relative to the control (no this compound).

    • The response of the suspected resistant population is compared to that of the known susceptible population to determine the level of resistance.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Resistance Screening cluster_whole_plant Whole-Plant Assay cluster_petri_dish Petri Dish Assay seed_collection 1. Seed Collection (Resistant & Susceptible Populations) seed_prep 2. Seed Cleaning & Storage seed_collection->seed_prep plant_growth 3a. Plant Growth (2-4 leaf stage) seed_prep->plant_growth medium_prep 3b. Preparation of This compound-Agar Medium seed_prep->medium_prep herbicide_app 4a. Dose-Response This compound Application plant_growth->herbicide_app data_collection_wp 5a. Data Collection (Biomass at 21 DAT) herbicide_app->data_collection_wp analysis_wp 6a. GR50/LD50 Calculation & RI Determination data_collection_wp->analysis_wp seed_plating 4b. Seed Plating medium_prep->seed_plating incubation 5b. Incubation & Growth (7-14 days) seed_plating->incubation data_collection_pd 6b. Root/Shoot Length Measurement & Analysis incubation->data_collection_pd G cluster_pathway This compound Mechanism of Action and Resistance cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) This compound This compound als_s Acetolactate Synthase (ALS) This compound->als_s Inhibits als_r Mutated ALS This compound->als_r Binding Reduced metabolism Enhanced Metabolism (e.g., P450s) This compound->metabolism Detoxified bcaa Branched-Chain Amino Acids (Val, Leu, Ile) als_s->bcaa Blocked growth_s Cell Division & Plant Growth bcaa->growth_s Inhibited death Plant Death growth_s->death bcaa_r_tsr BCAA Synthesis Continues als_r->bcaa_r_tsr growth_r_tsr Normal Growth bcaa_r_tsr->growth_r_tsr inactive Inactive Metabolites metabolism->inactive als_s_ntsr ALS bcaa_r_ntsr BCAA Synthesis Continues als_s_ntsr->bcaa_r_ntsr growth_r_ntsr Normal Growth bcaa_r_ntsr->growth_r_ntsr

References

Application of Chlorsulfuron in Plant Cell and Tissue Culture: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chlorsulfuron, a member of the sulfonylurea class of herbicides, is a potent and widely utilized tool in plant cell and tissue culture. Its primary application lies in its function as a powerful selective agent for identifying and isolating genetically modified cells and tissues. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, targeting researchers, scientists, and professionals in drug development and plant biotechnology.

Introduction

This compound is a systemic herbicide that is absorbed through both the leaves and roots of plants.[1] Its high efficacy, with activity up to 100 times greater than traditional herbicides, allows for its use at very low concentrations.[1] In the context of plant genetic engineering, genes that confer resistance to this compound are employed as dominant selectable markers.[2] This allows for the efficient selection of transformed cells, tissues, or whole organisms from a large population of non-transformed individuals. The use of a mutated plant-derived gene, such as a modified acetolactate synthase (ALS) gene, as the selectable marker is often preferred to mitigate public concerns associated with antibiotic resistance genes.[3]

Mechanism of Action

The herbicidal activity of this compound stems from its specific inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is a critical component in the biosynthesis pathway of the branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound halts cell division in the growing tips of roots and shoots, ultimately leading to plant death. Animals lack the ALS enzyme, which is a primary reason for this compound's low toxicity to mammals, birds, and fish.

Resistance to this compound is typically conferred by a mutation in the ALS gene. These mutations alter the enzyme's structure, reducing its affinity for sulfonylurea herbicides while maintaining its essential biological function. This allows cells expressing the mutant ALS gene to survive and proliferate in the presence of this compound concentrations that are lethal to wild-type cells.

Chlorsulfuron_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids catalysis CellDivision Protein Synthesis & Cell Division AminoAcids->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

Applications in Plant Cell and Tissue Culture

The primary application of this compound in plant tissue culture is as a selective agent for the isolation of transgenic cells following transformation. A vector containing a this compound-resistant ALS gene alongside a gene of interest is introduced into plant cells (e.g., via Agrobacterium tumefaciens). The cultured cells or tissues are then grown on a medium containing a concentration of this compound that inhibits the growth of non-transformed cells. Only the cells that have successfully integrated the resistance gene will survive and regenerate, forming calli, shoots, and eventually whole plants.

This selection system has been successfully applied in a variety of plant species, including tobacco, maize, rice, potato, and sugarcane.

Quantitative Data

The effective concentration of this compound for selection varies depending on the plant species, the specific tissue being cultured, and the composition of the culture medium. It is crucial to perform a dose-response or "kill curve" experiment with wild-type (non-transformed) tissue to determine the minimum concentration that completely inhibits growth.

Plant SpeciesExplant/Cell TypeEffective Selection ConcentrationReference
Nicotiana tabacum (Tobacco)Leaf Disks80 µg/L (225 nM)
Oryza sativa (Rice)Protoplast-derived colonies10 - 50 nM (approx. 3.6 - 17.9 µg/L)
Oryza sativa (Rice)Callus200-fold greater resistance in transgenics
Arabidopsis thalianaSeeds0.05 ng/mL (50 ng/L)
Solanum tuberosum (Potato)Cell Suspension20 µg/L
Saccharum officinarum (Sugarcane)Callus3.6 µg/L (10 nM)

Table 1: Effective Concentrations of this compound for Selection in Various Plant Species.

Gene NameMutationConferring Resistance ToReference
csr1-1 (Arabidopsis)Pro-197 to SerThis compound
SuRA (Tobacco)Pro-196 to GlnSulfonylureas
SuRB (Tobacco)Pro-196 to Ala & Trp-573 to LeuSulfonylureas
AHAS (Potato)Two different point mutations identifiedThis compound

Table 2: Examples of Mutant ALS/AHAS Genes Conferring this compound Resistance.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is a potent herbicide. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Calculate the required amount: this compound has a molecular weight of 357.77 g/mol . Use this to calculate the mass needed for your desired stock concentration (e.g., 1 mg/mL).

  • Dissolving the powder: this compound is sparingly soluble in water but soluble in DMSO and can be dissolved in dilute alkaline solutions.

    • To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound powder.

    • Add 1-2 mL of DMSO to dissolve the powder completely.

    • Alternatively, add a few drops of 0.1 N KOH or NaOH to dissolve the powder, then bring to the final volume with sterile distilled water.

    • Bring the final volume to 10 mL with sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or 2-8°C for short-term use (days to weeks).

General Protocol for Selection of Transformed Tissues (Agrobacterium-mediated)

This protocol provides a general workflow. Specific media formulations, incubation times, and concentrations must be optimized for the specific plant species and explant type.

Selection_Workflow Explant 1. Explant Preparation (e.g., leaf disks, cotyledons) Infection 2. Infection with Agrobacterium (Carrying GOI + this compound Resistance Gene) Explant->Infection CoCultivation 3. Co-cultivation (2-3 days, dark) Infection->CoCultivation Wash 4. Wash & Transfer to Delay/Rest Medium (with Cefotaxime/Timentin) CoCultivation->Wash Selection 5. Selection Medium (with Cefotaxime/Timentin + this compound) Wash->Selection Subculture 6. Subculture (Every 2-3 weeks on fresh selection medium) Selection->Subculture Resistant calli proliferate Non-transformed tissue dies Regeneration 7. Regeneration Medium (with this compound) Subculture->Regeneration Rooting 8. Rooting Medium (Optional this compound) Regeneration->Rooting Shoot development Acclimatization 9. Acclimatization (Transfer to soil) Rooting->Acclimatization Plantlet formation Analysis 10. Molecular Analysis (PCR, Southern Blot, etc.) Acclimatization->Analysis

References

Application Notes and Protocols for Studying Chlorsulfuron Metabolism in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorsulfuron is a sulfonylurea herbicide widely used for the selective control of broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy and selectivity are primarily determined by the rate at which it is metabolized within the plant. Tolerant crops like wheat rapidly detoxify this compound, while susceptible weeds metabolize it much more slowly, leading to the inhibition of the enzyme acetolactate synthase (ALS) and subsequent plant death.[3] Understanding the metabolic pathways and the factors influencing the rate of this compound metabolism is crucial for developing new herbicides, managing herbicide resistance, and ensuring crop safety.

These application notes provide a comprehensive overview of the methods used to study this compound metabolism in plants, including detailed experimental protocols for key assays, data presentation guidelines, and visualizations of the metabolic pathways and experimental workflows.

This compound Metabolism in Plants: An Overview

The primary mechanism of this compound detoxification in tolerant plants is a two-step process involving hydroxylation followed by glucose conjugation. This process renders the herbicide inactive and facilitates its sequestration or further degradation.

Phase I Metabolism: Hydroxylation The initial and rate-limiting step in this compound detoxification is the hydroxylation of the phenyl ring, catalyzed by cytochrome P450 monooxygenases (P450s). This reaction introduces a hydroxyl group onto the this compound molecule, creating a more polar and reactive intermediate. In wheat, this hydroxylation is a key factor in its tolerance to the herbicide.

Phase II Metabolism: Glucose Conjugation Following hydroxylation, the hydroxylated this compound is rapidly conjugated with glucose by UDP-glucosyltransferases (UGTs). This results in the formation of a water-soluble glucose conjugate that is no longer able to bind to and inhibit the ALS enzyme. This conjugate can then be transported into the vacuole for storage or further metabolized.

A minor metabolic pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of a sulfonamide and a triazine amine. However, hydroxylation followed by conjugation is the predominant detoxification route in tolerant species.[4]

Data Presentation: Comparative Metabolism of this compound

The rate of this compound metabolism varies significantly between tolerant and susceptible plant species. This differential metabolism is the basis for its selective herbicidal activity. The following tables summarize key quantitative data related to this compound metabolism.

Plant SpeciesBiotypeHalf-life of this compound (hours)Primary MetaboliteReference
Wheat (Triticum aestivum)Tolerant4 - 6Hydroxylated this compound-glucose conjugate(Christopher et al., 1991)
Annual Ryegrass (Lolium rigidum)Cross-resistantFaster than susceptibleHydroxylated this compound-glucose conjugate[5]
Annual Ryegrass (Lolium rigidum)SusceptibleSlower than resistantHydroxylated this compound
Black-grass (Apera spica-venti)Resistant--
Black-grass (Apera spica-venti)Susceptible--

Note: Specific half-life values for resistant and susceptible black-grass were not available in the searched literature, but resistance is correlated with enhanced metabolism.

Plant SpeciesEnzyme SystemKey EnzymesRole in Metabolism
Wheat (Triticum aestivum)Cytochrome P450sCYP71, CYP72, CYP81 familiesPhenyl ring hydroxylation
Wheat (Triticum aestivum)GlucosyltransferasesUGTsConjugation of hydroxylated this compound with glucose
Annual Ryegrass (Lolium rigidum)Cytochrome P450sP450sEnhanced hydroxylation in resistant biotypes
Black-grass (Apera spica-venti)Cytochrome P450sP450sImplicated in enhanced metabolism in resistant populations

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism in plants.

Protocol 1: Extraction of this compound and its Metabolites from Plant Tissue

Objective: To extract this compound and its metabolites from plant tissue for subsequent analysis by HPLC or LC-MS/MS.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, HPLC grade

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Homogenization:

    • Weigh approximately 1-2 g of fresh or frozen plant tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile:water, 80:20, v/v with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonicator bath.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of extraction solvent.

    • Combine the supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Condition the SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Elute the this compound and its metabolites with 10 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: In Vitro this compound Metabolism Assay using Plant Microsomes

Objective: To determine the in vitro metabolic rate of this compound using microsomes isolated from plant tissues.

Materials:

  • Plant microsomes (isolated from tolerant and susceptible plant species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • This compound stock solution (in DMSO or methanol)

  • Acetonitrile (ice-cold)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Plant microsomes (final protein concentration of 0.5 - 1.0 mg/mL)

      • This compound (final concentration of 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration of 1 mM).

    • The final reaction volume is typically 200 µL.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Termination of Reaction:

    • Immediately terminate the reaction by adding 2 volumes of ice-cold acetonitrile to the aliquot. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound and the formation of its metabolites over time.

    • Calculate the rate of metabolism (e.g., half-life) from the disappearance of the parent compound.

    • Controls:

      • A reaction mixture without NADPH to control for non-enzymatic degradation.

      • A reaction mixture with heat-inactivated microsomes to confirm enzymatic activity.

Protocol 3: HPLC Method for Separation of this compound and its Metabolites

Objective: To separate this compound from its primary hydroxylated metabolite using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization based on the specific column and HPLC system used.

Protocol 4: LC-MS/MS Parameters for Analysis of this compound and its Metabolites

Objective: To achieve sensitive and specific quantification of this compound and its metabolites using LC-MS/MS.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • This compound: Precursor ion [M+H]+ m/z 358 -> Product ions (e.g., m/z 167, 141).

    • Hydroxylated this compound: Precursor ion [M+H]+ m/z 374 -> Product ions (e.g., m/z 183, 157).

    • This compound-glucose conjugate: Precursor ion [M+H]+ m/z 520 -> Product ions (e.g., m/z 358, 167).

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Visualizations

This compound Metabolic Pathway in Plants

Chlorsulfuron_Metabolism This compound This compound (Active Herbicide) Hydroxylated_this compound Hydroxylated this compound (Intermediate) This compound->Hydroxylated_this compound P450s (Hydroxylation) Glucose_Conjugate This compound-O-Glucose (Inactive Metabolite) Hydroxylated_this compound->Glucose_Conjugate UGTs (Glucosylation) Vacuole Vacuolar Sequestration Glucose__Conjugate Glucose__Conjugate Glucose__Conjugate->Vacuole Transport

Caption: Metabolic pathway of this compound detoxification in plants.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_invitro In Vitro Studies Plant_Material Plant Material (Tolerant vs. Susceptible) Extraction Extraction of this compound and Metabolites Plant_Material->Extraction Microsome_Isolation Microsome Isolation Plant_Material->Microsome_Isolation Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC_Analysis HPLC-UV Analysis (Separation & Quantification) Cleanup->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification & Quantification) Cleanup->LCMS_Analysis Data_Analysis Data Analysis (Metabolic Rate, Metabolite Profile) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis InVitro_Assay In Vitro Metabolism Assay Microsome_Isolation->InVitro_Assay InVitro_Assay->LCMS_Analysis

Caption: Workflow for investigating this compound metabolism in plants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorsulfuron Spray Adjuvant for Enhanced Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chlorsulfuron spray adjuvant optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the uptake and efficacy of this compound through the strategic use of adjuvants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and how does uptake occur?

This compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for cell division and plant growth.[1] Inhibition of ALS leads to a rapid cessation of cell division.[2] this compound is absorbed through both the leaves and roots of plants and is translocated primarily through the phloem.[2] For foliar applications, the herbicide must penetrate the plant's waxy cuticle to reach the vascular tissues.

Q2: Why is the selection of a proper adjuvant crucial for this compound efficacy?

Adjuvants are critical for overcoming the barriers that limit this compound from reaching its target site within the plant. The waxy surface of a plant's leaves can repel water-based spray solutions, causing droplets to bounce off or bead up, which reduces absorption. Adjuvants, such as surfactants, reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface and increasing the potential for uptake. Other adjuvants like crop oil concentrates can also enhance penetration through the cuticle.

Q3: How does pH of the spray solution and soil affect this compound uptake and persistence?

The pH of both the spray solution and the soil significantly influences this compound's activity. This compound, a weak acid, is more readily absorbed by leaves and roots at a lower pH. This is because the un-dissociated form of the herbicide, which is more prevalent in acidic conditions, can more easily penetrate the plant's cuticle and plasma membrane.

In soil, lower pH promotes the chemical degradation of this compound through hydrolysis, reducing its persistence. Conversely, in alkaline soils (higher pH), this compound is more mobile and less adsorbed to soil particles, which can increase its availability for root uptake but also elevates the risk of carryover injury to subsequent sensitive crops.

Troubleshooting Guide

Problem 1: Reduced this compound efficacy despite using a recommended adjuvant.

  • Possible Cause: Water Quality. Hard water containing cations like calcium and magnesium can antagonize this compound. Similarly, highly acidic or alkaline water can reduce its effectiveness.

    • Solution: Use a water conditioner or ammonium sulfate (AMS) as indicated by the herbicide label to neutralize hard water ions. Test the pH of your water source and adjust if necessary. A pH range of 7 to 8 is often ideal for the spray-mix solution to remain stable.

  • Possible Cause: Environmental Conditions. Cold, dry, or stressful growing conditions can "harden off" weeds, making them less susceptible to herbicides. Rain within a few hours of application can also wash the herbicide off the leaves.

    • Solution: Apply this compound when weeds are actively growing. Check the weather forecast and ensure there is a rain-free period of at least 4 hours post-application.

  • Possible Cause: Incorrect Adjuvant Concentration. The concentration of the adjuvant is as important as its type. Too little may not provide the desired effect, while too much can sometimes lead to crop injury.

    • Solution: Always follow the manufacturer's label for the recommended adjuvant rate. Adjuvants typically act on a concentration basis (e.g., % v/v), so the amount needed will change with different spray volumes.

Problem 2: Crop injury observed after this compound application with an adjuvant.

  • Possible Cause: Use of Spray Oils on Sensitive Crops. While spraying oils can increase weed control, they may also reduce crop tolerance, leading to phytotoxicity.

    • Solution: For post-emergence applications on crops, non-ionic surfactants are generally recommended over spraying oils unless specified otherwise.

  • Possible Cause: Environmental Stress on the Crop. Crops under stress from factors like cold, wet conditions, disease, or nutrient deficiencies are more susceptible to herbicide injury. For every 10-degree drop in temperature, a crop's ability to break down this compound can decrease by a factor of 2 to 5.

    • Solution: Avoid applying this compound to crops that are under stress.

  • Possible Cause: Synergistic Effects with Tank-Mix Partners. Tank-mixing this compound with certain other herbicides, such as hormone herbicides, can be synergistic and may cause crop damage if rates are not adjusted accordingly.

    • Solution: Conduct a jar test to check for physical compatibility before tank-mixing. Always consult the labels of all products in a tank mix for compatibility and rate recommendations.

Data Presentation

Table 1: Effect of Soil pH on this compound Half-Life

Soil pHThis compound Half-Life (weeks)Reference
5.61.9
6.32.7
7.510
8.012.5

Table 2: Influence of Adjuvants on this compound Efficacy and Rainfastness (Data is illustrative based on general findings for sulfonylurea herbicides)

Adjuvant TypeConcentration (% v/v)Impact on EfficacyImpact on RainfastnessReference
Non-ionic Surfactant (NIS)0.25Enhanced weed control, especially on grassesImproved
Crop Oil Concentrate (COC)1.0Increased weed killSignificantly Improved
Methylated Seed Oil (MSO)0.5 - 1.0High level of penetration and efficacyGreatly Improved
Ammonium Sulfate (AMS)1-2% w/vConditions hard water, can improve uptakeMay Improve

Experimental Protocols

Protocol 1: Evaluating the Effect of Different Adjuvants on this compound Foliar Uptake

  • Plant Material: Grow a target weed species (e.g., velvetleaf, Abutilon theophrasti) in pots under controlled greenhouse conditions until the 3-4 leaf stage.

  • Herbicide and Adjuvant Preparation: Prepare a stock solution of radiolabeled ¹⁴C-chlorsulfuron. Prepare separate spray solutions containing ¹⁴C-chlorsulfuron at a standard field-equivalent rate mixed with different adjuvants (e.g., NIS, COC, MSO) at their recommended concentrations. Include a control solution with no adjuvant.

  • Application: Apply a single droplet of each treatment solution to the adaxial surface of the second true leaf of separate plants using a microsyringe.

  • Incubation: Allow the plants to remain under controlled conditions for a set time period (e.g., 24, 48, 72 hours).

  • Uptake Measurement:

    • At the designated time, excise the treated leaf.

    • Wash the leaf surface with a 10% methanol solution to remove unabsorbed herbicide.

    • Measure the radioactivity in the leaf wash using a liquid scintillation counter (LSC).

    • Combust the washed leaf tissue in a biological oxidizer and measure the trapped ¹⁴CO₂ using the LSC to determine the amount of absorbed herbicide.

    • Calculate uptake as a percentage of the total applied radioactivity.

  • Data Analysis: Statistically compare the uptake percentages between the different adjuvant treatments and the control.

Protocol 2: Assessing the Impact of pH on this compound Absorption by Roots

  • Plant Material: Germinate and grow seedlings of a test species (e.g., pea, Pisum sativum) hydroponically.

  • Treatment Solutions: Prepare a series of buffered solutions at different pH levels (e.g., 4.0, 5.5, 7.0, 8.5) containing a known concentration of this compound.

  • Experiment Initiation: Excise root segments of a uniform length from the seedlings.

  • Uptake Period: Place the excised roots into the different pH treatment solutions for a specific duration (e.g., 60 minutes).

  • Quantification:

    • Remove the roots from the solution and rinse them briefly with herbicide-free buffer at the corresponding pH to remove surface residues.

    • Extract the this compound from the root tissue using an appropriate solvent (e.g., acetone/water).

    • Analyze the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the amount of this compound absorbed by the roots at each pH level.

Visualizations

Experimental_Workflow_Adjuvant_Evaluation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Grow Target Weed Species p2 Prepare 14C-Chlorsulfuron and Adjuvant Solutions e1 Apply Droplet to Leaf p2->e1 e2 Incubate for 24-72h e1->e2 a1 Wash Leaf Surface e2->a1 a3 Measure Radioactivity (LSC) a1->a3 a2 Combust Leaf Tissue a2->a3 a4 Calculate % Uptake a3->a4 Chlorsulfuron_Uptake_Pathway cluster_outside Outside Plant Cell cluster_inside Inside Plant Cell spray Spray Droplet (this compound + Adjuvant) cuticle Waxy Cuticle spray->cuticle Adjuvant Reduces Surface Tension cellwall Cell Wall cuticle->cellwall Penetration membrane Plasma Membrane cellwall->membrane cytoplasm Cytoplasm membrane->cytoplasm Diffusion phloem Phloem cytoplasm->phloem Translocation als ALS Enzyme phloem->als Inhibition of Amino Acid Synthesis

References

Factors affecting Chlorsulfuron phytotoxicity in sensitive crops

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorsulfuron. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a selective, systemic herbicide belonging to the sulfonylurea family.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. By blocking this pathway, this compound halts cell division in the growing tips of roots and shoots, leading to the cessation of plant growth and eventual death of susceptible plants.

Q2: Why am I observing varying levels of phytotoxicity in my experiments with the same this compound concentration?

The phytotoxicity of this compound is significantly influenced by a combination of soil properties, environmental conditions, and the specific sensitivity of the crop species being tested. Key factors include soil pH, organic matter content, temperature, and soil moisture.

Q3: How does soil pH affect this compound phytotoxicity?

Soil pH is a critical factor. This compound is more available and therefore more phytotoxic in alkaline soils (higher pH). In acidic soils (lower pH), this compound undergoes more rapid chemical hydrolysis and microbial degradation, reducing its persistence and potential for plant uptake. The adsorption of this compound to soil particles is also pH-dependent, with decreased adsorption at higher pH levels, making it more available in the soil solution for plant uptake.

Q4: What is the role of soil organic matter in this compound activity?

Soil organic matter has a significant inverse correlation with this compound phytotoxicity; higher organic matter content leads to greater adsorption of the herbicide, making it less available for plant uptake and reducing its phytotoxic effects.

Q5: Can environmental conditions post-application influence the outcome of my experiments?

Yes, environmental conditions play a crucial role.

  • Temperature: Higher temperatures generally accelerate the microbial degradation of this compound, reducing its persistence.

  • Soil Moisture: Adequate soil moisture is necessary for both microbial degradation and for the movement of this compound into the root zone for uptake by plants. Dry conditions can slow down degradation, potentially leading to carryover injury to subsequent sensitive crops.

  • Humidity: High humidity can increase the foliar uptake of this compound, enhancing its phytotoxicity.

Q6: I'm observing injury in a rotational crop that is supposed to be tolerant. What could be the cause?

This phenomenon, known as "carryover injury," can occur when this compound persists in the soil from a previous application. Factors that promote persistence and increase the risk of carryover include:

  • High soil pH, which slows down chemical hydrolysis.

  • Low soil moisture and temperature, which reduce microbial degradation.

  • Low soil organic matter, leading to less adsorption and higher availability.

  • The inherent sensitivity of the rotational crop.

Troubleshooting Guides

Issue 1: Inconsistent results in phytotoxicity assays.

  • Possible Cause: Variation in soil properties between experimental batches.

  • Troubleshooting Steps:

    • Standardize Soil Source: Use a consistent source of soil for all experiments.

    • Characterize Soil: Before starting, analyze the soil for pH, organic matter content, and texture.

    • pH Adjustment: If necessary, adjust the soil pH to a consistent level for all replicates.

    • Control Groups: Always include untreated control groups to establish a baseline for plant growth under your specific soil and environmental conditions.

Issue 2: Higher than expected phytotoxicity and crop injury.

  • Possible Cause: Environmental factors enhancing this compound availability and uptake.

  • Troubleshooting Steps:

    • Review Soil pH: Check if the soil pH is in the alkaline range, which increases this compound availability.

    • Assess Organic Matter: Low organic matter can lead to higher concentrations of available this compound.

    • Monitor Environmental Conditions: High humidity and adequate soil moisture can increase uptake and phytotoxicity. Consider if these conditions were present post-application.

Issue 3: Lower than expected herbicide efficacy.

  • Possible Cause: Factors limiting the availability or uptake of this compound.

  • Troubleshooting Steps:

    • Check Soil pH: Acidic soil conditions can lead to rapid degradation of this compound.

    • Evaluate Organic Matter: High organic matter content can bind this compound, making it unavailable to plants.

    • Consider Application Timing and Conditions: Application to weeds under stress (e.g., drought) can reduce uptake and efficacy.

    • Weed Resistance: Consider the possibility of herbicide resistance in the target weed population, especially if this compound or other ALS inhibitors have been used repeatedly.

Data Presentation

Table 1: Effect of Soil pH on this compound Half-Life

Soil pHHalf-Life (days)Reference
5.613.3
6.288.8
7.1105.0
7.570
7.7135.8
8.1143.3

Table 2: Effect of Temperature and Soil Moisture on this compound Half-Life in a Soil with pH 7.7

Temperature (°C)Soil Moisture (% Field Capacity)Half-Life (days)Reference
1075229
2075Not specified
3075Not specified
407562.5

Experimental Protocols

Protocol 1: Soil-Based Bioassay for this compound Residue Detection

This protocol uses a sensitive indicator plant, such as corn (Zea mays), to determine the presence of phytotoxic this compound residues in soil.

  • Objective: To qualitatively or quantitatively assess the presence of biologically active this compound in a soil sample.

  • Materials:

    • Test soil samples

    • Untreated control soil from a similar source

    • Pots or containers for planting

    • Seeds of a sensitive indicator species (e.g., corn)

    • Growth chamber or greenhouse with controlled temperature and light

  • Procedure:

    • Sample Collection: Collect representative soil samples from the experimental area. For carryover studies, sample to the depth of the plow layer.

    • Potting: Fill pots with the test soil and the control soil.

    • Planting: Plant several seeds of the indicator species in each pot at a uniform depth.

    • Growth Conditions: Place the pots in a growth chamber or greenhouse with optimal conditions for the indicator plant's growth (e.g., 25°C, 16-hour photoperiod).

    • Watering: Water the pots as needed, avoiding over-saturation.

    • Observation: Observe the plants for symptoms of phytotoxicity over a period of 2-3 weeks. Symptoms in sensitive species include stunting, chlorosis (yellowing), and necrosis (tissue death).

    • Data Collection (Quantitative): For a more quantitative assessment, measure parameters such as shoot height, root length, and fresh or dry weight of the plants. Compare the measurements from the test soil to those from the control soil. A significant reduction in growth in the test soil indicates the presence of phytotoxic this compound residues.

Protocol 2: Root Elongation Assay for this compound Quantification

This method provides a quantitative measure of this compound concentration based on the inhibition of primary root growth.

  • Objective: To determine the concentration of this compound in a solution or soil extract.

  • Materials:

    • This compound standard solutions of known concentrations

    • Soil extraction solution (e.g., Ca(OH)2 solution)

    • Petri dishes or similar containers

    • Filter paper

    • Seeds of a sensitive indicator species (e.g., corn)

    • Incubator

  • Procedure:

    • Standard Curve Preparation: Prepare a series of this compound standard solutions of varying concentrations.

    • Soil Extraction (if applicable): Extract this compound from soil samples using an appropriate method, such as the Ca(OH)2 extraction technique.

    • Assay Setup: Place filter paper in each petri dish and moisten with a known volume of either a standard solution or the soil extract.

    • Seed Germination: Pre-germinate the indicator seeds until the primary root is just emerging.

    • Incubation: Place the germinated seeds on the moistened filter paper in the petri dishes and incubate in the dark at a constant temperature.

    • Measurement: After a set incubation period (e.g., 48-72 hours), measure the length of the primary root for each seedling.

    • Data Analysis: Calculate the average root length for each concentration. Plot the root length (or % inhibition compared to the control) against the logarithm of the this compound concentration to generate a standard curve. Use this curve to determine the concentration of this compound in the unknown soil extracts.

Mandatory Visualizations

Chlorsulfuron_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Synthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Cell_Division Cell Division Protein_Synthesis->Cell_Division Required for Plant_Growth Plant Growth Cell_Division->Plant_Growth Leads to

Caption: this compound's mode of action: inhibition of ALS.

Chlorsulfuron_Phytotoxicity_Factors cluster_soil Soil Factors cluster_environment Environmental Factors cluster_plant Plant Factors pH Soil pH Phytotoxicity This compound Phytotoxicity pH->Phytotoxicity Higher pH increases OM Organic Matter OM->Phytotoxicity Higher OM decreases Texture Soil Texture Temp Temperature Temp->Phytotoxicity Higher temp can decrease (degradation) Moisture Soil Moisture Moisture->Phytotoxicity Adequate moisture increases Humidity Humidity Humidity->Phytotoxicity Higher humidity increases Metabolism Metabolism Rate Metabolism->Phytotoxicity Faster metabolism decreases Uptake Uptake & Translocation Uptake->Phytotoxicity Efficient uptake increases Sensitivity Crop Sensitivity Sensitivity->Phytotoxicity Higher sensitivity increases

Caption: Factors influencing this compound phytotoxicity.

Experimental_Workflow_Bioassay start Start collect_soil Collect Test and Control Soil Samples start->collect_soil pot_samples Pot Soil Samples collect_soil->pot_samples plant_seeds Plant Sensitive Indicator Seeds pot_samples->plant_seeds grow Grow Under Controlled Conditions plant_seeds->grow observe Observe for Phytotoxicity Symptoms grow->observe measure Measure Growth Parameters (Height, Weight, Root Length) observe->measure compare Compare Test vs. Control measure->compare end End compare->end

Caption: Workflow for a soil-based phytotoxicity bioassay.

References

Technical Support Center: Overcoming Chlorsulfuron Resistance in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on chlorsulfuron resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a sulfonylurea herbicide that belongs to the HRAC (Herbicide Resistance Action Committee) Group 2.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By inhibiting ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible plants.[1]

Q2: What are the main mechanisms by which weeds develop resistance to this compound?

Weeds can develop resistance to this compound through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves a single nucleotide mutation in the gene encoding the ALS enzyme. This mutation results in an amino acid substitution that reduces the binding affinity of this compound to the enzyme, rendering it less effective without impairing the enzyme's normal function. A common mutation conferring resistance to sulfonylurea herbicides is at the Proline-197 position in the ALS gene.

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it involves other physiological processes that reduce the amount of active herbicide reaching the target site. These can include:

    • Enhanced metabolism: The weed plant may exhibit increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, which break down the herbicide into non-toxic metabolites.

    • Reduced absorption or translocation: The herbicide may not be effectively absorbed by the plant or transported to the sites of action.

    • Sequestration: The herbicide may be stored in cellular compartments where it cannot reach the target enzyme.

Q3: How can I determine if a weed population is resistant to this compound?

Confirming this compound resistance typically involves whole-plant bioassays conducted in a greenhouse setting. This involves growing suspected resistant and known susceptible weed populations from seed and treating them with a range of this compound doses. Resistance is confirmed if the suspected population survives and grows at doses that are lethal to the susceptible population. Molecular techniques, such as sequencing the ALS gene, can be used to identify specific target-site mutations conferring resistance.

Q4: What are the best management practices to prevent or delay the evolution of this compound resistance?

A multi-faceted approach, known as Integrated Weed Management (IWM), is essential for managing herbicide resistance. Key strategies include:

  • Rotating Herbicides: Avoid the repeated use of this compound or other ALS inhibitors. Instead, rotate with herbicides that have different modes of action.

  • Using Herbicide Mixtures: Tank-mixing herbicides with different modes of action can be more effective in controlling a broader spectrum of weeds and delaying resistance.

  • Cultural Practices: Implement cultural control methods to reduce the reliance on herbicides. These can include:

    • Crop rotation: Alternating crops can disrupt the life cycles of specific weeds.

    • Tillage: Mechanical weed control can reduce the weed seed bank in the soil.

    • Cover crops: Planting cover crops can suppress weed growth.

    • Delayed planting: Adjusting the planting date can give the crop a competitive advantage over weeds.

  • Monitoring: Regularly scout fields to identify and manage weed escapes before they can produce seed.

Troubleshooting Guides

Scenario 1: this compound application is ineffective on a weed species that was previously susceptible.

  • Possible Cause: The weed population may have developed resistance to this compound.

  • Troubleshooting Steps:

    • Confirm Resistance: Conduct a dose-response bioassay to compare the suspected resistant population with a known susceptible population.

    • Investigate the Mechanism: If resistance is confirmed, determine the underlying mechanism. Sequence the ALS gene to check for target-site mutations. Conduct metabolic studies using inhibitors of cytochrome P450 enzymes (e.g., malathion) to investigate the role of enhanced metabolism.

    • Implement Alternative Control: If resistance is confirmed, switch to an herbicide with a different mode of action. Consult local extension services for recommendations.

    • Adopt IWM: Implement a long-term integrated weed management strategy to prevent the further spread and evolution of resistance.

Scenario 2: Inconsistent results in this compound dose-response experiments.

  • Possible Cause: Variability in experimental conditions or plant material.

  • Troubleshooting Steps:

    • Standardize Plant Growth: Ensure that all plants (both susceptible and potentially resistant) are grown under uniform conditions (light, temperature, water, and soil). Treat plants at the same growth stage.

    • Accurate Herbicide Application: Calibrate spray equipment carefully to ensure accurate and uniform application of the herbicide solution. Use a carrier volume and spray speed that are consistent across all treatments.

    • Proper Seed Collection and Storage: Collect mature seeds from multiple plants within the target population to ensure genetic diversity. Store seeds in a cool, dry place to maintain viability.

    • Replication: Use a sufficient number of replicates for each treatment to account for biological variability.

Scenario 3: Difficulty in germinating weed seeds for resistance screening.

  • Possible Cause: Seed dormancy.

  • Troubleshooting Steps:

    • Dormancy Breaking Treatments: Many weed species have innate seed dormancy that must be broken before germination can occur. Common methods include:

      • Stratification: Exposing seeds to a period of cold and moist conditions.

      • Scarification: Mechanically or chemically abrading the seed coat.

      • Light/Dark Cycles: Some seeds require specific light cues for germination.

      • Gibberellic Acid (GA) Treatment: Soaking seeds in a GA solution can promote germination.

    • Optimize Germination Conditions: Provide optimal temperature, moisture, and light conditions for the specific weed species being tested.

Quantitative Data

Table 1: Examples of this compound Resistance Levels in Different Weed Species

Weed SpeciesResistance MechanismLevel of Resistance (Fold-Increase)Reference
Sorghum bicolor (grain sorghum)Metabolic Resistance (Cytochrome P450)~20-fold
Lolium rigidum (rigid ryegrass)Target-Site Mutation & Enhanced MetabolismVaries
Stellaria media (common chickweed)Target-Site Mutation (ALS)Varies
Alopecurus myosuroides (black-grass)Enhanced Metabolism (Cytochrome P450)Varies
Polygonum convolvulus (wild buckwheat)Target-Site Mutation (ALS)>100-fold

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance

This protocol is adapted from established methods for herbicide resistance testing.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots or trays filled with a standard potting mix

  • Growth chamber or greenhouse with controlled conditions

  • This compound herbicide

  • Precision bench sprayer

  • Deionized water

  • Surfactant (if recommended on the herbicide label)

Methodology:

  • Seed Germination:

    • If necessary, apply appropriate dormancy-breaking treatments to the seeds.

    • Sow seeds in pots or trays and place them in a growth chamber or greenhouse with optimal conditions for germination and growth.

  • Plant Growth:

    • Once seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants).

    • Allow plants to grow to the 2-4 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field rate). Prepare enough solution for all replicates.

  • Herbicide Application:

    • Calibrate the precision bench sprayer to deliver a known volume per unit area.

    • Spray the plants uniformly with the different this compound doses. Include an untreated control (0x dose).

  • Post-Treatment Care:

    • Return the plants to the growth chamber or greenhouse.

    • Water the plants as needed, avoiding washing the herbicide off the leaves.

  • Data Collection:

    • After a set period (e.g., 21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass, dry it in an oven, and record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction for each dose relative to the untreated control.

    • Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).

    • The resistance factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizations

Chlorsulfuron_Action_Resistance cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) Chlorsulfuron_S This compound ALS_S Acetolactate Synthase (ALS) Chlorsulfuron_S->ALS_S Inhibits AminoAcids_S Branched-Chain Amino Acids ALS_S->AminoAcids_S Synthesizes Death_S Plant Death ALS_S->Death_S Inhibition leads to Growth_S Plant Growth AminoAcids_S->Growth_S Essential for Chlorsulfuron_TSR This compound Mutated_ALS Mutated ALS Chlorsulfuron_TSR->Mutated_ALS Ineffective Inhibition AminoAcids_TSR Branched-Chain Amino Acids Mutated_ALS->AminoAcids_TSR Synthesizes Growth_TSR Continued Growth AminoAcids_TSR->Growth_TSR Sustains Chlorsulfuron_NTSR This compound Metabolism Enhanced Metabolism (e.g., P450s) Chlorsulfuron_NTSR->Metabolism Detoxified by ALS_NTSR Acetolactate Synthase (ALS) Chlorsulfuron_NTSR->ALS_NTSR Reduced amount reaches target Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Growth_NTSR Continued Growth ALS_NTSR->Growth_NTSR Function maintained

Caption: Mechanisms of this compound action in susceptible weeds and resistance in resistant weeds.

Experimental_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection germination 2. Seed Germination & Seedling Growth seed_collection->germination treatment 3. Herbicide Treatment (Dose-Response) germination->treatment data_collection 4. Data Collection (Biomass & Visual Injury) treatment->data_collection analysis 5. Statistical Analysis (GR50 Calculation) data_collection->analysis confirmation Resistance Confirmed? analysis->confirmation mechanism_investigation 6. Mechanism Investigation (ALS Sequencing, Metabolism Assays) confirmation->mechanism_investigation Yes end End confirmation->end No management 7. Develop Management Strategy (Alternative Herbicides, IWM) mechanism_investigation->management management->end

Caption: Experimental workflow for confirming and characterizing this compound resistance.

IWM_Strategy cluster_chemical Chemical Control cluster_cultural Cultural Control cluster_monitoring Monitoring & Prevention IWM Integrated Weed Management (IWM) for this compound Resistance herbicide_rotation Herbicide Rotation (Different Modes of Action) IWM->herbicide_rotation tank_mixes Tank Mixes IWM->tank_mixes crop_rotation Crop Rotation IWM->crop_rotation tillage Tillage IWM->tillage cover_crops Cover Crops IWM->cover_crops scouting Field Scouting IWM->scouting prevent_seed_set Prevent Weed Seed Set IWM->prevent_seed_set

Caption: Key components of an Integrated Weed Management (IWM) strategy.

References

Technical Support Center: Mitigating Chlorsulfuron Runoff and Leaching in Agricultural Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate chlorsulfuron runoff and leaching in agricultural soils.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental fate of this compound and strategies for its mitigation.

FAQ 1: What are the primary factors influencing this compound's mobility in soil?

This compound's mobility in soil, through runoff and leaching, is primarily governed by soil pH, organic matter content, temperature, and moisture.[1][2][3]

  • Soil pH: this compound is more persistent and mobile in alkaline soils (pH > 7).[3] In acidic soils, it undergoes more rapid chemical hydrolysis.[4] Adsorption of this compound decreases with increasing soil pH.

  • Organic Matter: Higher organic matter content in soil generally increases the adsorption of this compound, thereby reducing its availability for runoff and leaching.

  • Temperature and Moisture: Increased temperature and soil moisture generally accelerate the degradation of this compound, both through chemical hydrolysis and microbial action. However, the effect of moisture can be complex and may vary with soil type.

FAQ 2: What are the most effective Best Management Practices (BMPs) to reduce this compound runoff?

Several BMPs can effectively reduce this compound runoff. These can be broadly categorized as in-field and edge-of-field practices.

  • Conservation Tillage: Practices like no-till and minimum tillage increase crop residue on the soil surface, which can reduce overall runoff and sediment loss. However, the effect on the concentration of dissolved herbicides like this compound can be variable.

  • Cover Crops: Planting cover crops helps to stabilize the soil, reduce erosion, and can decrease the amount of herbicide available for runoff.

  • Vegetative Filter Strips (VFS): These are strips of vegetation planted at the edge of fields that can effectively filter runoff, reducing the transport of this compound into adjacent water bodies.

  • Soil Amendments: The addition of materials like biochar can increase the adsorption of this compound in the soil, reducing its leaching potential.

FAQ 3: How does this compound degrade in the soil?

This compound degradation in soil is a combination of chemical hydrolysis and microbial degradation.

  • Chemical Hydrolysis: This process is faster in acidic soils and involves the cleavage of the sulfonylurea bridge.

  • Microbial Degradation: A variety of soil microorganisms, including bacteria and fungi, can degrade this compound. This process is often co-metabolic, meaning the microbes do not use the herbicide as a primary energy source. Key enzymes involved include hydrolases, esterases, and cytochrome P450s.

FAQ 4: Can the application of this compound affect subsequent crops?

Yes, due to its persistence in soil, especially in alkaline conditions, this compound residues can sometimes affect the growth of sensitive rotational crops. It is crucial to follow recommended plant-back intervals and consider soil properties when planning crop rotations.

Section 2: Troubleshooting Guides

This section provides practical advice for common problems encountered during experiments related to this compound mitigation.

Troubleshooting Inconsistent this compound Degradation Rates in Laboratory Studies
Observed Problem Potential Cause Troubleshooting Steps
High variability in degradation rates between replicate soil samples. Non-homogenous soil samples.Ensure thorough mixing and sieving of bulk soil samples before distributing into experimental units.
Inconsistent moisture levels.Carefully control and monitor soil moisture content throughout the incubation period. Use gravimetric methods to adjust moisture levels as needed.
Fluctuations in incubation temperature.Use a calibrated incubator and monitor the temperature regularly. Avoid opening the incubator frequently.
Slower than expected degradation rates. Incorrect soil pH for the expected degradation pathway.Verify the pH of your soil samples. If investigating microbial degradation, ensure the pH is within the optimal range for the relevant microorganisms.
Low microbial activity in the soil.Consider using fresh soil samples with a known history of microbial activity. You can also assess microbial biomass as part of your experimental setup.
No degradation observed. Sterilization of soil was too effective, eliminating microbial populations.If investigating microbial degradation, ensure your sterilization method (e.g., autoclaving) has not also altered soil chemical properties that could inhibit chemical hydrolysis. Consider using methods like gamma irradiation for more targeted sterilization.
Analytical method is not sensitive enough to detect small changes in concentration.Validate your analytical method to ensure it has the required limit of detection and quantification for your experimental design.
Troubleshooting this compound Analysis by HPLC-MS/MS
Observed Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). Mismatch between sample solvent and mobile phase.Whenever possible, dissolve your final extract in the initial mobile phase composition.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates over time, consider replacing the column.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system.
Temperature variations.Use a column oven to maintain a constant temperature.
Low signal intensity or no peak detected. Inefficient extraction from the soil matrix.Optimize your extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate for this compound's chemical properties.
Matrix effects (ion suppression or enhancement) in the mass spectrometer.Prepare matrix-matched standards for calibration. Consider using a dilute-and-shoot approach or further sample cleanup (e.g., solid-phase extraction) to minimize matrix effects.
Baseline noise or drift. Contaminated mobile phase or detector cell.Use high-purity solvents and reagents. Flush the system and clean the detector cell according to the manufacturer's instructions.

Section 3: Data Presentation

The following tables summarize quantitative data on the effectiveness of various mitigation strategies for this compound.

Table 1: Effect of Soil Properties on this compound Half-Life (DT₅₀)
Soil pHTemperature (°C)Half-Life (days)Reference
5.62513.3 (1.9 weeks)
6.22088.5
7.11054.2
7.120105.0
7.4Not Specified124
7.5Not Specified70 (10 weeks)
8.0Not Specified87.5 (12.5 weeks)
8.120144
8.39Not Specified158
Table 2: Effectiveness of Vegetative Filter Strips (VFS) in Reducing Herbicide Runoff
VFS Width (m)Average Herbicide Runoff Reduction (%)Reference
Up to 265
4.654-73 (for atrazine, metolachlor, and cyanazine)
9.173-79 (for atrazine, metolachlor, and cyanazine)
~1895
Table 3: Impact of Tillage Practices on Runoff and Pesticide Loss (General)
Tillage Practice ComparisonChange in RunoffChange in Sediment LossChange in Pesticide LossChange in Pesticide Concentration in RunoffReference
Conventional to Minimum Tillage-26%-64%-15%+11%
Conventional to No-Till-43%-87%No significant effect+77%

Note: Data represents a meta-analysis of various pesticides and may not be specific to this compound, but indicates general trends.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound mitigation.

Protocol 1: this compound Extraction from Soil and Analysis by HPLC-MS/MS

Objective: To extract this compound from soil samples and quantify its concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Soil sample (air-dried and sieved)

  • Analytical balance

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium carbonate

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solution (e.g., acetonitrile/water with a small amount of ammonium carbonate to adjust pH) to the centrifuge tube.

    • Shake the tubes on a mechanical shaker for a specified time (e.g., 1 hour).

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Carefully collect the supernatant.

  • Sample Cleanup (Optional):

    • If matrix interference is expected, pass the supernatant through an appropriate SPE cartridge according to the manufacturer's instructions.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using an HPLC-MS/MS system with a suitable C18 column and a mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid).

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with analytical standards.

Protocol 2: Batch Adsorption-Desorption Experiment

Objective: To determine the adsorption and desorption characteristics of this compound in a specific soil.

Materials:

  • Soil sample (air-dried and sieved)

  • This compound solutions of known concentrations

  • Background electrolyte solution (e.g., 0.01 M CaCl₂)

  • Centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Adsorption:

    • Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of this compound solutions of varying concentrations to the tubes.

    • Include a control with no this compound to account for any background interference.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the this compound concentration in the supernatant.

    • Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations.

  • Desorption:

    • After the adsorption step, carefully decant the supernatant.

    • Add a known volume of the background electrolyte solution to the soil pellet.

    • Shake the tubes for the same equilibrium time as in the adsorption step.

    • Centrifuge and analyze the this compound concentration in the supernatant.

    • Repeat the desorption step with fresh background electrolyte solution for several cycles to assess the reversibility of adsorption.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows related to this compound mitigation.

Experimental_Workflow_Chlorsulfuron_Mitigation cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Analytical Quantification cluster_mitigation Mitigation Strategy Evaluation soil_prep Soil Sample Collection and Preparation adsorption Adsorption/Desorption Batch Experiments soil_prep->adsorption degradation Degradation Studies (Incubation) soil_prep->degradation runoff_sim Runoff Simulation (Lysimeter/Field Plot) soil_prep->runoff_sim water_prep Water Sample Collection extraction This compound Extraction (Soil/Water) water_prep->extraction adsorption->extraction degradation->extraction runoff_sim->extraction hplc HPLC-MS/MS Analysis extraction->hplc vfs Vegetative Filter Strips hplc->vfs biochar Biochar Amendment hplc->biochar tillage Conservation Tillage hplc->tillage Microbial_Degradation_Pathway cluster_enzymes Key Microbial Enzymes This compound This compound hydrolysis Chemical Hydrolysis (favored in acidic soil) This compound->hydrolysis Cleavage of sulfonylurea bridge microbial Microbial Degradation (bacteria, fungi) This compound->microbial Co-metabolism metabolite1 2-chlorobenzenesulfonamide hydrolysis->metabolite1 metabolite2 2-amino-4-methoxy-6-methyl-1,3,5-triazine hydrolysis->metabolite2 hydrolases Hydrolases/Esterases microbial->hydrolases p450 Cytochrome P450s microbial->p450 hydrolases->metabolite1 p450->metabolite1 further_deg Further Degradation (Mineralization) metabolite1->further_deg metabolite2->further_deg Mitigation_Logic cluster_transport Transport Processes cluster_mitigation Mitigation Strategies This compound This compound in Soil runoff Runoff This compound->runoff leaching Leaching This compound->leaching vfs Vegetative Filter Strips vfs->runoff Intercepts & Filters tillage Conservation Tillage tillage->runoff Reduces biochar Biochar Amendment biochar->leaching Increases Adsorption cover_crops Cover Crops cover_crops->runoff Reduces cover_crops->leaching Reduces

References

Technical Support Center: Optimizing Chlorsulfuron Application Timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorsulfuron. The information is designed to help optimize application timing for maximum weed control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth stage of weeds for this compound application?

A1: For post-emergence applications, this compound is most effective when applied to young, actively growing weeds.[1][2] For annual broadleaf weeds, the optimal timing is typically at the 2 to 4-leaf stage.[2] For perennial weeds, application during the bud to bloom stage is recommended for best results.[3]

Q2: How do environmental factors like temperature and soil moisture influence this compound's efficacy?

A2: Environmental conditions play a crucial role in the efficacy of this compound.

  • Temperature: The ideal air temperature for applying most post-emergent herbicides, including this compound, is between 65°F and 85°F (approximately 18°C to 29°C).[4] At lower temperatures, weed control will be slower as the absorption and translocation of the herbicide are reduced. Very high temperatures (above 85°F or 29°C) can also reduce efficacy.

  • Soil Moisture: Herbicide performance is generally reduced when plants are under moisture stress. Adequate soil moisture is important for the active growth of weeds, which enhances the uptake and translocation of this compound. Conversely, in dry conditions, weed control may be less effective.

  • Rainfall: For post-emergence applications, a rain-free period of at least 4 hours is recommended after spraying to ensure adequate absorption.

Q3: What is the mode of action of this compound?

A3: this compound is a sulfonylurea herbicide that works by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.

Q4: Are there known weed species with resistance to this compound?

A4: Yes, repeated use of this compound and other ALS-inhibiting herbicides has led to the development of resistant weed biotypes. To mitigate the risk of resistance, it is important to rotate herbicides with different modes of action and incorporate integrated weed management strategies.

Q5: What are the typical rotational crop restrictions following this compound application?

A5: this compound can have residual activity in the soil, which may affect subsequent crops. Rotational restrictions are influenced by factors such as soil pH, temperature, and moisture, as these affect the rate of herbicide degradation. It is crucial to consult the product label for specific rotational crop guidelines. Generally, soils with a higher pH will have longer plant-back intervals.

Troubleshooting Guides

Issue 1: Poor Weed Control Despite this compound Application

Potential Cause Troubleshooting Steps
Incorrect Application Timing - Ensure weeds are at the optimal growth stage (e.g., 2-4 leaf stage for annuals).- Avoid application to mature or stressed weeds.
Unfavorable Environmental Conditions - Apply when temperatures are between 65°F and 85°F (18°C - 29°C).- Ensure adequate soil moisture for active weed growth.- Avoid application if rainfall is expected within 4 hours.
Herbicide Resistance - Review the herbicide application history of the experimental site.- Consider testing for herbicide resistance in the target weed population.- Rotate with herbicides that have a different mode of action.
Improper Spray Solution or Application - Verify the correct herbicide concentration and use of appropriate adjuvants as recommended.- Ensure uniform spray coverage of the target weeds.

Issue 2: Observed Crop Injury After this compound Application

Potential Cause Troubleshooting Steps
Crop Stress - Avoid applying this compound to crops that are under stress from drought, disease, or nutrient deficiencies.
Incorrect Application Rate - Calibrate spray equipment to ensure the correct application rate.- Review calculations to confirm the correct amount of herbicide was used.
Soil pH - Be aware that crop injury can be more pronounced in soils with a high pH.
Tank Contamination - Thoroughly clean spray equipment before and after use to prevent contamination from other herbicides.

Issue 3: Inconsistent Results Across Experimental Replicates

Potential Cause Troubleshooting Steps
Variable Weed Pressure - Select experimental sites with uniform weed populations.- Map weed density across plots before application.
Inconsistent Application - Ensure consistent application technique and speed across all replicates.- Calibrate application equipment regularly.
Micro-environmental Differences - Account for variations in soil type, moisture, and topography within the experimental area.- Use a randomized complete block design to minimize the effects of field variability.

Data Presentation

Table 1: Effect of Weed Growth Stage on this compound Efficacy

Weed TypeGrowth StageExpected Efficacy
Annual Broadleaf Weeds2-4 Leaf StageHigh
Annual Broadleaf WeedsBeyond 4-Leaf StageReduced
Perennial WeedsBud to Bloom StageHigh
Perennial WeedsVegetative StageModerate
Stressed Weeds (any stage)-Reduced

Table 2: Influence of Environmental Factors on this compound Performance

FactorConditionImpact on Efficacy
Temperature 65°F - 85°F (18°C - 29°C)Optimal
< 60°F (15°C)Reduced and Slower Acting
> 85°F (29°C)May be Reduced
Soil Moisture AdequateEnhanced
Drought StressReduced
Rainfall > 4 hours post-applicationMinimal
< 4 hours post-applicationReduced

Table 3: this compound Half-Life in Soil Under Various Conditions

Soil pHTemperatureSoil MoistureHalf-Life (Days)Reference
5.625°CNot Specified~13
6.220°CNot Specified38.1
6.325°CNot Specified~19
7.110°C6%54.2
7.120°CNot Specified105.0
7.5Not SpecifiedNot Specified~70
7.710°CNot Specified231.7
7.720°CNot Specified136.6
8.0Not SpecifiedNot Specified~87.5
8.120°CNot Specified143.3
8.39Not SpecifiedNot Specified158

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Efficacy

  • Plant Preparation: Grow target weed species in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Treatment Application: Apply this compound at various concentrations when weeds reach the desired growth stage (e.g., 2-4 leaf stage). Use a calibrated laboratory sprayer to ensure uniform application. Include an untreated control group.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). Harvest the above-ground biomass and measure the fresh and dry weights.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effect of different treatments.

Protocol 2: Field Trial for Evaluating this compound Application Timing

  • Site Selection and Plot Layout: Choose a field with a uniform and representative population of the target weed species. Design the experiment using a randomized complete block design with at least three to four replications.

  • Treatment Application: Apply this compound at the recommended rate at different weed growth stages (e.g., pre-emergence, early post-emergence, late post-emergence). Use a calibrated field sprayer. Include a weedy and a weed-free control plot.

  • Data Collection:

    • Weed Control: Visually assess weed control at regular intervals after application.

    • Weed Density and Biomass: Count the number of weeds per unit area and collect biomass samples at the end of the experiment.

    • Crop Tolerance: If applicable, record any signs of crop injury.

    • Yield: Harvest the crop from the center of each plot to determine the impact of weed control on yield.

  • Data Analysis: Use statistical software to analyze the collected data and determine the significance of different application timings on weed control and crop yield.

Visualizations

Chlorsulfuron_Mode_of_Action This compound This compound PlantUptake Uptake by Roots and Foliage This compound->PlantUptake Translocation Translocation via Xylem and Phloem PlantUptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) ALS->AminoAcids Catalyzes Biosynthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division and Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Caption: this compound's mode of action targeting the ALS enzyme.

Experimental_Workflow Start Define Research Question Design Experimental Design (e.g., Randomized Block) Start->Design Setup Site Selection and Plot Setup Design->Setup Application This compound Application (Varying Timings/Rates) Setup->Application DataCollection Data Collection (Weed Control, Biomass, Yield) Application->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion and Interpretation Analysis->Conclusion

Caption: Workflow for a this compound efficacy field trial.

Troubleshooting_Logic Start Poor Weed Control Observed CheckTiming Was Application Timing Optimal? Start->CheckTiming CheckWeather Were Environmental Conditions Favorable? CheckTiming->CheckWeather Yes SolutionTiming Adjust Future Application Timing CheckTiming->SolutionTiming No CheckResistance Is Herbicide Resistance Suspected? CheckWeather->CheckResistance Yes SolutionWeather Apply Under Optimal Conditions CheckWeather->SolutionWeather No CheckApplication Was Application Procedure Correct? CheckResistance->CheckApplication Yes SolutionResistance Rotate Herbicide Mode of Action CheckResistance->SolutionResistance No SolutionApplication Review and Correct Application Protocol CheckApplication->SolutionApplication No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Validation & Comparative

Chlorsulfuron Resistance in Kochia scoparia: A Comparative Guide to Mechanisms and Experimental Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms underlying chlorsulfuron resistance in Kochia scoparia, a troublesome weed in many agricultural systems. The primary focus is on the well-documented target-site resistance conferred by mutations in the acetolactate synthase (ALS) gene. This document outlines the key molecular changes, presents quantitative data on resistance levels, and provides detailed protocols for the experimental validation of resistance.

Overview of this compound and its Mode of Action

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase, AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] By blocking this pathway, this compound deprives the plant of essential amino acids, leading to a cessation of cell division and growth, and ultimately, plant death.

Primary Mechanism of Resistance: Target-Site Modification

The predominant mechanism of resistance to this compound in Kochia scoparia is the alteration of the target enzyme, ALS, due to point mutations in the ALS gene. These mutations result in an ALS enzyme that is less sensitive to inhibition by this compound and other ALS-inhibiting herbicides.

Several key mutations in the ALS gene have been identified in this compound-resistant Kochia scoparia populations. These mutations lead to amino acid substitutions at specific positions in the ALS protein, most notably:

  • Proline at position 197 (Pro197): This is one of the most common sites for resistance-conferring mutations. Substitutions to various amino acids such as Threonine (Thr), Serine (Ser), Leucine (Leu), Arginine (Arg), Alanine (Ala), and Histidine (His) have been reported.

  • Tryptophan at position 574 (Trp574): Substitution of tryptophan with leucine (Trp574Leu) is another frequently observed mutation conferring high levels of resistance.

  • Aspartate at position 376 (Asp376): An Asp-to-Glutamate (Glu) substitution at this position has also been identified in resistant biotypes.

It is important to note that different amino acid substitutions can confer varying levels of resistance to this compound and cross-resistance to other ALS-inhibiting herbicides.

Quantitative Assessment of this compound Resistance

The level of resistance in Kochia scoparia is typically quantified at the whole-plant level and the enzyme level.

Whole-Plant Resistance: GR50 Values

The 50% growth reduction (GR50) value represents the herbicide dose required to reduce plant growth by 50% compared to an untreated control. The resistance factor (RF) is calculated as the ratio of the GR50 of the resistant (R) population to the GR50 of the susceptible (S) population.

HerbicideResistant BiotypeSusceptible Biotype GR50 (g ai/ha)Resistant Biotype GR50 (g ai/ha)Resistance Factor (R/S)Reference
This compoundKansas R0.257.630
This compoundNorth Dakota R0.1717.8105
This compoundIndustrial Site R->180 times S>180
ThifensulfuronIndustrial Site R->180 times S>180
MetsulfuronIndustrial Site R-13 times S13
TriasulfuronIndustrial Site R-13 times S13
TribenuronIndustrial Site R-35 times S35
ImazethapyrIndustrial Site R-2 times S2
Enzyme-Level Resistance: I50 Values

The 50% inhibition concentration (I50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The I50 ratio (R/S) compares the herbicide concentration needed to inhibit the ALS enzyme from resistant and susceptible plants.

Herbicide ClassHerbicideI50 Ratio (R/S)Reference
SulfonylureasThis compound5 - 28
SulfonylureasPrimisulfuron22
SulfonylureasThifensulfuron16
ImidazolinonesImazethapyr2 - 6
Sulfonanilides-20

Non-Target-Site Resistance (NTSR)

While target-site mutations are the primary mechanism of this compound resistance in Kochia scoparia, the potential for non-target-site resistance (NTSR) should be considered. NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism or reduced herbicide uptake and translocation.

Studies on this compound resistance in Kochia scoparia have generally not found significant evidence of enhanced metabolism as a primary resistance mechanism. However, research on a fluroxypyr-resistant Kochia scoparia population, which was also resistant to this compound, did identify enhanced metabolic detoxification as the mechanism for fluroxypyr resistance. This suggests that the genetic capacity for NTSR exists within the species and could potentially contribute to resistance to other herbicides, including sulfonylureas, in some biotypes.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance to this compound at the whole-plant level by calculating the GR50.

Materials:

  • Seeds from putative resistant and known susceptible Kochia scoparia populations.

  • Pots (e.g., 10 cm x 10 cm) filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • This compound herbicide formulation.

  • Cabinet sprayer calibrated to deliver a precise volume of spray solution.

  • Balance for weighing plant biomass.

Procedure:

  • Plant Growth: Sow seeds of resistant and susceptible biotypes in separate pots. Once emerged, thin seedlings to a uniform number per pot (e.g., 3-5 plants). Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 5-10 cm in height).

  • Herbicide Application: Prepare a series of this compound dilutions to create a range of doses that will cause between 0% and 100% growth inhibition for both susceptible and resistant plants. A typical dose range for susceptible plants might be 0, 0.1, 0.2, 0.4, 0.8, and 1.6 g ai/ha, while for resistant plants, it could be 0, 10, 20, 40, 80, and 160 g ai/ha.

  • Spray the plants with the different herbicide doses using a calibrated cabinet sprayer. Include an untreated control for each biotype.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each pot. Dry the biomass in an oven at a constant temperature (e.g., 60°C) for 72 hours and then record the dry weight.

  • Data Analysis: Express the dry weight of the treated plants as a percentage of the mean dry weight of the untreated control plants for each biotype. Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response data and calculate the GR50 value for each biotype. The resistance factor is then calculated as GR50 (Resistant) / GR50 (Susceptible).

In Vitro ALS Enzyme Activity Assay

Objective: To determine the sensitivity of the ALS enzyme from resistant and susceptible plants to this compound by calculating the I50 value.

Materials:

  • Fresh, young leaf tissue from resistant and susceptible Kochia scoparia plants.

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, and 1 mM dithiothreitol).

  • This compound analytical standard.

  • Reaction buffer (similar to extraction buffer).

  • Creatine and α-naphthol solutions for colorimetric detection of acetoin.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Enzyme Extraction: Harvest young leaf tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powdered tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay: Prepare a series of this compound dilutions in the reaction buffer.

  • In a microplate or test tubes, mix the enzyme extract with the reaction buffer containing different concentrations of this compound. Include a control with no herbicide.

  • Initiate the enzymatic reaction by adding the substrate, pyruvate. Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Acetoin Detection: Add creatine and then α-naphthol to the reaction mixture. This will form a colored complex with acetoin.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. Use a non-linear regression model to determine the I50 value. The I50 ratio is calculated as I50 (Resistant) / I50 (Susceptible).

ALS Gene Sequencing

Objective: To identify point mutations in the ALS gene that confer resistance to this compound.

Materials:

  • Leaf tissue from resistant and susceptible Kochia scoparia plants.

  • DNA extraction kit.

  • Primers designed to amplify conserved regions of the ALS gene known to harbor resistance mutations.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service or in-house sequencing platform (e.g., Sanger sequencing).

  • Sequence analysis software.

Procedure:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants using a commercial DNA extraction kit.

  • PCR Amplification: Amplify specific regions of the ALS gene using the designed primers and standard PCR protocols. The target regions should encompass the codons for Pro197, Trp574, and other known mutation sites.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Both forward and reverse primers should be used for sequencing to ensure accuracy.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using sequence analysis software (e.g., BLAST, ClustalW).

  • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant plants compared to the susceptible plants.

Visualizations

Chlorsulfuron_Resistance_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell cluster_resistance Resistance Mechanism This compound This compound ALS_S Susceptible ALS (Wild-Type) This compound->ALS_S Inhibits ALS_R Resistant ALS (Mutated) This compound->ALS_R Ineffective Inhibition Pyruvate Pyruvate Pyruvate->ALS_S Substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA Synthesis Growth Plant Growth BCAA->Growth BCAA_R Branched-Chain Amino Acids ALS_R->BCAA_R ALS_gene_mutation ALS Gene Mutation (e.g., Pro197, Trp574) ALS_gene_mutation->ALS_R leads to Pyruvate_R Pyruvate Pyruvate_R->ALS_R Growth_R Continued Growth (Resistance) BCAA_R->Growth_R

Caption: Target-site resistance to this compound in Kochia scoparia.

Experimental_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_enzyme ALS Enzyme Assay cluster_molecular Molecular Analysis Plant_Growth 1. Plant Growth (R & S Biotypes) Herbicide_Application 2. This compound Application (Dose-Response) Plant_Growth->Herbicide_Application Biomass_Measurement 3. Biomass Measurement Herbicide_Application->Biomass_Measurement GR50_Calculation 4. GR50 Calculation & Resistance Factor Biomass_Measurement->GR50_Calculation I50_Calculation 4. I50 Calculation & Resistance Ratio Sequence_Analysis 4. Sequence Alignment & Mutation Identification Enzyme_Extraction 1. Enzyme Extraction from Leaf Tissue Inhibition_Assay 2. In Vitro Inhibition with this compound Enzyme_Extraction->Inhibition_Assay Acetoin_Detection 3. Acetoin Detection (Colorimetric) Inhibition_Assay->Acetoin_Detection Acetoin_Detection->I50_Calculation DNA_Extraction 1. Genomic DNA Extraction PCR_Amplification 2. PCR Amplification of ALS Gene DNA_Extraction->PCR_Amplification DNA_Sequencing 3. Sanger Sequencing PCR_Amplification->DNA_Sequencing DNA_Sequencing->Sequence_Analysis

Caption: Experimental workflow for characterizing this compound resistance.

References

A Comparative Environmental Impact Assessment: Chlorsulfuron vs. Triazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of Chlorsulfuron, a sulfonylurea herbicide, and triazine herbicides, a class that includes widely used compounds like atrazine and simazine. The information presented is supported by experimental data to assist in informed decision-making regarding the use and potential environmental consequences of these herbicidal agents.

Executive Summary

Both this compound and triazine herbicides are effective for weed control, but they exhibit distinct environmental profiles. This compound is characterized by its high potency at low application rates and its primary mode of action through the inhibition of the acetolactate synthase (ALS) enzyme in plants. Triazine herbicides, on the other hand, function by disrupting photosynthesis at photosystem II. While this compound generally shows lower toxicity to animals, it can be highly persistent in certain soil types and extremely toxic to non-target aquatic plants. Triazine herbicides have been extensively studied and are known for their potential to contaminate surface and groundwater, with some compounds demonstrating endocrine-disrupting effects in aquatic organisms.

Quantitative Data Comparison

The following tables summarize key environmental impact parameters for this compound and triazine herbicides based on available experimental data.

Table 1: Soil Persistence and Mobility

ParameterThis compoundTriazine Herbicides (Atrazine as representative)References
Soil Half-life (t½) 18 to 109 days, highly dependent on soil pH and temperature. Degradation is faster in acidic, moist, and warmer soils.13 to 29 days in some studies, but can be much longer (up to 231 days) depending on soil type and environmental conditions.[1][2][3][4][5]
Mobility in Soil Moderately to very mobile, with mobility increasing in alkaline soils.Medium to high mobility, with a recognized potential for leaching into groundwater.
Groundwater Contamination Potential High potential, especially in permeable soils with shallow water tables.High potential, with frequent detection in groundwater samples.

Table 2: Ecotoxicity to Non-Target Organisms

OrganismThis compoundTriazine Herbicides (Atrazine as representative)References
Aquatic Plants (e.g., Duckweed, Algae) Very high toxicity. EC50 values can be as low as 0.00035 mg/L for duckweed and 0.05 mg/L for green algae.Acutely toxic, with EC50 values in the range of 20 to 200 µg/L for algae and aquatic macrophytes.
Fish Practically non-toxic.Effects on physiology, metabolism, and reproduction have been observed. Acute exposure can impact reproductive development.
Aquatic Invertebrates Practically non-toxic.Can be toxic, with some studies showing high risk to organisms like Daphnia.
Birds Practically non-toxic. Acute LD50 for mallard ducks and bobwhite quail is >5000 mg/kg.Breakdown products can be as or slightly more toxic than the parent compound.
Mammals Practically non-toxic. Acute oral LD50 for rats is >5000 mg/kg.Potential for endocrine disruption has been noted in some studies.
Bees Low toxicity.Generally considered to have low direct toxicity, but indirect effects through habitat alteration are possible.
Earthworms May be moderately toxic.Data not extensively available in the provided results.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of general protocols used to assess the environmental impact of herbicides.

Determination of Soil Half-Life

The persistence of a herbicide in soil is commonly determined through laboratory and field studies.

  • Laboratory Incubation Studies:

    • Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.

    • Herbicide Application: A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

    • Incubation: The treated soil is incubated under controlled conditions of temperature and moisture.

    • Sampling and Extraction: At regular intervals, subsamples of the soil are taken and the herbicide is extracted using appropriate solvents.

    • Analysis: The concentration of the parent herbicide and its degradation products is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For radiolabeled compounds, liquid scintillation counting can be used to measure radioactivity.

    • Half-Life Calculation: The half-life (t½) is calculated by fitting the degradation data to a first-order decay model.

  • Field Studies:

    • Plot Establishment: Field plots are established in representative locations.

    • Herbicide Application: The herbicide is applied at a known rate, simulating agricultural practice.

    • Soil Sampling: Soil cores are collected from different depths at various time points after application.

    • Analysis: The concentration of the herbicide in the soil samples is determined as described above.

    • Half-Life Calculation: The dissipation of the herbicide under field conditions is used to calculate its field half-life.

Assessment of Aquatic Plant Toxicity

The toxicity of herbicides to non-target aquatic plants is a critical component of environmental risk assessment.

  • Test Organisms: Common test species include the duckweed (Lemna minor) and various species of algae (e.g., Pseudokirchneriella subcapitata).

  • Culture Conditions: The test organisms are cultured in a defined growth medium under controlled conditions of light, temperature, and pH.

  • Exposure: The organisms are exposed to a range of herbicide concentrations in a static or semi-static test system. A control group with no herbicide is also included.

  • Endpoint Measurement: After a specific exposure period (e.g., 7 days), the effects on the plants are measured. Common endpoints include:

    • Growth Inhibition: Measured by changes in frond number, dry weight, or chlorophyll content.

    • Photosynthesis Inhibition: Measured by changes in oxygen evolution or chlorophyll fluorescence.

  • Data Analysis: The concentration of the herbicide that causes a 50% reduction in the measured endpoint (EC50) is calculated using statistical methods.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these herbicides exert their effects is fundamental to assessing their specificity and potential for non-target impacts.

This compound: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but not in animals. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.

Chlorsulfuron_Pathway cluster_products Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine This compound This compound This compound->Inhibition

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Triazine Herbicides: Inhibition of Photosystem II

Triazine herbicides, such as atrazine, act by inhibiting photosynthesis. They bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants. This binding blocks the electron transport chain, preventing the transfer of electrons from quinone A (QA) to quinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, the energy carriers necessary for carbon fixation, leading to a rapid cessation of photosynthesis and ultimately plant death.

Triazine_Pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII QA Quinone A (QA) PSII->QA QB D1 Protein (QB binding site) QA->QB e- Electron_Transport_Chain Electron Transport Chain QB->Electron_Transport_Chain e- Photosynthesis Photosynthesis (ATP & NADPH Production) Electron_Transport_Chain->Photosynthesis Triazine Triazine Herbicides Triazine->Inhibition

Caption: Triazine herbicides block the electron transport chain in Photosystem II.

Experimental Workflow for Environmental Risk Assessment

The environmental risk assessment of herbicides is a multi-step process that integrates data on exposure and effects to characterize the potential risks to non-target organisms.

Risk_Assessment_Workflow Problem_Formulation Problem Formulation (e.g., Risk to aquatic plants) Exposure_Assessment Exposure Assessment (Predict Environmental Concentrations - PEC) Problem_Formulation->Exposure_Assessment Effects_Assessment Effects Assessment (Determine toxicity endpoints - e.g., EC50) Problem_Formulation->Effects_Assessment Risk_Characterization Risk Characterization (Compare PEC to toxicity endpoints) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Risk_Management Risk Management (e.g., Application restrictions, buffer zones) Risk_Characterization->Risk_Management

Caption: A generalized workflow for the environmental risk assessment of herbicides.

References

Please format the final output as a table with a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to compare products, search queries are often highly specific and technical. Long-tail keywords that address direct comparisons, specific applications, and methodological details are crucial for reaching this audience. The following table categorizes potential long-tail keywords that align with the informational intent of these professionals.[1][2]

CategoryLong-tail Keyword
Product vs. Product Comparison [Specific Antibody A] vs [Specific Antibody B] for immunoprecipitation
Thermo Fisher Qubit vs. NanoDrop accuracy for low concentration DNA
Qiagen RNeasy Plus Mini Kit vs. Zymo Direct-zol RNA Miniprep comparison
Lipofectamine 3000 vs. FuGENE HD transfection efficiency in primary neurons
PerkinElmer EnVision vs. BioTek Synergy for HTRF assay performance
Application-Specific Performance Best CRISPR-Cas9 system for high-throughput screening in human cell lines
Most sensitive ELISA kit for detecting human IL-6 in serum
Flow cytometry antibodies for rare immune cell population analysis
High-fidelity DNA polymerase for GC-rich template PCR amplification
Comparator drug sourcing for phase III clinical trials
Methodology & Protocol Detailed protocol for single-cell RNA-seq library prep using 10x Genomics kit
Optimizing western blot conditions for membrane protein detection
Step-by-step guide for lentiviral transduction of suspension cells
CRISPR-Cas9 protocol optimization for gene editing
In vitro dissolution testing protocol for generic drug comparison
Data & Validation [Specific Drug Compound] comparative efficacy and safety data
Side-by-side comparison of next-generation sequencing platforms for microbiome research
Validation data for [Antibody Name] in immunohistochemistry on mouse brain tissue
Benchmarking [New Drug Candidate] performance against existing treatments
Relative bioequivalence data for [Generic Drug] vs. innovator drug
Alternatives & Troubleshooting Alternative to G418 selection for stable cell line generation
Troubleshooting low yield in plasmid maxiprep kits comparison
Cross-reactivity of secondary antibodies in multiplex immunofluorescence
Reducing background noise in chemiluminescence assays
Non-toxic transfection reagent for sensitive cell types

References

Shifting Gears: A Comparative Guide to the Soil Degradation Rates of Novel Chlorsulfuron Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and environmental science, the persistence of herbicides in soil is a critical consideration. Chlorsulfuron, a widely used sulfonylurea herbicide, has faced scrutiny due to its slow degradation, particularly in alkaline soils, posing a risk to subsequent crops. This guide provides a comprehensive comparison of the soil degradation rates of recently developed this compound derivatives, offering a detailed look at their performance and the experimental data that supports it.

Recent advancements in herbicide design have led to the development of this compound derivatives with significantly accelerated degradation rates, mitigating the environmental concerns associated with the parent compound. These next-generation herbicides are designed to maintain high efficacy against target weeds while exhibiting enhanced soil biodegradability. This guide will delve into the comparative degradation kinetics of these derivatives, supported by detailed experimental protocols and visual representations of the underlying processes.

Comparative Degradation Rates: A Quantitative Overview

The soil half-life (DT50) is a key metric for assessing the persistence of a herbicide. The following table summarizes the DT50 values for this compound and its various derivatives under different soil pH conditions, as reported in recent studies. The data clearly demonstrates the enhanced degradation of the derivatives compared to the parent this compound.

CompoundSoil pHTemperature (°C)DT50 (days)Degradation Rate Increase (x-fold vs. This compound)Reference
This compound 5.402512.91-[1]
5.62513.3 (1.9 weeks)-[2]
6.22038.1 - 88.5-[1][3]
7.11054.2-[1]
7.120105.0-
8.0-70 (10 weeks) - 87.5 (12.5 weeks)-
8.120143.3 - 144-
8.39-157.53 - 158-
Diethylamino-substituted this compound 5.40251.608.1
8.39-6.3924.7
Pyrimidine & Triazine Derivatives (W102-W111) 8.39-5.81 - 6.9722.6 - 27.1
5-Dialkylamino-substituted Derivatives (NL101-NL108) 8.39-3.03 - 14.610.8 - 51.8
5-Substituted Derivatives (L101-L107) 8.39-2.04 - 85.571.84 - 77.22

Experimental Protocols

The determination of herbicide degradation rates in soil involves a standardized set of procedures to ensure reproducibility and comparability of data. The following is a generalized experimental protocol synthesized from the methodologies reported in the cited studies.

Soil Sample Preparation and Fortification
  • Soil Collection and Characterization: Soil is collected from a specific location, air-dried, and sieved (typically through a 2 mm mesh). Key soil properties such as pH, organic matter content, and texture are determined.

  • Herbicide Stock Solution: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent (e.g., acetone or acetonitrile).

  • Spiking the Soil: The soil is fortified with the herbicide stock solution to achieve a desired concentration. The solvent is allowed to evaporate completely.

  • Moisture Adjustment: The moisture content of the treated soil is adjusted to a specific percentage of its field capacity (e.g., 70-75%) with deionized water.

Incubation and Sampling
  • Incubation: The treated soil samples are placed in incubation containers and maintained at a constant temperature (e.g., 20°C or 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), representative soil samples are collected for analysis.

Extraction and Analysis
  • Extraction: The herbicide residues are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). The extraction process may involve shaking, sonication, and centrifugation.

  • Clean-up: The crude extract may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Quantification: The concentration of the herbicide in the cleaned-up extract is determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

Data Analysis
  • Degradation Kinetics: The degradation of the herbicide over time is typically modeled using first-order kinetics.

  • DT50 Calculation: The half-life (DT50) of the herbicide is calculated from the degradation rate constant.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_collection Soil Collection & Sieving characterization Soil Characterization (pH, etc.) soil_collection->characterization spiking Herbicide Spiking characterization->spiking moisture Moisture Adjustment spiking->moisture incubation Controlled Temperature Incubation moisture->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Clean-up (SPE) extraction->cleanup hplc HPLC Analysis cleanup->hplc kinetics Kinetic Modeling hplc->kinetics dt50 DT50 Calculation kinetics->dt50

Experimental workflow for determining soil degradation rates.

Degradation Pathways: Mechanisms of Breakdown

The degradation of this compound and its derivatives in soil is a complex process involving both microbial and chemical pathways. The primary mechanism of degradation is the cleavage of the sulfonylurea bridge, which detoxifies the molecule.

Chemical Hydrolysis: This process is highly dependent on soil pH. In acidic soils, the sulfonylurea bridge is susceptible to hydrolysis, leading to the formation of a sulfonamide and a triazine or pyrimidine amine. As the pH increases towards alkaline conditions, the rate of chemical hydrolysis significantly decreases, contributing to the persistence of this compound.

Microbial Degradation: Soil microorganisms, such as fungi (Aspergillus niger, Penicillium sp.) and bacteria (Streptomyces griseolus, Pseudomonas fluorescens), play a crucial role in the breakdown of sulfonylurea herbicides. These microorganisms can utilize the herbicide as a carbon source, leading to its degradation. Microbial degradation can occur through various reactions, including hydroxylation of the aromatic ring and cleavage of the sulfonylurea bridge. The introduction of specific functional groups in the this compound derivatives, such as dialkylamino groups, can enhance their susceptibility to microbial attack, thereby accelerating their degradation in alkaline soils where chemical hydrolysis is limited.

Degradation_Pathways cluster_products Degradation Products This compound This compound Derivative chemical Chemical Hydrolysis (pH dependent) This compound->chemical microbial Microbial Degradation This compound->microbial sulfonamide Sulfonamide chemical->sulfonamide heterocycle Triazine/Pyrimidine Amine chemical->heterocycle microbial->sulfonamide microbial->heterocycle hydroxylated Hydroxylated Metabolites microbial->hydroxylated

General degradation pathways for this compound derivatives.

Conclusion

The development of novel this compound derivatives represents a significant step forward in designing environmentally safer herbicides. The data presented clearly indicates that substitutions on the this compound molecule, particularly with pyrimidine, triazine, and dialkylamino groups, can dramatically accelerate soil degradation rates, especially in alkaline conditions. This enhanced degradation minimizes the risk of carryover injury to sensitive rotational crops and reduces the overall environmental footprint of these essential agricultural tools. Further research into the precise microbial pathways involved in the degradation of these new derivatives will provide deeper insights for the future design of even more sustainable and effective herbicides.

References

Efficacy of Chlorsulfuron in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorsulfuron, a sulfonylurea herbicide, is a potent inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This mode of action leads to the cessation of cell division and subsequent plant death.[2] To broaden the spectrum of weed control and manage herbicide resistance, this compound is frequently used in combination with other herbicides. This guide provides a comparative analysis of the efficacy of this compound when tank-mixed with other commonly used herbicides, supported by experimental data.

Quantitative Efficacy of this compound Combinations

The interaction between this compound and other herbicides can be synergistic, antagonistic, or additive, depending on the combination, application rates, and target weed species.[4]

Table 1: Efficacy of this compound in Combination with Other Herbicides on Various Weed Species

Herbicide CombinationTarget WeedApplication Rate (Active Ingredient)Weed Control Efficacy (%)Interaction TypeReference
This compound + Metsulfuron + GlyphosateSmooth Scouringrush (Equisetum laevigatum)21.9 g/ha + 4.4 g/ha + 2520 g/ha>95% (at 2 years after treatment)Additive/Synergistic
This compound + Metsulfuron + GlyphosateSmooth Scouringrush (Equisetum laevigatum)21.9 g/ha + 4.4 g/ha + 3780 g/ha>95% (at 2 years after treatment)Additive/Synergistic
This compound + DiclofopItalian Ryegrass (Lolium multiflorum)14.8 g/ha + 900 g/haReduced by 27% compared to diclofop aloneAntagonistic
This compound + 2,4-DBroadleaf WeedsNot SpecifiedInterdependent, more additive effectAdditive
This compound + DicambaBroadleaf WeedsNot SpecifiedInterdependent, more additive effectAdditive
This compound + MetsulfuronCanada thistle, musk thistle, wild garlic, etc.1:1 ratioEffective controlSynergistic

Experimental Protocols

The following outlines a general methodology for evaluating the efficacy of herbicide combinations in field and greenhouse settings.

Field Trial Protocol
  • Site Selection: Choose a site with a uniform and dense population of the target weed species.

  • Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.

  • Plot Size: Use appropriate plot sizes to minimize spray drift between treatments (e.g., 2 x 10 m or 2 x 15 m).

  • Treatments:

    • Untreated control.

    • This compound applied alone at various rates.

    • Partner herbicide (e.g., 2,4-D, glyphosate, dicamba) applied alone at various rates.

    • Tank-mix combinations of this compound and the partner herbicide at various rates.

  • Herbicide Application:

    • Use a calibrated sprayer to ensure uniform application.

    • Apply herbicides at the recommended growth stage of the target weeds.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Assess weed control visually as a percentage of the untreated control at set intervals (e.g., 7, 14, 28, and 56 days after treatment).

    • Measure weed biomass (dry weight) per unit area.

    • Assess crop injury visually, if applicable.

  • Data Analysis:

    • Use analysis of variance (ANOVA) to determine the significance of treatment effects.

    • Employ methods such as Colby's method or the isobole method to determine the nature of the interaction (synergistic, antagonistic, or additive).

Greenhouse Protocol
  • Plant Material: Grow target weed species in pots containing a uniform soil mix.

  • Experimental Design: Use a completely randomized design with multiple replications.

  • Treatments: Apply herbicide treatments as described in the field trial protocol.

  • Application: Use a laboratory spray chamber to ensure precise and uniform application.

  • Data Collection:

    • Measure plant height and fresh/dry weight at a set time after treatment.

    • Conduct visual injury ratings.

  • Data Analysis: Analyze the data using the same statistical methods as for the field trials.

Signaling Pathways and Interactions

The efficacy of this compound combinations is rooted in the interaction of their respective signaling pathways.

This compound Signaling Pathway

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.

Chlorsulfuron_Pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

This compound's mode of action via ALS inhibition.
Combined Herbicide Action Signaling

When this compound is combined with other herbicides, their individual pathways can interact, leading to synergistic or antagonistic effects.

  • This compound + Glyphosate: Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, blocking the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). The simultaneous inhibition of both branched-chain and aromatic amino acid synthesis pathways can lead to a more rapid and complete disruption of plant metabolism, resulting in a synergistic or additive effect.

Combined_Pathway cluster_this compound This compound Action cluster_glyphosate Glyphosate Action cluster_auxin Synthetic Auxin Action This compound This compound ALS ALS Inhibition This compound->ALS BCAA ↓ Branched-Chain Amino Acids ALS->BCAA Protein_Synthesis Disrupted Protein Synthesis BCAA->Protein_Synthesis Glyphosate Glyphosate EPSPS EPSP Synthase Inhibition Glyphosate->EPSPS Aromatic_AA ↓ Aromatic Amino Acids EPSPS->Aromatic_AA Aromatic_AA->Protein_Synthesis Auxin_Herbicide 2,4-D / Dicamba Auxin_Receptor Auxin Receptor Binding Auxin_Herbicide->Auxin_Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth Plant_Death Enhanced Plant Death Uncontrolled_Growth->Plant_Death Protein_Synthesis->Plant_Death

Interacting signaling pathways of combined herbicides.
  • This compound + Synthetic Auxins (2,4-D, Dicamba): Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf weeds. The combination of the metabolic disruption caused by this compound and the hormonal imbalance induced by synthetic auxins can result in a broader spectrum of weed control and potentially synergistic effects. The stress induced by one herbicide may increase the susceptibility of the plant to the other.

Experimental Workflow for Herbicide Interaction Analysis

The determination of synergism, antagonism, or additivity is a critical step in evaluating herbicide combinations.

Experimental_Workflow start Start: Herbicide Combination Study setup Experimental Setup (Field or Greenhouse) start->setup application Herbicide Application (Single & Combination) setup->application data_collection Data Collection (Visual Assessment, Biomass) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis colby Interaction Calculation (e.g., Colby's Method) analysis->colby results Determine Interaction (Synergism, Antagonism, Additive) colby->results conclusion Conclusion & Recommendation results->conclusion

Workflow for analyzing herbicide interactions.

References

Assessing the Fitness Cost of Chlorsulfuron Resistance in Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weeds poses a significant threat to global food security and the sustainability of modern agriculture. Chlorsulfuron, a sulfonylurea herbicide, has been widely used for broadleaf weed control, but its efficacy is increasingly compromised by the emergence of resistant weed biotypes. Understanding the fitness cost associated with this compound resistance is crucial for developing effective resistance management strategies and for informing the development of new herbicides. This guide provides a comparative assessment of the fitness cost of this compound resistance in various weed species, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

I. Quantitative Comparison of Fitness Costs

The fitness cost of herbicide resistance refers to the potential disadvantages a resistant plant may experience in the absence of the herbicide. These costs can manifest as reduced growth, lower competitive ability, or decreased reproductive output compared to their susceptible counterparts. However, the presence and magnitude of fitness costs are not universal and can vary depending on the weed species, the specific resistance mechanism, and environmental conditions.[1][2]

The following table summarizes quantitative data from various studies assessing the fitness cost of this compound resistance in different weed species. The data presented highlights the variability in fitness costs observed across species.

Weed SpeciesResistance MechanismFitness ParameterObservationConclusion on Fitness Cost
Kochia scoparia (Kochia)Target-site mutation (ALS gene)Shoot biomassResistant biotype required a 30- to 105-fold greater dose of this compound to reduce growth by 50% compared to the susceptible biotype. In the absence of herbicide, no significant difference in biomass was consistently reported.Negligible to low fitness cost observed in the absence of herbicide selection pressure.
Lolium rigidum (Rigid Ryegrass)Enhanced metabolismBiomass and seed productionSome studies report no significant fitness cost, while others indicate that resistant plants may be less competitive. The metabolism of this compound is more rapid in resistant biotypes.Variable fitness cost; may be dependent on the specific metabolic mechanism and environmental conditions.
Apera spica-venti (Loose Silky-Bent)Non-target-site resistance (NTSR)Germination rate, biomass, seed yieldA resistant population germinated earlier than the susceptible population. No significant differences were observed in biomass or seed production.No significant fitness cost in terms of growth and reproduction was observed; earlier germination could be a fitness benefit.[3]
Amaranthus retroflexus (Redroot Pigweed)Target-site mutation (ALS gene)Growth and competitivenessNo significant differences in growth or competitiveness were found between resistant and susceptible biotypes in the absence of the herbicide.No discernible fitness cost was identified.
Digitaria sanguinalis (Large Crabgrass)Not specifiedPlant height, shoot and root biomassResistant biotypes showed significantly lower plant height, shoot, and root biomass compared to susceptible biotypes.A significant fitness cost was observed.[4]
Leptochloa chinensis (Chinese Sprangletop)Not specifiedPlant height, shoot and root biomassResistant biotypes exhibited significantly lower plant height, shoot, and root biomass compared to susceptible biotypes.A significant fitness cost was observed.[4]

II. Experimental Protocols

Accurate assessment of fitness costs requires robust experimental designs that control for genetic background and environmental variables. The following are detailed methodologies for key experiments cited in the assessment of this compound resistance fitness cost.

Whole-Plant Pot Bioassay for Herbicide Resistance Confirmation and Fitness Assessment

This protocol is adapted from established guidelines for herbicide resistance testing and is designed to compare the growth and reproductive output of resistant and susceptible weed biotypes in a controlled environment.

Objective: To quantify the fitness cost of this compound resistance by comparing biomass and seed production of resistant and susceptible plants grown in the absence of the herbicide.

Materials:

  • Seeds of confirmed this compound-resistant (R) and susceptible (S) biotypes of the target weed species.

  • Pots (e.g., 10-cm diameter) filled with a standardized potting mix.

  • Controlled environment chamber or greenhouse with controlled temperature, light, and humidity.

  • This compound herbicide.

  • Spraying equipment calibrated for precise application.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Seed Germination: Germinate seeds of R and S biotypes in petri dishes or germination trays with appropriate substrate and conditions for the specific weed species.

  • Transplanting: Once seedlings have reached a suitable size (e.g., 2-3 leaf stage), transplant a single seedling into each pot. Use a sufficient number of replicates for each biotype (e.g., 10-15 pots per biotype).

  • Growth Conditions: Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod). Water and fertilize as needed to ensure optimal growth.

  • Experimental Groups:

    • Control Group (Fitness Assessment): A set of R and S plants grown without any herbicide treatment.

    • Herbicide Treatment Group (Resistance Confirmation): A separate set of R and S plants to be treated with this compound to confirm the resistance level.

  • Herbicide Application (for confirmation group): At the appropriate growth stage (typically 3-4 leaf stage), treat the confirmation group with a discriminating dose of this compound. An untreated control for both R and S biotypes should be included.

  • Data Collection (Fitness Assessment Group):

    • Vegetative Stage: At a predetermined time point during vegetative growth (e.g., 4 weeks after transplanting), harvest a subset of plants from each biotype.

      • Carefully remove the plant from the pot and wash the roots to remove soil.

      • Separate the shoot and root tissues.

      • Measure the fresh weight of shoots and roots.

      • Dry the plant material in an oven at 70°C for 72 hours, or until a constant weight is achieved.

      • Measure the dry biomass of shoots and roots.

    • Reproductive Stage: Allow the remaining plants to grow to maturity.

      • Record the time to flowering for each plant.

      • At the end of the life cycle, harvest all seeds produced by each plant.

      • Count the total number of seeds and determine the total seed weight per plant.

  • Data Analysis:

    • Compare the mean biomass (shoot, root, and total) and seed production (number and weight) of the R and S biotypes in the control group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant reduction in any of these parameters in the R biotype compared to the S biotype indicates a fitness cost.

    • For the herbicide treatment group, assess plant survival and biomass reduction to confirm the level of resistance in the R biotype.

Competitive Ability Assessment

This experiment evaluates the relative competitiveness of resistant and susceptible biotypes when grown together, simulating a more ecologically relevant scenario.

Objective: To determine if this compound resistance affects the competitive ability of a weed biotype.

Procedure:

  • Experimental Design: Use a replacement series design. In each pot, plant a total of two seedlings, varying the proportion of R and S plants (e.g., 2R:0S, 1R:1S, 0R:2S).

  • Growth and Harvest: Grow the plants under the same controlled conditions as the pot bioassay. Harvest the plants at a suitable time point (e.g., before seed set for biomass comparison).

  • Data Collection: Separate the shoots of the R and S plants from each pot and measure their dry biomass individually.

  • Data Analysis: Analyze the data using relative yield calculations to determine the competitive hierarchy between the two biotypes.

III. Signaling Pathways and Resistance Mechanisms

Resistance to this compound in weeds can be conferred by two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This involves mutations in the acetolactate synthase (ALS) gene, the target enzyme of this compound. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

  • Non-Target-Site Resistance (NTSR): This mechanism involves the enhanced metabolic detoxification of the herbicide before it can reach its target site. This is often a more complex form of resistance and can confer cross-resistance to other herbicides. The primary pathway for this compound metabolism involves a three-phase detoxification process.

Chlorsulfuron_Detoxification_Pathway cluster_0 Cellular Detoxification Pathway This compound This compound (Active Herbicide) Phase1 Phase I Metabolism This compound->Phase1 Enters Cell P450 Cytochrome P450 Monooxygenases This compound->P450 Oxidation (Hydroxylation) Hydroxylated_this compound Hydroxylated this compound (Less Toxic) P450->Hydroxylated_this compound Phase2 Phase II Conjugation Hydroxylated_this compound->Phase2 GT Glucosyltransferases (GTs) Hydroxylated_this compound->GT Glycosylation Chlorsulfuron_Conjugate This compound-Glucose Conjugate (Non-toxic) GT->Chlorsulfuron_Conjugate Phase3 Phase III Sequestration Chlorsulfuron_Conjugate->Phase3 ABC ABC Transporters Chlorsulfuron_Conjugate->ABC Transport Vacuole Vacuole (Storage) ABC->Vacuole

Caption: Metabolic pathway for this compound detoxification in resistant weeds.

The experimental workflow for assessing the fitness cost of this compound resistance typically involves a series of sequential steps, from seed collection to data analysis.

Experimental_Workflow Start Start: Collect Seeds of R and S Biotypes Germination Seed Germination (Controlled Conditions) Start->Germination Transplanting Transplant Seedlings to Individual Pots Germination->Transplanting Grouping Divide into Two Groups: 1. Fitness Assessment (No Herbicide) 2. Resistance Confirmation (Herbicide) Transplanting->Grouping Growth Grow Plants in Controlled Environment Grouping->Growth Fitness_Data Fitness Data Collection (Biomass, Seed Production) Growth->Fitness_Data Fitness Group Resistance_Data Resistance Confirmation (Herbicide Application & Assessment) Growth->Resistance_Data Confirmation Group Analysis Statistical Analysis (Compare R and S Biotypes) Fitness_Data->Analysis Resistance_Data->Analysis Conclusion Conclusion: Determine Presence and Magnitude of Fitness Cost Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Chlorsulfuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chlorsulfuron is paramount in a laboratory setting. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety regulations.

This compound is a sulfonylurea herbicide that requires careful handling and disposal to prevent environmental contamination, particularly of water sources.[1] Wastes generated from its use should be managed on-site or taken to an approved waste disposal facility.[1][2][3] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective clothing, eye protection, and a mask or respirator, especially when handling large volumes or in enclosed spaces. Ensure adequate ventilation and avoid inhaling any dust or spray mist. In case of a spill, immediately contain the material to prevent it from entering drains or waterways.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves distinct procedures for the chemical waste itself and for the empty containers.

Disposal of this compound Waste:

  • Avoid On-Site Disposal of Undiluted Chemical: Never dispose of undiluted this compound directly on-site.

  • Approved Waste Facility: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.

  • Consult Local Authorities: Always consult your state Land Waste Management Authority for specific guidance on disposal methods.

  • Spill Management: In the event of a spill, prevent the substance from entering drains or water courses. If a significant amount enters a drain, notify emergency services immediately. For dry spills, sweep or scoop the material into a designated, labeled container for disposal. Avoid creating dust.

Disposal of Empty Containers:

  • Triple Rinsing: Empty containers must be triple-rinsed. This process involves filling the container one-quarter full with water, recapping and shaking for 10 seconds, and then pouring the rinsate into the application equipment or a mix tank. This procedure should be repeated two more times.

  • Recycling or Reconditioning: Whenever possible, offer the clean, rinsed container for recycling or reconditioning.

  • Puncturing and Landfilling: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a local authority landfill.

  • Alternative Burial: If a landfill is not accessible, the punctured container may be buried at a depth of at least 500mm in a designated disposal pit, clear of waterways, vegetation, and tree roots.

  • Prohibition on Burning: Empty containers and the product should not be burnt.

Disposal Parameter Specification Citation
Container Rinsing Triple-rinse with water (fill 1/4 full)
Undiluted Chemical Do not dispose of on-site
Waste Facility Use an approved waste disposal facility
Container Burial Depth Minimum 500mm
Burning Prohibited for containers and product

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety and environmental protection protocols found in Safety Data Sheets (SDS) and herbicide labels. These are not experimental research protocols but established guidelines for waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.

Chlorsulfuron_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type chem_waste This compound Chemical Waste waste_type->chem_waste Chemical container_waste Empty this compound Container waste_type->container_waste Container spill_check Is it a spill? chem_waste->spill_check triple_rinse Triple-Rinse Container container_waste->triple_rinse contain_spill Contain Spill & Prevent Water Contamination spill_check->contain_spill Yes dispose_facility Dispose at Approved Waste Facility spill_check->dispose_facility No collect_spill Collect into Labeled Container contain_spill->collect_spill collect_spill->dispose_facility end_chem End dispose_facility->end_chem rinsate_disposal Add Rinsate to Application Mix triple_rinse->rinsate_disposal recycle_option Recycling Available? rinsate_disposal->recycle_option recycle Send to Recycler recycle_option->recycle Yes puncture Puncture Container to Prevent Reuse recycle_option->puncture No end_container End recycle->end_container landfill_option Local Landfill Available? puncture->landfill_option landfill Dispose in Local Authority Landfill landfill_option->landfill Yes burial Bury >500mm in Designated Pit landfill_option->burial No landfill->end_container burial->end_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorsulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Chlorsulfuron, a sulfonylurea herbicide. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent potential exposure.

Personal Protective Equipment (PPE): A Tabular Overview

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure risk. The following table summarizes the required PPE, drawing from safety data sheets and chemical handling guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., rubber, nitrile, neoprene, or butyl).[1][2]Prevents skin contact and absorption.[1] Leather or fabric gloves are unsuitable as they can absorb and retain the chemical.[3]
Eye and Face Protection Safety goggles or a face shield.Protects against splashes, dust, and spray mist that can cause eye irritation.
Body Protection Long-sleeved shirt, long pants, or full-length overalls. A chemical-resistant apron is recommended when mixing or loading.Minimizes skin exposure.
Respiratory Protection An approved respirator should be used, especially if dusting occurs or in inadequately ventilated areas.Prevents inhalation of dust or spray mist which may cause respiratory irritation.
Footwear Chemical-resistant boots.Protects feet from spills. Leather or fabric footwear can absorb the chemical.
Quantitative Exposure Limits

While no specific exposure standard has been assigned to this compound by Safe Work Australia, a general Time-Weighted Average (TWA) for dusts has been established.

SubstanceExposure LimitSource
General DustTWA: 10 mg/m³Safe Work Australia
This compound (Human ADI)0.05 mg/kg/dayAustralian Pesticides and Veterinary Medicines Authority

ADI : Acceptable Daily Intake for lifetime exposure.

Procedural Guidance for Safe Handling and Disposal

The following protocols provide a step-by-step approach to safely manage this compound in a laboratory setting, from initial handling to final disposal.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Area Setup :

    • Ensure the work area is well-ventilated.

    • Have an eyewash station and safety shower readily accessible.

    • Keep the this compound container closed when not in use.

  • Donning Personal Protective Equipment (PPE) :

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling and Mixing :

    • Avoid creating dust when handling the solid form.

    • If preparing a solution, do so in a designated, well-ventilated area.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

    • Remove and wash contaminated clothing separately from other laundry.

    • Shower at the end of the workday is recommended.

Emergency and Spill Response Protocol
  • In Case of Exposure :

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation continues.

    • Inhalation : Move the affected person to fresh air. If breathing problems develop, seek medical attention.

    • Ingestion : Do not induce vomiting. Give a glass of water to drink. Seek immediate medical attention.

  • Spill Management :

    • Evacuate and isolate the spill area.

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.

    • For liquid spills, contain the spill and absorb it with an inert material.

    • Decontaminate the spill area with detergent and water.

    • Prevent spilled material from entering drains or waterways.

Disposal Plan
  • Unused Product : Dispose of wastes at an approved waste disposal facility. Do not dispose of undiluted chemicals on-site.

  • Empty Containers : Triple rinse the container with water. Add the rinsate to the spray tank or store for later use. Puncture and dispose of the container in a landfill or as per local regulations. Do not reuse empty containers for any other purpose.

Visualizing the Workflow: this compound Handling and Safety

The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from preparation to emergency response.

Chlorsulfuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Prep Ensure Good Ventilation & Access to Safety Equipment Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle this compound (Avoid Dust/Splashes) Don_PPE->Handle Wash Wash Hands Thoroughly Handle->Wash Spill Spill Occurs Handle->Spill Exposure Personal Exposure Handle->Exposure Clean Clean/Store PPE Wash->Clean Dispose_Waste Dispose of Waste (Approved Facility) Clean->Dispose_Waste Isolate_Spill Isolate_Spill Spill->Isolate_Spill Isolate Area First_Aid First_Aid Exposure->First_Aid Administer First Aid Cleanup Cleanup Isolate_Spill->Cleanup Wear PPE & Clean Up Medical_Attention Medical_Attention First_Aid->Medical_Attention Seek Medical Attention (if necessary) Dispose_Container Triple Rinse & Dispose of Empty Container Dispose_Waste->Dispose_Container

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.